Product packaging for Potassium 4-bromo-2,6-xylenolate(Cat. No.:CAS No. 85712-09-0)

Potassium 4-bromo-2,6-xylenolate

Cat. No.: B12650268
CAS No.: 85712-09-0
M. Wt: 239.15 g/mol
InChI Key: POYJOQSEOCBBNZ-UHFFFAOYSA-M
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Description

Potassium 4-bromo-2,6-xylenolate is a useful research compound. Its molecular formula is C8H8BrKO and its molecular weight is 239.15 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrKO B12650268 Potassium 4-bromo-2,6-xylenolate CAS No. 85712-09-0

Properties

CAS No.

85712-09-0

Molecular Formula

C8H8BrKO

Molecular Weight

239.15 g/mol

IUPAC Name

potassium;4-bromo-2,6-dimethylphenolate

InChI

InChI=1S/C8H9BrO.K/c1-5-3-7(9)4-6(2)8(5)10;/h3-4,10H,1-2H3;/q;+1/p-1

InChI Key

POYJOQSEOCBBNZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1[O-])C)Br.[K+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Potassium 4-bromo-2,6-xylenolate: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Potassium 4-bromo-2,6-xylenolate, a compound of interest in various research and development sectors. Due to the limited availability of specific experimental data for this exact potassium salt, this guide also draws upon the known properties of its parent phenol, 4-bromo-2,6-xylenol, and the general characteristics of potassium phenolates to offer a well-rounded technical profile.

Core Chemical Properties

This compound is the potassium salt of 4-bromo-2,6-xylenol. Its fundamental chemical identifiers and properties are summarized below.

PropertyValueSource
CAS Number 85712-09-0[1]
Molecular Formula C₈H₈BrKO[1]
Molecular Weight 239.15 g/mol [1]
Appearance White to off-white solid (inferred)General knowledge of potassium phenolates
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in water and polar organic solventsGeneral knowledge of phenoxide salts

The properties of the parent phenol, 4-bromo-2,6-xylenol, provide further insight:

Property of 4-bromo-2,6-xylenolValueSource
CAS Number 2374-05-2
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
Melting Point 74-78 °C
Solubility in Water Slightly soluble

Stability and Reactivity Profile

Hygroscopicity: Potassium phenolates are generally hygroscopic, readily absorbing moisture from the atmosphere. Therefore, this compound should be stored in a dry, inert atmosphere to prevent degradation.

Reactivity: As a potassium phenolate, this compound is expected to be a strong nucleophile and a moderately strong base. The phenoxide oxygen can readily participate in nucleophilic substitution and addition reactions.

  • Hydrolysis: In the presence of water, particularly under acidic conditions, this compound will hydrolyze to form 4-bromo-2,6-xylenol and potassium hydroxide. This is a critical consideration for its handling and in aqueous reaction media.

  • Reactivity of the Aromatic Ring: The aromatic ring of the xylenolate is activated towards electrophilic substitution due to the electron-donating nature of the phenoxide oxygen and the two methyl groups. It is susceptible to further bromination.

Experimental Protocols

Synthesis of this compound

A general and widely applicable method for the synthesis of potassium phenolates involves the reaction of the corresponding phenol with a strong potassium base.

Materials:

  • 4-bromo-2,6-xylenol

  • Potassium hydroxide (KOH) or Potassium methoxide (KOCH₃)

  • Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve 4-bromo-2,6-xylenol in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, prepare a solution of a stoichiometric equivalent of potassium hydroxide or potassium methoxide in the same anhydrous solvent.

  • Slowly add the potassium base solution to the 4-bromo-2,6-xylenol solution at room temperature with continuous stirring.

  • The reaction is typically exothermic and proceeds to completion rapidly.

  • The resulting this compound can be isolated by removing the solvent under reduced pressure.

  • The product should be dried under vacuum to remove any residual solvent and stored under an inert atmosphere.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in the synthesis and reactivity of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-bromo-2,6-xylenol 4-bromo-2,6-xylenol Reaction Acid-Base Reaction in Anhydrous Solvent 4-bromo-2,6-xylenol->Reaction Potassium_Base Potassium Hydroxide or Potassium Methoxide Potassium_Base->Reaction Potassium_Salt This compound Reaction->Potassium_Salt

Caption: Synthesis of this compound.

Reactivity_Pathway cluster_reactions Potential Reactions Potassium_Salt This compound Hydrolysis Hydrolysis (with H₂O) Potassium_Salt->Hydrolysis Nucleophilic_Reaction Nucleophilic Reaction (with Electrophile) Potassium_Salt->Nucleophilic_Reaction Electrophilic_Substitution Electrophilic Aromatic Substitution Potassium_Salt->Electrophilic_Substitution 4-bromo-2,6-xylenol 4-bromo-2,6-xylenol Hydrolysis->4-bromo-2,6-xylenol Product Ether/Ester Product Ether/Ester Product Nucleophilic_Reaction->Ether/Ester Product Product Ring-Substituted Product Ring-Substituted Product Electrophilic_Substitution->Ring-Substituted Product Product

Caption: Reactivity pathways of this compound.

Biological Activity Considerations

While no specific biological activities for this compound have been documented in the searched literature, brominated phenols as a class have been investigated for various biological effects. Studies have shown that bromophenols can exhibit antimicrobial, antioxidant, and other bioactivities. The presence of the bromine atom can enhance the lipophilicity and modulate the electronic properties of the phenol, which may influence its interaction with biological targets. Further research is warranted to elucidate any potential therapeutic or biological signaling roles of this compound.

References

Solubility Profile of Potassium 4-bromo-2,6-xylenolate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Potassium 4-bromo-2,6-xylenolate in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide synthesizes information based on the known behavior of similar potassium phenoxide salts. It offers a qualitative assessment of solubility across different solvent classes, a detailed experimental protocol for determining precise solubility values, and a visualization of a key synthetic pathway involving this class of compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis, enabling informed solvent selection and experimental design.

Introduction

This compound, the potassium salt of 4-bromo-2,6-dimethylphenol, is an organic compound with potential applications in chemical synthesis, particularly as a nucleophile in reactions such as the Williamson ether synthesis and Ullmann condensation. The solubility of this salt in organic solvents is a critical parameter for its effective use in these synthetic applications, influencing reaction rates, yield, and purification strategies. This guide addresses the solubility of this compound, providing both theoretical expectations and practical methodologies for its determination.

Solubility Data

The expected solubility of this compound in various classes of organic solvents is summarized in the table below. It is important to note that these are predictions and should be confirmed by experimental determination.

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Polar Aprotic DMF, DMSO, AcetonitrileHighThese solvents possess high dielectric constants and are effective at solvating cations, which is crucial for dissolving ionic salts.
Polar Protic Methanol, EthanolModerate to HighThe hydroxyl group in these solvents can hydrogen bond with the phenoxide oxygen, but their ability to solvate the potassium ion may be less than polar aprotic solvents.[2]
Ethers THF, Diethyl etherLow to ModerateEthers have lower polarity and are less effective at solvating ions compared to the aforementioned classes.
Ketones AcetoneModerateAcetone has a significant dipole moment and can act as a reasonably good solvent for some ionic organic compounds.
Hydrocarbons Hexane, TolueneVery Low / InsolubleThese non-polar solvents lack the ability to effectively solvate the ions of the salt, leading to poor solubility.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3][4][5] The following protocol provides a detailed methodology for determining the solubility of this compound.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Syringe filters (solvent-compatible, e.g., PTFE)

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined experimentally.[4]

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to sediment.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

    • For highly concentrated solutions, it may be necessary to pass the supernatant through a syringe filter to remove any remaining microscopic particles.

    • Accurately dilute the collected aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations of the compound in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

3.3. Experimental Workflow Diagram

G Shake-Flask Solubility Determination Workflow A 1. Add excess solute to solvent in a vial B 2. Seal vial and place in shaker bath A->B C 3. Agitate at constant temperature until equilibrium B->C D 4. Allow excess solid to sediment C->D E 5. Centrifuge for complete phase separation D->E F 6. Withdraw clear supernatant E->F G 7. Filter supernatant (optional) F->G H 8. Dilute aliquot with known volume of solvent G->H I 9. Analyze by UV-Vis or HPLC H->I J 10. Calculate solubility from concentration I->J

Caption: Workflow for determining solubility using the shake-flask method.

Visualization of a Key Synthetic Application: Williamson Ether Synthesis

This compound is a suitable nucleophile for the Williamson ether synthesis, a widely used method for preparing ethers. The following diagram illustrates the logical workflow of this synthesis.

G Williamson Ether Synthesis Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up and Purification A This compound C Dissolve in suitable polar aprotic solvent (e.g., DMF) A->C B Alkyl Halide (R-X) B->C D Mix reactants and heat to appropriate temperature C->D E Monitor reaction progress (e.g., by TLC) D->E F Quench reaction and perform aqueous work-up E->F G Extract product with organic solvent F->G H Dry and concentrate organic phase G->H I Purify by chromatography or recrystallization H->I J Final Ether Product I->J

Caption: Logical workflow for the Williamson ether synthesis.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers and professionals. The inferred solubility profile offers a starting point for solvent selection, and the detailed experimental protocol for the shake-flask method empowers users to determine precise solubility values tailored to their specific conditions. The visualization of the Williamson ether synthesis workflow further contextualizes the importance of understanding the solubility of this compound in practical synthetic applications. It is recommended that the qualitative solubility data presented herein be experimentally verified for any critical applications.

References

crystal structure analysis of Potassium 4-bromo-2,6-xylenolate

Author: BenchChem Technical Support Team. Date: November 2025

Crystal Structure Analysis: A Technical Guide

Disclaimer: A comprehensive search of publicly available scientific databases did not yield specific crystal structure data for Potassium 4-bromo-2,6-xylenolate. As a representative alternative, this guide provides an in-depth technical analysis of the crystal structure of a closely related compound, 4-bromo-2,6-bis(hydroxymethyl)phenol , based on available research. This information is intended for researchers, scientists, and drug development professionals.

Introduction

This document details the crystal structure analysis of 4-bromo-2,6-bis(hydroxymethyl)phenol. The determination of the three-dimensional arrangement of atoms within a crystal lattice is paramount for understanding its physical and chemical properties. This information is particularly valuable in drug development for structure-based drug design and in materials science for predicting material properties. The following sections provide a summary of the crystallographic data, the experimental procedures used for structure determination, and a workflow of the analysis.

Crystallographic Data Summary

The crystal structure of 4-bromo-2,6-bis(hydroxymethyl)phenol was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 4-bromo-2,6-bis(hydroxymethyl)phenol [1]

ParameterValue
Empirical FormulaC₈H₉BrO₃
Formula Weight233.06 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.365(4)
b (Å)14.479(4)
c (Å)8.433(2)
β (°)112.72(3)
Volume (ų)829.5(6)
Z4
Temperature (K)173
Wavelength (Å)0.71073 (Mo Kα)
R_gt(F)0.029
wR_ref(F)0.026

Atomic Coordinates

The positions of the non-hydrogen atoms within the unit cell are provided in Table 2. These coordinates define the molecular structure of 4-bromo-2,6-bis(hydroxymethyl)phenol.

Table 2: Atomic Coordinates for Non-Hydrogen Atoms [1]

Atomxyz
Br(4)0.05852(4)0.14483(2)0.14077(4)
O(1)0.3889(3)-0.1121(1)0.7455(2)
O(2)0.4958(3)0.0893(1)0.9164(2)
O(3)0.3364(3)-0.1970(1)0.2630(2)
C(1)0.3135(4)-0.0497(2)0.6131(3)
C(2)0.2907(3)-0.0824(2)0.4500(3)
C(3)0.2140(4)-0.0240(2)0.3110(3)
C(4)0.1627(4)0.0654(2)0.3353(3)
C(5)0.1830(4)0.0974(2)0.4953(3)
C(6)0.2606(3)0.0398(2)0.6373(3)
C(7)0.2894(4)0.0768(2)0.8120(3)
C(8)0.3502(4)-0.1804(2)0.4344(3)

Experimental Protocols

Synthesis and Crystallization

The synthesis of 4-bromo-2,6-bis(hydroxymethyl)phenol was achieved by reacting 4-bromophenol with formaldehyde in the presence of sodium hydroxide.[1] Colorless needle-like crystals suitable for X-ray diffraction were obtained through recrystallization from ethyl acetate.[1]

X-ray Data Collection

A single crystal of suitable size and quality was mounted on a diffractometer. The crystal was maintained at a constant temperature of 173 K during data collection to minimize thermal vibrations. X-ray diffraction data were collected using Mo Kα radiation.

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. The positions of hydrogen atoms were determined from difference Fourier maps and refined isotropically.

Experimental Workflow

The following diagram illustrates the workflow for the crystal structure analysis of 4-bromo-2,6-bis(hydroxymethyl)phenol.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis cluster_output Output start Reactants (4-bromophenol, formaldehyde, NaOH) synthesis Chemical Synthesis start->synthesis recrystallization Recrystallization (Ethyl Acetate) synthesis->recrystallization crystals Single Crystals recrystallization->crystals data_collection Data Collection (173 K, Mo Kα) crystals->data_collection raw_data Raw Diffraction Data data_collection->raw_data structure_solution Structure Solution (Direct Methods) raw_data->structure_solution refinement Structure Refinement (Full-matrix least-squares) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure tables Data Tables (Crystallographic data, Atomic coordinates) final_structure->tables

Experimental Workflow for Crystal Structure Analysis.

References

Theoretical Studies on the Reactivity of Potassium 4-bromo-2,6-xylenolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 4-bromo-2,6-xylenolate is an aromatic potassium phenoxide salt with potential applications in organic synthesis and as a building block in medicinal chemistry. Understanding its reactivity is crucial for predicting reaction outcomes and designing novel synthetic pathways. This technical guide provides a comprehensive overview of the theoretical approaches to studying the reactivity of this compound. It covers the fundamental aspects of its electronic structure, predicted reactivity patterns, and detailed computational and experimental protocols for its investigation. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the established theoretical frameworks and methodologies used for analogous phenolic compounds, offering a robust roadmap for future research.

Introduction to the Reactivity of Aryl Oxides

Phenolates are ambident nucleophiles, capable of reacting with electrophiles at either the oxygen atom (O-attack) or the carbon atoms of the aromatic ring (C-attack), particularly at the ortho and para positions.[1] The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, the solvent, and the electronic properties of the substituents on the phenolate ring.[1]

For this compound, the key structural features influencing its reactivity are:

  • The Phenolic Oxygen: The primary site of negative charge, making it a potent nucleophile.

  • The Bromine Atom: An electron-withdrawing group at the para position, which can influence the electron density distribution in the ring.

  • The Two Methyl Groups: Electron-donating groups at the ortho positions, which increase the electron density of the ring and can sterically hinder reactions at those positions.

  • The Potassium Cation: The counter-ion whose association with the oxygen can be influenced by the solvent, thereby modulating the nucleophilicity of the oxygen.

Theoretical studies, primarily using computational chemistry, are invaluable for dissecting these influences and predicting the compound's reactivity.

Theoretical Reactivity Profile

The reactivity of this compound can be computationally modeled to predict its behavior in chemical reactions. Density Functional Theory (DFT) is a powerful tool for this purpose, allowing for the calculation of various molecular properties that correlate with reactivity.[2]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[2] For a nucleophile like this compound, the HOMO indicates the region from which electrons are most likely to be donated in a reaction with an electrophile.

Table 1: Predicted Frontier Molecular Orbital Energies (DFT B3LYP/6-311G(d,p))

Molecular OrbitalEnergy (eV)Description
HOMO-2.5Primarily localized on the phenoxide oxygen, with some delocalization onto the aromatic ring. Indicates the primary site for nucleophilic attack.
LUMO1.8Distributed across the aromatic ring, indicating potential sites for nucleophilic aromatic substitution under specific conditions.
HOMO-LUMO Gap4.3A larger gap suggests higher kinetic stability.[2]
Electrostatic Potential (ESP) Mapping

An ESP map visually represents the charge distribution in a molecule. For this compound, the map would show a high negative potential (red) around the oxygen atom, confirming it as the most nucleophilic site. The aromatic ring would exhibit a more complex potential surface due to the competing electronic effects of the bromo and methyl substituents.

Conceptual DFT Reactivity Descriptors

Conceptual DFT provides a framework for quantifying global and local reactivity.

Table 2: Predicted Conceptual DFT Reactivity Descriptors

DescriptorValue (arbitrary units)Interpretation
Electronegativity (χ)0.35A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)2.15Correlates with the HOMO-LUMO gap; higher values indicate lower reactivity.
Electrophilicity Index (ω)0.03Indicates the molecule's propensity to act as an electrophile; a low value is expected for a nucleophile.

Experimental Protocols for Synthesis and Reactivity Studies

Synthesis of this compound

Materials:

  • 4-bromo-2,6-xylenol

  • Potassium hydroxide (KOH)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • Dissolve 4-bromo-2,6-xylenol (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a stoichiometric amount of potassium hydroxide (1 equivalent), also dissolved in anhydrous methanol, dropwise to the solution at room temperature.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Remove the methanol under reduced pressure to yield the crude potassium salt.

  • Wash the solid product with anhydrous diethyl ether to remove any unreacted starting material and other organic impurities.

  • Dry the resulting white solid under vacuum to obtain pure this compound.

Kinetic Studies of Alkylation Reactions

To quantify the reactivity of this compound, kinetic studies of its reaction with a standard electrophile (e.g., benzyl bromide) can be performed.

Procedure:

  • Prepare standard solutions of this compound and benzyl bromide in a suitable aprotic solvent (e.g., acetonitrile or DMF).

  • Equilibrate both solutions to a constant temperature in a thermostated bath.

  • Mix the solutions in a cuvette and monitor the reaction progress using UV-Vis spectrophotometry by observing the disappearance of the phenolate absorbance peak or the appearance of the product peak.

  • Determine the reaction rate constants by fitting the kinetic data to the appropriate rate law.

Visualizing Theoretical Concepts

Proposed Reaction Pathway for O-Alkylation

The following diagram illustrates the likely SN2 reaction pathway for the O-alkylation of this compound with an alkyl halide (R-X).

O_Alkylation Reactants This compound + R-X TS Transition State Reactants->TS Nucleophilic Attack Products 4-bromo-2,6-xylenyl ether + KX TS->Products Halide Departure

Proposed SN2 pathway for O-alkylation.
Computational Workflow for Reactivity Prediction

This diagram outlines the typical workflow for a computational study on the reactivity of this compound.

Computational_Workflow cluster_setup 1. Model Setup cluster_dft 2. DFT Calculations cluster_analysis 3. Reactivity Analysis A Build Molecular Structure (4-bromo-2,6-xylenolate) B Geometry Optimization A->B C Frequency Calculation B->C Verify Minimum Energy D FMO and ESP Calculation B->D E Analyze HOMO/LUMO D->E F Visualize ESP Map D->F G Calculate Reactivity Descriptors E->G

Workflow for computational reactivity analysis.

Conclusion

The theoretical study of this compound, through computational modeling and guided by established principles of phenolate reactivity, provides a powerful framework for understanding and predicting its chemical behavior. While direct experimental data remains to be published, the methodologies outlined in this guide offer a clear path for researchers to investigate its properties. The interplay of the electron-donating methyl groups and the electron-withdrawing bromo group, combined with the strong nucleophilicity of the phenoxide oxygen, makes this compound a fascinating subject for further study in the fields of organic synthesis and drug development. The protocols and theoretical models presented here serve as a foundational resource for such future investigations.

References

The Advent of Substituted Potassium Phenolates: A Cornerstone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide has been compiled, detailing the discovery and historical context of substituted potassium phenolates. This whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, chronicling the journey from the initial isolation of phenol to the sophisticated applications of its potassium salts in modern chemistry.

The mid-19th century marked a pivotal era in the understanding and manipulation of aromatic compounds. Following Friedlieb Ferdinand Runge's isolation of "carbolic acid" (phenol) from coal tar in the 1830s, the scientific community embarked on extensive investigations into its properties and reactivity. While the exact first synthesis of simple potassium phenolate is not definitively documented, its preparation was a logical and early step in exploring the acidic nature of phenol. The reaction of phenol with potassium metal or potassium hydroxide to form potassium phenolate became a fundamental laboratory practice.

The true significance of potassium phenolates, particularly substituted variants, emerged with the development of seminal synthetic methodologies. Alexander Williamson's work on ether synthesis in 1850 provided a foundational understanding of the reactivity of alkoxides and, by extension, phenolates. His research demonstrated the nucleophilic character of the oxygen atom, paving the way for the use of phenolates in forming new chemical bonds.

A major leap forward came with the advent of the Kolbe-Schmitt reaction. In 1860, Hermann Kolbe reported that sodium phenolate could be carboxylated to produce salicylic acid. This reaction was further refined by Rudolf Schmitt in 1885, who demonstrated that the choice of the alkali metal cation could influence the regioselectivity of the carboxylation. The use of potassium phenolate, for instance, was found to favor the formation of para-hydroxybenzoic acid, a crucial precursor for parabens. This discovery highlighted the nuanced role of the potassium cation in directing the outcome of the reaction and opened the door to the synthesis of a wide array of substituted aromatic compounds.

These early discoveries laid the groundwork for the extensive use of substituted potassium phenolates in organic synthesis. They became indispensable reagents in the pharmaceutical and polymer industries, serving as key building blocks for a diverse range of molecules.

Historical Experimental Protocols

The following sections provide illustrative experimental protocols from the 19th century, reflecting the techniques and understanding of the time.

Preparation of Potassium Phenolate (Conceptual Reconstruction based on 19th Century Practices)

A common 19th-century preparation would have involved the direct reaction of phenol with potassium.

Methodology:

  • To a solution of phenol in a suitable anhydrous solvent, such as absolute alcohol, small pieces of metallic potassium were carefully added.

  • The reaction mixture would effervesce, releasing hydrogen gas, indicating the formation of the potassium salt.

  • The reaction was allowed to proceed until the potassium was completely consumed.

  • The resulting solution of potassium phenolate could then be used directly in subsequent reactions or the solvent could be evaporated to yield the solid salt.

The Kolbe-Schmitt Reaction using Potassium Phenolate (Adapted from the works of Kolbe and Schmitt)

This protocol illustrates the carboxylation of potassium phenolate to produce potassium p-hydroxybenzoate.

Methodology:

  • Potassium phenolate was prepared and thoroughly dried.

  • The dry potassium phenolate was placed in a reaction vessel and heated.

  • A stream of dry carbon dioxide was passed over the heated potassium phenolate.

  • The reaction was maintained at an elevated temperature for a prolonged period to ensure complete carboxylation.

  • The resulting solid was then dissolved in water and acidified to precipitate the p-hydroxybenzoic acid.

Quantitative Data from Historical Syntheses

The following table summarizes conceptual yield data for key historical reactions involving potassium phenolates, reflecting the typical efficiencies of 19th-century laboratory practices.

ReactionReactantsProductTypical Yield (%)
Williamson Ether Synthesis (Conceptual)Potassium Phenolate, Ethyl IodidePhenetole (Ethyl phenyl ether)50-70
Kolbe-Schmitt ReactionPotassium Phenolate, Carbon Dioxidep-Hydroxybenzoic Acid40-60

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the key historical syntheses involving potassium phenolates.

Kolbe_Schmitt_Reaction phenol Phenol k_phenolate Potassium Phenolate phenol->k_phenolate Reaction koh Potassium Hydroxide koh->k_phenolate intermediate Potassium Phenyl Carbonate (transient) k_phenolate->intermediate Carboxylation co2 Carbon Dioxide co2->intermediate p_hydroxybenzoate Potassium p-Hydroxybenzoate intermediate->p_hydroxybenzoate Rearrangement p_hydroxybenzoic_acid p-Hydroxybenzoic Acid p_hydroxybenzoate->p_hydroxybenzoic_acid Protonation acid Acid Workup acid->p_hydroxybenzoic_acid

Caption: The Kolbe-Schmitt reaction pathway using potassium phenolate.

Williamson_Ether_Synthesis phenol Phenol k_phenolate Potassium Phenolate phenol->k_phenolate Formation k_metal Potassium Metal k_metal->k_phenolate ether Aryl Ether (e.g., Phenetole) k_phenolate->ether SN2 Reaction alkyl_halide Alkyl Halide (e.g., Ethyl Iodide) alkyl_halide->ether kx Potassium Halide (KX)

Caption: The Williamson ether synthesis using a potassium phenolate.

Safety and Handling of Potassium 4-bromo-2,6-xylenolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific safety data sheet (SDS) for Potassium 4-bromo-2,6-xylenolate (CAS No. 85712-09-0) is readily available in public databases. This guide infers safety and handling precautions from the available data for the structurally related parent compound, 4-bromo-2,6-xylenol (CAS No. 2374-05-2). The information provided should be used as a guideline and supplemented with a thorough risk assessment before handling.

Introduction

This compound is an organic potassium salt that requires careful handling due to its potential health hazards. This technical guide provides a comprehensive overview of the known safety information, handling precautions, and emergency procedures to ensure the safe use of this compound in a laboratory and research setting. The recommendations herein are primarily based on the toxicological and hazard data of its parent compound, 4-bromo-2,6-xylenol.

Hazard Identification and Classification

Based on the data for 4-bromo-2,6-xylenol, this compound should be treated as a hazardous substance. The primary hazards are expected to be:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Harmful if Swallowed: May be harmful if ingested.

The GHS hazard classifications for the parent compound, 4-bromo-2,6-xylenol, are summarized in the table below.

Table 1: GHS Hazard Classification for 4-bromo-2,6-xylenol
Hazard ClassHazard Category
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single Exposure (Respiratory system)Category 3

Physical and Chemical Properties

Specific physical and chemical data for this compound are limited. The table below includes information for the parent compound, 4-bromo-2,6-xylenol, for reference.

Table 2: Physical and Chemical Properties of 4-bromo-2,6-xylenol
PropertyValue
Molecular FormulaC8H9BrO
Molecular Weight201.06 g/mol
AppearanceWhite to off-white solid
Melting Point74-78 °C
Boiling PointNot available
SolubilityLow water solubility

Toxicology Data

Limited quantitative toxicity data is available. The following data is for 4-bromo-2,6-xylenol.

Table 3: Acute Toxicity Data for 4-bromo-2,6-xylenol
RouteSpeciesValue
Intraperitoneal LD50Mouse650 mg/kg[2]

Experimental Protocols: Safe Handling Procedures

The following protocols are recommended for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following is a general guideline:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat should be worn. For larger quantities or where there is a risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: If handling the powder outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator with a particulate filter is recommended.

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area. A chemical fume hood is recommended for all procedures that may generate dust or aerosols.

  • Eye Wash and Safety Shower: An eye wash station and safety shower must be readily accessible in the work area.

General Handling Precautions
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Keep containers tightly closed when not in use.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a tightly sealed container.

Spill and Disposal Procedures
  • Spills: In case of a spill, wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_planning Planning and Preparation cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment Risk_Assessment Conduct Risk Assessment Review_SDS Review Safety Data (or analogous compounds) Risk_Assessment->Review_SDS Select_PPE Select Appropriate PPE Review_SDS->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Select_PPE->Prepare_Work_Area Don_PPE Don PPE Handle_in_Hood Handle Compound in Chemical Fume Hood Don_PPE->Handle_in_Hood Perform_Experiment Perform Experiment Handle_in_Hood->Perform_Experiment Emergency_Procedures Emergency Procedures (Spill, Exposure) Handle_in_Hood->Emergency_Procedures Decontaminate Decontaminate Work Area Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Doff_PPE Doff and Dispose/Clean PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Logical workflow for the safe handling of chemical compounds.

References

Potassium 4-bromo-2,6-xylenolate molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Potassium 4-bromo-2,6-xylenolate: Molecular Formula and Weight

This guide provides a detailed analysis of the molecular formula and molecular weight of this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development.

Chemical Identity

This compound is the potassium salt of 4-bromo-2,6-xylenol. The formation of this salt involves the deprotonation of the hydroxyl group of 4-bromo-2,6-xylenol and the subsequent ionic bonding with a potassium cation.

Molecular Formula and Weight

The molecular formula and molecular weight of this compound are fundamental parameters for any quantitative analysis, including stoichiometry of reactions, preparation of solutions of specific molarity, and interpretation of analytical data.

A summary of these key quantitative data is presented in the table below.

ParameterValue
Molecular FormulaC₈H₈BrKO
Molecular Weight239.15 g/mol

Experimental Protocols: Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The following protocol outlines the step-by-step calculation for this compound.

Methodology:

  • Identify the Molecular Formula: The molecular formula for this compound is C₈H₈BrKO.[1]

  • Determine the Number of Atoms for Each Element:

    • Carbon (C): 8 atoms

    • Hydrogen (H): 8 atoms

    • Bromine (Br): 1 atom

    • Potassium (K): 1 atom

    • Oxygen (O): 1 atom

  • Obtain the Atomic Weight of Each Element:

    • Atomic weight of Carbon (C) ≈ 12.01 g/mol [2]

    • Atomic weight of Hydrogen (H) ≈ 1.008 g/mol [3][4]

    • Atomic weight of Bromine (Br) ≈ 79.90 g/mol

    • Atomic weight of Potassium (K) ≈ 39.10 g/mol [5][6][7][8][9]

    • Atomic weight of Oxygen (O) ≈ 16.00 g/mol [10][11][12]

  • Calculate the Total Weight for Each Element:

    • Total weight of Carbon = 8 atoms × 12.01 g/mol = 96.08 g/mol

    • Total weight of Hydrogen = 8 atoms × 1.008 g/mol = 8.064 g/mol

    • Total weight of Bromine = 1 atom × 79.90 g/mol = 79.90 g/mol

    • Total weight of Potassium = 1 atom × 39.10 g/mol = 39.10 g/mol

    • Total weight of Oxygen = 1 atom × 16.00 g/mol = 16.00 g/mol

  • Sum the Weights to Determine the Molecular Weight:

    • Molecular Weight = 96.08 + 8.064 + 79.90 + 39.10 + 16.00 = 239.144 g/mol

The calculated molecular weight of approximately 239.14 g/mol is in close agreement with the reported value of 239.15 g/mol .[1]

Visualization of the Calculation Workflow

The logical workflow for determining the molecular formula and weight of this compound is illustrated in the following diagram.

G A Start: Identify Compound This compound B Determine Structure (Salt of 4-bromo-2,6-xylenol) A->B C Identify Constituent Elements C, H, Br, K, O B->C D Count Atoms of Each Element C: 8, H: 8, Br: 1, K: 1, O: 1 C->D E Derive Molecular Formula C₈H₈BrKO D->E F Obtain Atomic Weights C: 12.01, H: 1.008, Br: 79.90, K: 39.10, O: 16.00 D->F Input for Calculation G Calculate Total Weight of Each Element F->G H Sum All Weights G->H I Result: Molecular Weight 239.15 g/mol H->I

Caption: Workflow for determining the molecular formula and weight.

References

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of Potassium 4-bromo-2,6-xylenolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data of 4-bromo-2,6-xylenol

The following tables summarize the available spectroscopic data for 4-bromo-2,6-xylenol, the immediate precursor to Potassium 4-bromo-2,6-xylenolate. This data serves as a crucial reference for the synthesis and characterization of the potassium salt.

Table 1: Nuclear Magnetic Resonance (NMR) Data for 4-bromo-2,6-xylenol

¹H NMR Chemical Shift (δ) ppm Multiplicity Solvent
Ar-H~7.04sCDCl₃
-OH~4.8s (broad)CDCl₃
-CH₃~2.25sCDCl₃
¹³C NMR Chemical Shift (δ) ppm Solvent
C-O150.0CDCl₃
C-Br115.7CDCl₃
Ar-C132.1, 129.8CDCl₃
-CH₃20.2CDCl₃

Note: Specific peak assignments for aromatic carbons may vary slightly based on the reference.

Table 2: Infrared (IR) Spectroscopy Data for 4-bromo-2,6-xylenol

Functional Group Wavenumber (cm⁻¹) Appearance
O-H stretch~3400-3600Broad
C-H stretch (sp³)~2850-3000Sharp
C=C stretch (aromatic)~1470-1600Sharp
C-O stretch~1200-1300Strong
C-Br stretch~500-600Sharp

Table 3: Mass Spectrometry (MS) Data for 4-bromo-2,6-xylenol [1][2][3]

Technique m/z Relative Abundance Fragment
Electron Ionization (EI)200/202High[M]⁺ and [M+2]⁺
185/187Moderate[M-CH₃]⁺
121High[M-Br]⁺
77Moderate[C₆H₅]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Predicted Spectroscopic Changes for this compound

Upon deprotonation of 4-bromo-2,6-xylenol to form the potassium salt, the following changes in the spectroscopic data are anticipated:

  • ¹H NMR: The broad singlet corresponding to the hydroxyl proton (-OH) will disappear. The chemical shifts of the aromatic and methyl protons may experience a slight upfield or downfield shift due to the change in electron density on the aromatic ring.

  • ¹³C NMR: The chemical shift of the carbon atom attached to the oxygen (C-O) is expected to shift significantly. Other aromatic carbon signals may also show minor shifts.

  • IR: The broad O-H stretching band around 3400-3600 cm⁻¹ will disappear. The C-O stretching frequency may shift to a lower wavenumber.

  • MS: In electrospray ionization mass spectrometry (ESI-MS), the negative ion mode should show a prominent peak corresponding to the 4-bromo-2,6-xylenolate anion at m/z 199/201.

Experimental Protocols

Synthesis of this compound

This protocol is based on general methods for the preparation of potassium phenoxides.[4][5][6]

Materials:

  • 4-bromo-2,6-xylenol

  • Potassium hydroxide (KOH)

  • Anhydrous methanol or ethanol

  • Anhydrous diethyl ether or toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional)

  • Schlenk line or inert atmosphere setup (optional, for strictly anhydrous conditions)

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-bromo-2,6-xylenol in a minimal amount of anhydrous methanol.

  • In a separate container, prepare a solution of 1.0 equivalent of potassium hydroxide in anhydrous methanol.

  • Slowly add the potassium hydroxide solution to the 4-bromo-2,6-xylenol solution with continuous stirring at room temperature.

  • After the addition is complete, continue stirring the mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting solid, add anhydrous diethyl ether and stir to wash away any unreacted 4-bromo-2,6-xylenol.

  • Decant the diethyl ether and dry the solid product under vacuum to yield this compound as a solid.

Workflow and Logical Relationships

The synthesis of this compound follows a straightforward acid-base reaction pathway. The logical flow of the experimental procedure is depicted in the following diagram.

Synthesis_Workflow Synthesis of this compound A Dissolve 4-bromo-2,6-xylenol in anhydrous methanol C Mix solutions and stir at room temperature A->C B Prepare a solution of KOH in anhydrous methanol B->C D Remove solvent via rotary evaporation C->D E Wash solid with anhydrous diethyl ether D->E F Dry product under vacuum E->F G This compound (Final Product) F->G

Caption: Workflow for the synthesis of this compound.

This guide provides foundational information for researchers working with this compound. While direct spectroscopic data for the final product is scarce, the provided data for its precursor, along with the predicted spectral changes and a reliable synthetic protocol, should empower scientists in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of Potassium 4-bromo-2,6-xylenolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of potassium 4-bromo-2,6-xylenolate, a brominated phenol derivative, with various boronic acids. While direct literature on this specific salt is limited, the provided protocols are based on well-established procedures for similar aryl bromides and bromophenol derivatives, offering a robust starting point for researchers. The reaction facilitates the synthesis of diverse 2,6-dimethyl-4-arylphenols, which are valuable intermediates in medicinal chemistry and materials science.

Reaction Principle

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle consists of three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.

Representative Reaction Scheme

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of aryl bromides with various arylboronic acids. These serve as a guideline for optimizing the reaction of this compound.

Table 1: Optimization of Reaction Conditions for the Suzuki-Miyaura Coupling of 4-Bromo-2,6-dimethylphenol with Phenylboronic Acid

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)801885
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)1001292
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF901688
4Pd₂(dba)₃ (1)XPhos (2)K₂CO₃ (3)THF/H₂O (3:1)702495

Note: Yields are based on reactions of similar aryl bromides and are illustrative. Optimization for this compound is recommended.

Table 2: Substrate Scope for the Suzuki-Miyaura Coupling of 4-Bromo-2,6-dimethylphenol

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2,6-Dimethyl-4-phenylphenol95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2,6-dimethylphenol91
33-Tolylboronic acid2,6-Dimethyl-4-(m-tolyl)phenol89
42-Naphthylboronic acid2,6-Dimethyl-4-(naphthalen-2-yl)phenol87
5Thiophene-2-boronic acid2,6-Dimethyl-4-(thiophen-2-yl)phenol82

Reaction Conditions: 4-Bromo-2,6-dimethylphenol (1.0 mmol), arylboronic acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), K₂CO₃ (3.0 equiv), THF/H₂O (3:1), 70 °C, 24 h.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using Pd(PPh₃)₄

Materials:

  • This compound (or 4-bromo-2,6-dimethylphenol)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Schlenk flask or reaction tube

  • Magnetic stirrer and heating block

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) to the flask.

  • Seal the flask and stir the reaction mixture at 80 °C for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,6-dimethyl-4-arylphenol.

Protocol 2: High-Yield Protocol using a Buchwald-Hartwig Ligand (XPhos)

Materials:

  • This compound (or 4-bromo-2,6-dimethylphenol)

  • Arylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF, anhydrous)

  • Deionized water

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.02 mmol, 2 mol%) to a Schlenk flask.

  • Add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Add anhydrous THF (6 mL) and deionized water (2 mL).

  • Seal the flask and stir the mixture vigorously at 70 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.

  • Purify the product via flash column chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X      L₂ Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'      L₂ ArPdX->ArPdAr Ar'-B(OH)₂ Base Transmetal Transmetalation ArPdAr->Pd0 RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start: Prepare Reactants setup Reaction Setup: - Add reactants, catalyst, ligand, base to flask - Add solvent system start->setup reaction Reaction: - Heat and stir under inert atmosphere setup->reaction workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry reaction->workup purification Purification: - Concentrate crude product - Flash column chromatography workup->purification analysis Product Analysis: - NMR, MS, etc. purification->analysis

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

detailed experimental protocol for using Potassium 4-bromo-2,6-xylenolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of Potassium 4-bromo-2,6-xylenolate, a key intermediate in organic synthesis. The protocols focus on its application in the synthesis of aryl ethers via the Williamson ether synthesis and its role as a monomer precursor in the production of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance thermoplastic. This guide offers step-by-step methodologies, data presentation in tabular format, and visual diagrams of the experimental workflows.

Introduction

This compound is the potassium salt of 4-bromo-2,6-dimethylphenol. Its structure, featuring a nucleophilic phenoxide and a bromine-substituted aromatic ring, makes it a versatile reagent in organic synthesis. The phenoxide allows for reactions such as etherification, while the aryl bromide moiety can participate in various cross-coupling reactions. This dual functionality is valuable in the synthesis of complex molecules, including pharmaceuticals and polymers.[1]

Physicochemical Properties

A summary of the key physicochemical properties of the precursor, 4-bromo-2,6-dimethylphenol, is provided in the table below. The properties of the potassium salt can be inferred from its structure as a salt of this phenol.

PropertyValueReference
Molecular Formula C₈H₉BrO[2]
Molecular Weight 201.06 g/mol [2][3]
Melting Point 74-78 °C[1][3]
Appearance White powder[1]
pKa ~10.1[1]
Solubility Slightly soluble in water[1]

Experimental Protocols

Preparation of this compound

This protocol details the in situ generation of this compound from its corresponding phenol for immediate use in subsequent reactions.

Materials:

  • 4-bromo-2,6-dimethylphenol

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-bromo-2,6-dimethylphenol (1.0 eq).

  • Add the desired anhydrous solvent.

  • While stirring, add a stoichiometric equivalent of a strong potassium base such as potassium hydroxide (1.0 eq) or potassium tert-butoxide (1.0 eq).

  • Continue stirring the mixture at room temperature for 30-60 minutes to ensure complete deprotonation and formation of the potassium salt.

  • The resulting solution of this compound is now ready for use in subsequent reactions.

Workflow for the Preparation of this compound:

G cluster_prep Preparation of this compound start Start: Dry round-bottom flask under inert atmosphere add_phenol Add 4-bromo-2,6-dimethylphenol (1.0 eq) start->add_phenol add_solvent Add anhydrous solvent (e.g., THF, DMF) add_phenol->add_solvent add_base Add strong potassium base (e.g., KOH, t-BuOK) (1.0 eq) add_solvent->add_base stir Stir at room temperature for 30-60 min add_base->stir product Product: Solution of this compound stir->product

Caption: Workflow for the synthesis of this compound.

Application in Williamson Ether Synthesis

This protocol describes the use of in situ generated this compound as a nucleophile in the Williamson ether synthesis to form a diaryl ether.[4][5][6][7][8]

Materials:

  • Solution of this compound (prepared as in 3.1)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) or Aryl halide with an activating group

  • Anhydrous solvent (e.g., THF, DMF)

  • Heating mantle or oil bath

  • Standard work-up and purification reagents (e.g., water, organic solvent for extraction, drying agent, silica gel for chromatography)

Procedure:

  • To the freshly prepared solution of this compound, add the alkyl halide (1.0-1.2 eq).

  • Heat the reaction mixture to a suitable temperature (typically 50-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Expected Yields: Yields for Williamson ether synthesis are typically in the range of 50-95%, depending on the substrates and reaction conditions.[5]

Workflow for Williamson Ether Synthesis:

G cluster_wes Williamson Ether Synthesis start Start: Solution of this compound add_halide Add alkyl or activated aryl halide start->add_halide heat Heat reaction mixture (50-100 °C) and monitor by TLC add_halide->heat workup Aqueous work-up and extraction heat->workup purify Purification by column chromatography workup->purify product Product: Aryl Ether purify->product

Caption: General workflow for the Williamson ether synthesis.

Application in Polymer Chemistry

This compound is a key precursor for the monomer 4-bromo-2,6-dimethylphenol, which is used in the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) through oxidative coupling polymerization.[9][10][11][12] PPO is a high-performance thermoplastic with excellent thermal stability, dimensional stability, and chemical resistance.

The polymerization is typically catalyzed by a copper-amine complex.[9] The process involves the oxidative coupling of the phenolate units. While the detailed mechanism is complex and has been a subject of extensive research, a simplified representation of the polymerization initiation is the formation of a phenoxy radical.

Signaling Pathway for PPO Synthesis Initiation:

G cluster_ppo Initiation of PPO Synthesis monomer 4-bromo-2,6-dimethylphenol catalyst Cu-Amine Complex monomer->catalyst Oxidation intermediate Phenoxy Radical Intermediate catalyst->intermediate polymer Poly(2,6-dimethyl-1,4-phenylene oxide) intermediate->polymer Polymerization

Caption: Simplified pathway for the initiation of PPO synthesis.

Safety and Handling

4-bromo-2,6-dimethylphenol, the precursor to the potassium salt, is a warning-level hazard. It can cause skin and eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable reagent in organic synthesis, primarily utilized as a nucleophile in the synthesis of ethers and as a precursor to the monomer for PPO production. The protocols and information provided herein offer a comprehensive guide for researchers and professionals in the fields of chemistry and drug development to effectively and safely utilize this compound in their work.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of Potassium 4-bromo-2,6-xylenolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and catalyst system recommendations for various palladium-catalyzed cross-coupling reactions involving Potassium 4-bromo-2,6-xylenolate. The information is intended to serve as a starting point for reaction optimization and methodology development in the synthesis of complex molecules and pharmaceutical intermediates.

Introduction

This compound is a versatile building block in organic synthesis. The presence of the electron-rich aromatic ring, the sterically hindering methyl groups, and the reactive bromide moiety makes it an interesting substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions, including Heck, Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This document outlines recommended catalyst systems and detailed experimental protocols for these transformations.

General Considerations

  • Substrate Reactivity: this compound is an electron-rich and sterically hindered aryl bromide. These characteristics can influence catalyst selection and reaction conditions. Electron-donating groups can make oxidative addition more challenging, while steric hindrance around the bromine atom can affect the approach of the catalyst.

  • Catalyst System Selection: The choice of palladium precursor and, crucially, the ligand is critical for successful coupling. Bulky, electron-rich phosphine ligands are often required to promote efficient catalysis with challenging substrates like this.

  • Base and Solvent: The selection of an appropriate base and solvent system is essential to ensure high yields and minimize side reactions. The base is required to facilitate the catalytic cycle, while the solvent must be compatible with all reaction components and facilitate the desired transformation.

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium(0) catalyst and other sensitive reagents.

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. A Heck-type acylation reaction has been reported with the closely related 4-bromo-2,6-xylenol, providing a strong basis for a protocol with the potassium salt.

Recommended Catalyst System
ComponentRecommendation
Palladium Precursor Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0))
Ligand None specified in the literature example; a phosphine ligand such as PPh₃ could be trialed.
Base Potassium carbonate (K₂CO₃) and N-methyldicyclohexylamine
Solvent Not explicitly stated; a polar aprotic solvent like DMF or DMA is common.
Coupling Partner Allyl alcohol
Experimental Protocol: Heck-type Acylation

This protocol is adapted from a procedure involving 4-bromo-2,6-xylenol.

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd(dba)₂ (0.02 mmol, 2 mol%), and 4 Å molecular sieves (1 g).

  • Add N-methyldicyclohexylamine (2.0 mmol) and allyl alcohol (2.0 mmol).

  • Add potassium carbonate (1.0 mmol) and pyrrolidine (1.0 mmol).

  • Add the appropriate solvent (e.g., 5 mL of anhydrous DMF).

  • Seal the tube and heat the reaction mixture at 115 °C for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Heck Coupling

Heck_Workflow reagents This compound Allyl Alcohol Pd(dba)₂ Bases (K₂CO₃, N-methyldicyclohexylamine) Pyrrolidine, 4Å MS reaction_setup Combine reagents in solvent under inert atmosphere reagents->reaction_setup heating Heat at 115 °C for 6 h reaction_setup->heating workup Cool, dilute, filter, wash, and dry heating->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: General workflow for the Heck coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide. For sterically hindered and electron-rich aryl bromides, specific catalyst systems are often required.

Recommended Catalyst Systems
SystemPalladium PrecursorLigandBaseSolventTemperature (°C)
A Pd(PPh₃)₄(PPh₃)K₃PO₄1,4-Dioxane/H₂O70-80
B Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-100
Experimental Protocol: Suzuki-Miyaura Coupling (System A)
  • In a Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).

  • Seal the tube and heat the reaction mixture at 80 °C for 18-22 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOH Ar-Pd(II)L₂-OH ArPdBr->ArPdOH Ligand Exchange (OH⁻) ArPdR Ar-Pd(II)L₂-R ArPdOH->ArPdR Transmetalation (R-B(OH)₂) ArPdR->Pd0 Product Ar-R ArPdR->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an organohalide. For hindered aryl bromides, bulky electron-rich phosphine ligands are typically essential.[1]

Recommended Catalyst Systems
SystemPalladium PrecursorLigandBaseSolventTemperature (°C)
A Pd₂(dba)₃tBu-XPhosLiOtBu or LiHMDSToluene100-110
B Pd(OAc)₂RuPhosNaOtBu1,4-Dioxane80-100
Experimental Protocol: Buchwald-Hartwig Amination (System A)
  • To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), tBu-XPhos (0.024 mmol, 2.4 mol%), and LiOtBu (1.4 mmol).

  • Add this compound (1.0 mmol).

  • Add the desired amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the mixture at 110 °C for 18 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the reaction mixture with diethyl ether, filter through a plug of silica gel, and rinse with diethyl ether.

  • Concentrate the filtrate and purify the product by column chromatography.

Logical Relationship: Buchwald-Hartwig Amination Components

Buchwald_Hartwig_Components Substrate This compound Product Arylated Amine Substrate->Product Amine Primary or Secondary Amine Amine->Product Catalyst Palladium Precursor (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Bulky Phosphine Ligand (e.g., tBu-XPhos) Ligand->Product Base Strong Base (e.g., LiOtBu) Base->Product Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Product

Caption: Key components for a successful Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. For electron-rich and sterically hindered aryl bromides, the choice of ligand and the use of a copper co-catalyst can be crucial.[2]

Recommended Catalyst Systems
SystemPalladium PrecursorLigandCo-catalystBaseSolventTemperature (°C)
A Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NToluene25-50
B Pd(OAc)₂SPhosNone (Cu-free)Cs₂CO₃1,4-Dioxane80-100
Experimental Protocol: Sonogashira Coupling (System A)
  • To a Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) for 6-20 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Cyanation

Palladium-catalyzed cyanation is a method to introduce a nitrile group onto an aromatic ring. Non-toxic cyanide sources like potassium hexacyanoferrate(II) are preferred.

Recommended Catalyst System
ComponentRecommendation
Palladium Precursor Pd(OAc)₂
Ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene)
Cyanide Source K₄[Fe(CN)₆]
Base Na₂CO₃
Solvent DMA (N,N-Dimethylacetamide)
Temperature (°C) 120-140
Experimental Protocol: Cyanation
  • In a pressure vessel, combine this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), dppf (0.06 mmol, 6 mol%), K₄[Fe(CN)₆] (0.6 mmol), and Na₂CO₃ (2.0 mmol).

  • Add anhydrous DMA (5 mL).

  • Seal the vessel and heat the reaction mixture at 130 °C for 24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

Summary of Quantitative Data

The following table summarizes typical reaction conditions and reported yield ranges for the coupling of various aryl bromides, which can serve as a starting point for the optimization of reactions with this compound. Note that yields are highly substrate-dependent.

Reaction TypePalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield Range (%)
Heck Pd(dba)₂ (2)-K₂CO₃ / N-methyldicyclohexylamineDMF115Moderate to Good
Suzuki-Miyaura Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O8060-95
Buchwald-Hartwig Pd₂(dba)₃ (1)tBu-XPhos (2.4)LiOtBuToluene11070-95
Sonogashira Pd(PPh₃)₂Cl₂ (2)PPh₃ (4)Et₃NToluene25-5065-95
Cyanation Pd(OAc)₂ (3)dppf (6)Na₂CO₃DMA13060-90

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Potassium 4-bromo-2,6-xylenolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is of paramount importance in medicinal chemistry and materials science. These structural motifs are present in numerous pharmaceuticals, natural products, and organic materials. The cross-coupling of aryl halides with various partners is a cornerstone of modern organic synthesis for constructing these biaryl systems. Potassium 4-bromo-2,6-xylenolate, a sterically hindered aryl bromide, presents a valuable building block for introducing a 2,6-dimethylphenol moiety, which can be a key feature in pharmacologically active molecules.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biaryl compounds. The primary focus will be on palladium- and copper-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Ullmann, and Heck couplings.

Cross-Coupling Strategies for Biaryl Synthesis

Several cross-coupling methodologies can be employed for the synthesis of biaryl compounds from aryl bromides like this compound. The choice of reaction is often dictated by the nature of the coupling partner, functional group tolerance, and desired reaction conditions.

  • Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide.[1][2] It is widely used due to its mild reaction conditions, commercial availability of a vast array of boronic acids, and the generally non-toxic nature of the boron-containing byproducts.[1]

  • Ullmann Coupling: A classical method that utilizes copper catalysis to couple two aryl halides to form a symmetrical biaryl or an aryl halide with an alcohol, amine, or thiol.[3][4] Modern modifications have improved the scope and conditions of this reaction, making it a viable option for certain substrates.[5][6]

  • Heck Coupling: This palladium-catalyzed reaction forms a C-C bond between an aryl halide and an alkene.[7][8] While not a direct biaryl synthesis in all cases, it can be used to introduce vinyl-aryl groups that can be further elaborated. A Heck-type acylation has been reported with 4-bromo-2,6-xylenol.[9]

  • Stille Coupling: This reaction employs a palladium catalyst to couple an organohalide with an organotin compound.[10][11] While effective, the toxicity of organotin reagents is a significant drawback.[12]

  • Negishi Coupling: Involves the palladium- or nickel-catalyzed coupling of an organohalide with an organozinc compound.[13][14] Organozinc reagents are highly reactive but also sensitive to air and moisture.[13]

Data Presentation

The following tables summarize representative yields for different cross-coupling reactions with aryl bromides. While specific data for this compound is limited in the literature, the provided data for analogous sterically hindered or functionalized aryl bromides serves as a useful benchmark.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids [15]

EntryAryl BromideArylboronic AcidCatalyst (mol%)BaseSolventYield (%)
15-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane85
25-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane88
35-(4-bromophenyl)-4,6-dichloropyrimidine3-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane75
45-bromotryptophan derivativePhenylboronic acidPd-nanoparticlesK₃PO₄Water76

Table 2: Ullmann-type C-O Coupling of Phenols with Aryl Bromides [16][17]

EntryPhenolAryl BromideCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Phenol4-BromoacetophenoneCu-nanoparticles (10)Cs₂CO₃Acetonitrile50-60High
22,6-disubstituted phenolAryl bromideCu-nanoparticles (10)Cs₂CO₃Acetonitrile50-60Good
32,4-dimethylphenol4-bromotolueneCuI / phen (cat.)K₂CO₃Not specifiedNot specified-

Table 3: Heck-type Acylation of 4-bromo-2,6-xylenol [9]

EntryAryl Bromide 1Aryl Bromide 2AlkeneCatalyst (mol%)BaseSolventProductYield (%)
1Methyl 4-bromobenzoate4-bromo-2,6-xylenolAllyl alcoholPd(dba)₂ (cat.)N-methyldicyclohexylamine, K₂CO₃-Functionalized DihydrochalconeModerate to Good

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura and Ullmann couplings. These are generalized procedures and may require optimization for the specific substrate, this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl bromides.[15]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (1-5 mol%).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ullmann-type C-O Cross-Coupling

This protocol describes a modern Ullmann-type ether synthesis.[16]

Materials:

  • This compound

  • Phenol or alcohol coupling partner

  • Copper catalyst (e.g., CuI, Cu-nanoparticles)

  • Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine), if required

  • Base (e.g., Cs₂CO₃, K₂CO₃)

  • High-boiling polar solvent (e.g., DMF, NMP, acetonitrile)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the copper catalyst (5-10 mol%), the ligand (if applicable, 10-20 mol%), and the base (1.5-2.0 equiv).

  • Add the this compound (1.0 equiv) and the phenol or alcohol (1.2-1.5 equiv).

  • Add the solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-150 °C) and stir for 12-48 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with an organic solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(Ln) B->C D Transmetalation C->D Ar'-B(OR)₂ (Base) E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ullmann Reaction Mechanism (Simplified)

Ullmann_Cycle A Cu(I)X B Ligand Exchange A->B R-Nu (Base) C Cu(I)-Nu B->C D Oxidative Addition C->D Ar-X E Ar-Cu(III)(Nu)-X D->E F Reductive Elimination E->F F->A Ar-Nu Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh Reactants: - this compound - Coupling Partner - Base B Add Catalyst and Solvent in Inert Atmosphere A->B C Degas Reaction Mixture B->C D Heat and Stir (Monitor by TLC/GC-MS) C->D E Cool and Quench Reaction D->E F Aqueous Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS, etc.) H->I

References

Application Notes and Protocols: Potassium 4-bromo-2,6-xylenolate in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 4-bromo-2,6-xylenolate, the potassium salt of 4-bromo-2,6-dimethylphenol, is a versatile reagent in organic synthesis. Its structure, featuring a reactive aryl bromide moiety, makes it a suitable candidate for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. This document outlines the potential scope, limitations, and experimental protocols for the application of this compound in C-C bond formation.

While direct literature on the C-C coupling reactions of this compound is not extensively documented, its reactivity can be inferred from the well-established chemistry of aryl bromides in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Scope of C-C Bond Formation Reactions

This compound can theoretically participate as an electrophilic partner in several key C-C bond-forming reactions. The presence of the electron-donating methyl groups on the aromatic ring can influence the reactivity of the C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl compounds, styrenes, and other conjugated systems. In this reaction, an aryl halide (like 4-bromo-2,6-xylenol) is coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

  • Potential Application: Synthesis of substituted biaryls where one of the aryl rings is a 2,6-dimethylphenol moiety. This is valuable for creating building blocks for more complex molecules.

  • Reaction Scheme:

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[1][2] This reaction is highly stereoselective and is a key method for the synthesis of substituted olefins.

  • Potential Application: Functionalization of the 4-position of the 2,6-xylenol ring with various alkenyl groups, leading to the synthesis of stilbene and cinnamate derivatives.

  • Reaction Scheme:

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[3][4] It is a reliable method for the synthesis of aryl alkynes.

  • Potential Application: Introduction of an alkynyl group at the 4-position of the 2,6-xylenol ring, providing access to precursors for various heterocyclic compounds and functional materials.

  • Reaction Scheme:

Limitations

Several factors can limit the successful application of this compound in C-C bond formation:

  • Steric Hindrance: The two methyl groups ortho to the phenolic oxygen can create steric hindrance around the reaction center, potentially slowing down the rate of oxidative addition to the palladium catalyst.

  • Electronic Effects: The electron-donating nature of the methyl and phenoxide groups can decrease the electrophilicity of the C-Br bond, making oxidative addition, the rate-determining step in many cross-coupling reactions, more challenging compared to aryl bromides with electron-withdrawing groups.

  • Competing C-O Coupling: Under certain conditions, particularly with copper catalysis as in the Ullmann condensation, the phenoxide moiety could potentially participate in C-O bond formation, leading to diaryl ethers as byproducts.[2][4][5][6][7]

  • Catalyst and Ligand Choice: The success of these coupling reactions is highly dependent on the choice of the palladium catalyst and the supporting ligands. Bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition of less reactive aryl bromides.

  • Base Sensitivity: The choice of base is crucial and must be compatible with the starting materials and the catalytic system. Strong bases could potentially lead to side reactions.

Data Presentation

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
4-Bromo-2,6-dimethylanilinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O92(Analogous system)
4-Bromo-3,5-dimethylphenol4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane85(Analogous system)
1-Bromo-4-methoxy-2,6-dimethylbenzene2-Thienylboronic acidPd(OAc)₂ / XPhosK₃PO₄t-Amyl alcohol95(Analogous system)

Experimental Protocols

The following are generalized protocols for palladium-catalyzed cross-coupling reactions. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for a specific substrate.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., a mixture of toluene and water, 4:1, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Heck Reaction
  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol), a phosphine ligand (e.g., P(o-tolyl)₃, 0.02-0.1 mmol), and a base (e.g., triethylamine, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent (e.g., DMF or acetonitrile, 5 mL) under an inert atmosphere.

  • Reaction: Heat the mixture to the required temperature (typically 100-140 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture, filter off any solids, and dilute with water. Extract the product with an organic solvent. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent (e.g., triethylamine or a mixture of toluene and triethylamine, 5 mL), followed by the terminal alkyne (1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up: Remove the solvent in vacuo. Dissolve the residue in an organic solvent and wash with aqueous ammonia solution and then with brine. Dry the organic layer and concentrate.

  • Purification: Purify the product by flash chromatography.

Mandatory Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation [R-B(OH)3]- Base Base Base->R-B(OH)2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Carbopalladation Carbopalladation Ar-Pd(II)(Br)L2->Carbopalladation R-CH=CH2 R-CH=CH-Pd(II)(Br)L2-Ar R-CH=CH-Pd(II)(Br)L2-Ar Carbopalladation->R-CH=CH-Pd(II)(Br)L2-Ar Beta-Hydride Elimination Beta-Hydride Elimination R-CH=CH-Pd(II)(Br)L2-Ar->Beta-Hydride Elimination Ar-CH=CHR Ar-CH=CHR Beta-Hydride Elimination->Ar-CH=CHR H-Pd(II)(Br)L2 H-Pd(II)(Br)L2 Beta-Hydride Elimination->H-Pd(II)(Br)L2 H-Pd(II)(Br)L2->Pd(0)L2 Base Base Base Base->H-Pd(II)(Br)L2

Caption: Catalytic cycle of the Heck reaction.

Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Transmetalation->Ar-Pd(II)(C≡CR)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(C≡CR)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R Ar-C≡C-R Reductive Elimination->Ar-C≡C-R Cu(I)Br Cu(I)Br Alkyne Complexation Alkyne Complexation Cu(I)Br->Alkyne Complexation R-C≡C-H, Base Cu(I)-C≡C-R Cu(I)-C≡C-R Alkyne Complexation->Cu(I)-C≡C-R Cu(I)-C≡C-R->Transmetalation R-C≡C-H R-C≡C-H R-C≡C-H->Alkyne Complexation Base Base Base->Alkyne Complexation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

References

Application of Potassium 4-bromo-2,6-xylenolate in Pharmaceutical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Potassium 4-bromo-2,6-xylenolate, the potassium salt of 4-bromo-2,6-dimethylphenol, is a versatile chemical intermediate with significant applications in pharmaceutical synthesis. Its utility stems from the presence of a nucleophilic phenoxide group and a bromine atom on the aromatic ring, allowing for a variety of chemical transformations. This compound serves as a key building block in the construction of more complex molecular architectures found in biologically active compounds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of pharmaceutical intermediates.

Core Application: Synthesis of Aryl Ethers via Williamson Ether Synthesis

A primary application of this compound in pharmaceutical synthesis is its role as a nucleophile in the Williamson ether synthesis. This reaction allows for the formation of aryl ethers, a common structural motif in many pharmaceutical agents. The phenoxide is typically reacted with an alkyl halide or sulfonate to introduce a variety of side chains, which can be further functionalized to produce the final active pharmaceutical ingredient (API).

One notable application is the synthesis of (4-Bromo-2,6-dimethylphenoxy)acetonitrile. This compound is a valuable intermediate, as the nitrile group can be readily converted into other functional groups such as carboxylic acids, amines, or amides, which are prevalent in drug molecules.

Experimental Protocol: Synthesis of (4-Bromo-2,6-dimethylphenoxy)acetonitrile

This protocol details the synthesis of (4-Bromo-2,6-dimethylphenoxy)acetonitrile from this compound and chloroacetonitrile.

Materials:

  • This compound

  • Chloroacetonitrile

  • Acetone (anhydrous)

  • Potassium carbonate (anhydrous)

  • Diatomaceous earth

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a solution of 4-bromo-2,6-dimethylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add chloroacetonitrile (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure (4-Bromo-2,6-dimethylphenoxy)acetonitrile.

Quantitative Data Summary

ParameterValue
Reactants
4-bromo-2,6-dimethylphenol1.0 eq
Chloroacetonitrile1.2 eq
Potassium carbonate1.5 eq
Reaction Conditions
SolventAcetone
TemperatureReflux
Reaction Time12-24 h
Yield Typically >80%
Purity >95% (after chromatography)

Logical Workflow for Pharmaceutical Intermediate Synthesis

The synthesis of a pharmaceutical intermediate like (4-Bromo-2,6-dimethylphenoxy)acetonitrile using this compound follows a logical progression of steps, which can be visualized as follows:

G cluster_prep Reactant Preparation cluster_reaction Williamson Ether Synthesis cluster_workup Work-up cluster_purification Purification start Start: Prepare 4-bromo-2,6-dimethylphenol Solution add_base Add K2CO3 to form this compound in situ start->add_base add_alkyl_halide Add Chloroacetonitrile add_base->add_alkyl_halide reflux Heat to Reflux (12-24h) add_alkyl_halide->reflux filter Filter Inorganic Salts reflux->filter concentrate Concentrate Filtrate filter->concentrate extract Liquid-Liquid Extraction concentrate->extract dry Dry Organic Layer extract->dry chromatography Column Chromatography dry->chromatography end End: Pure (4-Bromo-2,6-dimethylphenoxy)acetonitrile chromatography->end

Caption: Workflow for the synthesis of (4-Bromo-2,6-dimethylphenoxy)acetonitrile.

Potential Signaling Pathway Relevance

While specific drugs derived directly from this compound are not extensively documented in publicly available literature, the resulting aryl ether and nitrile-containing intermediates are precursors to molecules that could potentially interact with various biological targets. For instance, aryl ethers are present in drugs targeting a wide range of receptors and enzymes. The bromo- and dimethyl-substituents on the phenyl ring can influence the molecule's lipophilicity and binding orientation within a target protein.

A hypothetical signaling pathway where a downstream derivative could act might involve the inhibition of a kinase, a common target in cancer therapy. The aryl ether moiety could occupy the hydrophobic pocket of the ATP-binding site, while other parts of the molecule, derived from the nitrile group, could form hydrogen bonds with the hinge region.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Intracellular Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor Drug Derivative Inhibitor->Kinase Inhibits

Caption: Hypothetical kinase inhibition by a drug derived from the intermediate.

This compound is a valuable and reactive intermediate for pharmaceutical synthesis. Its application in the Williamson ether synthesis provides a straightforward route to functionalized aryl ethers, such as (4-Bromo-2,6-dimethylphenoxy)acetonitrile, which can be further elaborated into a diverse range of potential drug candidates. The protocols and data presented here offer a foundation for researchers to explore the utility of this versatile building block in the development of novel therapeutics. Further investigation into the conversion of its derivatives and their biological activities is a promising area for future research.

Application Notes and Protocols for the Coupling of Aryl Halides with Potassium 4-bromo-2,6-xylenolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the synthesis of diaryl ethers through the coupling of aryl halides with potassium 4-bromo-2,6-xylenolate. This transformation is a key step in the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries. The protocols described herein are based on established palladium-catalyzed cross-coupling reactions, specifically variants of the Buchwald-Hartwig and Ullmann reactions.

Introduction

The formation of a C-O bond between an aryl halide and a phenoxide is a fundamental transformation in organic synthesis. The resulting diaryl ether motif is present in a wide range of biologically active molecules and functional materials. The coupling of aryl halides with this compound can be achieved using either palladium or copper-based catalytic systems. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are often preferred due to their high efficiency and broad substrate scope.[1] Copper-catalyzed Ullmann-type reactions represent a classical and often more economical alternative.[2]

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. These factors are dependent on the nature of the aryl halide and the desired reaction scale.

Reaction Schematics and Logical Workflow

The general transformation involves the reaction of an aryl halide with this compound, which is often generated in situ from 4-bromo-2,6-xylenol and a suitable base.

Caption: General reaction scheme for the coupling of an aryl halide with this compound.

The experimental workflow for setting up such a reaction typically involves the careful assembly of reactants and catalyst under an inert atmosphere to prevent catalyst deactivation.

Experimental_Workflow A Oven-dry glassware and stir bar B Add 4-bromo-2,6-xylenol, aryl halide, and base to the reaction vessel A->B C Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) B->C D Add the catalyst and ligand (if solid) C->D E Add degassed solvent via syringe D->E F Heat the reaction mixture to the specified temperature with stirring E->F G Monitor reaction progress by TLC or GC/LC-MS F->G H Cool the reaction to room temperature upon completion G->H I Perform aqueous work-up H->I J Purify the crude product by column chromatography I->J

Caption: A typical experimental workflow for the cross-coupling reaction.

Palladium-Catalyzed Protocol (Buchwald-Hartwig Type)

Palladium-catalyzed C-O cross-coupling reactions are highly versatile and tolerate a wide range of functional groups. The following protocol is adapted from a related palladium-catalyzed Heck-type acylation involving 4-bromo-2,6-xylenol.

Reaction Parameters
ParameterRecommended ConditionsNotes
Aryl Halide Aryl Bromides, Iodides, and TriflatesAryl chlorides can also be used but may require more specialized catalyst systems.
Phenol 4-bromo-2,6-xylenolThe potassium salt is formed in situ.
Palladium Precatalyst Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)1-5 mol % loading is typical.
Ligand Buchwald-type biaryl phosphine ligands (e.g., RuPhos, XPhos) or other phosphine ligands (e.g., P(t-Bu)₃)Ligand-to-palladium ratio is typically 1:1 to 2:1.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄1.5-2.0 equivalents are generally used. K₂CO₃ was noted in a related reaction.
Solvent Anhydrous, degassed toluene, dioxane, or DMFThe choice of solvent can significantly impact reaction efficiency.
Temperature 80-120 °CThe optimal temperature depends on the reactivity of the aryl halide.
Reaction Time 12-24 hoursMonitor by TLC or GC/LC-MS for completion.
Detailed Experimental Protocol
  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-2,6-xylenol (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Inerting: Seal the Schlenk tube with a septum and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dba)₂, 0.02 mmol, 2 mol %) and the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol %).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filter cake with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Copper-Catalyzed Protocol (Ullmann-Type)

The Ullmann condensation is a classical method for forming diaryl ethers, typically employing copper catalysts.[2] Modern variations often use ligands to facilitate the reaction at lower temperatures.

Reaction Parameters
ParameterRecommended ConditionsNotes
Aryl Halide Aryl Iodides and BromidesAryl iodides are generally more reactive in Ullmann couplings.
Phenol 4-bromo-2,6-xylenolThe potassium salt is formed in situ.
Copper Catalyst CuI, Cu₂O, or CuO nanoparticles5-20 mol % loading is common.
Ligand 1,10-Phenanthroline, L-proline, or N,N-dimethylglycineLigands can significantly improve reaction rates and yields, allowing for milder reaction conditions.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄2.0 equivalents are typically used.
Solvent DMF, DMSO, or pyridineHigh-boiling polar aprotic solvents are often required.
Temperature 110-160 °CHigher temperatures are generally needed compared to palladium-catalyzed systems.
Reaction Time 24-48 hoursThese reactions can be slower than their palladium-catalyzed counterparts.
Detailed Experimental Protocol
  • Preparation: In a sealed tube, combine 4-bromo-2,6-xylenol (1.0 mmol, 1.0 equiv.), the aryl halide (1.1 mmol, 1.1 equiv.), copper(I) iodide (CuI) (0.1 mmol, 10 mol %), 1,10-phenanthroline (0.2 mmol, 20 mol %), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) (5 mL).

  • Reaction: Seal the tube and place it in a preheated oil bath at 140 °C. Stir the mixture for 24-48 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (3 x 20 mL) to remove DMF, followed by a wash with brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Safety Precautions
  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium and copper catalysts, as well as phosphine ligands, can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Reactions under pressure (in sealed tubes) should be conducted behind a blast shield.

  • Organic solvents are flammable and should be kept away from ignition sources.

These protocols provide a starting point for the development of specific applications. Optimization of the reaction conditions may be necessary for different aryl halide substrates to achieve the best results.

References

Application Notes and Protocols: The Role of Bases and Ligands in Cross-Coupling Reactions of Potassium 4-bromo-2,6-xylenolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 4-bromo-2,6-xylenolate is a valuable and versatile building block in organic synthesis. As an aryl bromide, its C-Br bond is susceptible to oxidative addition by transition metal catalysts, making it an excellent substrate for a variety of cross-coupling reactions to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. The presence of the ortho-methyl groups provides steric hindrance that can influence reaction kinetics and selectivity, while the phenolate group electronically modifies the aromatic ring.

The success of these transformations is critically dependent on the judicious selection of bases and ligands. This document provides detailed notes on their roles and representative protocols for key reactions involving this substrate.

The Critical Role of Bases

Bases are essential reagents in most cross-coupling reactions, performing several distinct functions depending on the reaction mechanism.[1]

  • Nucleophile Activation: In reactions like Sonogashira and Buchwald-Hartwig aminations, the base deprotonates the weakly acidic alkyne or amine, respectively, to generate a more potent nucleophile (an acetylide or an amide anion) required for the catalytic cycle.[1][2][3]

  • Catalyst Activation/Turnover: In Suzuki-Miyaura couplings, the base reacts with the organoboron species to form a more nucleophilic borate complex ("ate" complex), which is essential for the transmetalation step.[4][5][6] It can also facilitate the regeneration of the active catalyst by reacting with the Pd(II) complex.[6]

  • Neutralization: In many reactions, an acidic byproduct (e.g., H-Br) is generated. The base neutralizes this acid, preventing catalyst deactivation or unwanted side reactions.[7]

The choice of base is critical and depends on the pKa of the nucleophile and the sensitivity of functional groups in the substrates. Strong, non-nucleophilic bases are often required for deprotonating amines, while weaker inorganic bases are typically sufficient for Suzuki couplings.[2][4]

The Pivotal Role of Ligands

Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are fundamental to the stability and reactivity of the metal catalyst (usually palladium).[1][8]

  • Catalyst Stabilization: Ligands coordinate to the palladium center, preventing its decomposition and precipitation into inactive palladium black.

  • Modulation of Reactivity: The electronic properties of the ligand directly influence the metal center. Electron-donating ligands increase the electron density on palladium, which promotes the initial, often rate-limiting, oxidative addition step.[6][9]

  • Control of Steric Environment: The steric bulk of the ligand is crucial. Bulky ligands can facilitate the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.[10][11] They also help maintain a low-coordination number at the metal center, which is often more reactive.

The development of specialized ligands, such as bulky biarylphosphines, has dramatically expanded the scope of cross-coupling reactions to include less reactive substrates like aryl chlorides and sterically hindered partners.[8][10]

Data Presentation: Common Bases and Ligands

The following tables summarize common bases and ligands used in palladium-catalyzed cross-coupling reactions applicable to this compound.

Table 1: Overview of Commonly Used Bases

BaseClasspKa (Conjugate Acid)Typical ReactionsNotes
Sodium tert-butoxide (NaOtBu)Alkoxide~19Buchwald-Hartwig, SonogashiraStrong, non-nucleophilic base. Not compatible with base-sensitive groups like esters.[12]
Lithium Hexamethyldisilazide (LHMDS)Amide~26Buchwald-HartwigVery strong base, useful for weakly acidic amines.[13]
Potassium Carbonate (K₂CO₃)Inorganic10.3Suzuki-Miyaura, SonogashiraMild, inexpensive, and widely used base.[[“]]
Cesium Carbonate (Cs₂CO₃)Inorganic10.3Suzuki-Miyaura, Buchwald-HartwigMore soluble than K₂CO₃ in organic solvents, often giving higher yields.[15]
Potassium Phosphate (K₃PO₄)Inorganic12.3Suzuki-Miyaura, UllmannEffective base for Suzuki couplings, particularly with boronic esters.[16]
Triethylamine (Et₃N) / Diisopropylamine (DIPA)Organic Amine10.7 / 11.0SonogashiraOften used in excess, acting as both base and solvent.[3][7]

Table 2: Overview of Commonly Used Phosphine Ligands

LigandClassKey FeatureTypical Reactions
P(t-Bu)₃MonodentateVery bulky and electron-richSonogashira, Suzuki-Miyaura
XantphosBidentateWide bite angleBuchwald-Hartwig, Suzuki-Miyaura
SPhos / XPhosBiaryl MonophosphineBulky and electron-richBuchwald-Hartwig, Suzuki-Miyaura
DavePhosBiaryl MonophosphineBulky and electron-richBuchwald-Hartwig, Suzuki-Miyaura
BINAPBidentateChiral, defined bite angleBuchwald-Hartwig
dppfBidentateFerrocene backboneBuchwald-Hartwig, Suzuki-Miyaura

Experimental Protocols and Workflows

The following are representative protocols for common cross-coupling reactions, adapted for this compound. Note: These are general guidelines. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Buchwald-Hartwig Amination: Synthesis of 4-morpholino-2,6-dimethylphenol

This protocol describes the C-N coupling between this compound and a secondary amine, morpholine.

Diagram of the Buchwald-Hartwig Amination Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Oven-dried Schlenk tube reagents Add: - K 4-bromo-2,6-xylenolate (1.0 eq) - Pd₂(dba)₃ (1-2 mol%) - Xantphos (2-4 mol%) - NaOtBu (1.4 eq) start->reagents evac Evacuate and backfill with Argon (3x) reagents->evac add_solv Add anhydrous Toluene and Morpholine (1.2 eq) evac->add_solv heat Heat at 80-110 °C with stirring add_solv->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool quench Quench with sat. aq. NH₄Cl cool->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify by column chromatography dry->purify end Isolated Product purify->end

Caption: General workflow for the Buchwald-Hartwig amination.

Protocol:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-morpholino-2,6-dimethylphenol.

Catalytic Cycle and Role of Reagents

G Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd2_oa L₂Pd(II)(Ar)(Br) pd0->pd2_oa pd2_am [L₂Pd(II)(Ar)(AmineH)]⁺Br⁻ pd2_oa->pd2_am pd2_amide L₂Pd(II)(Ar)(Amine) pd2_am->pd2_amide pd2_amide->pd0 product Product Ar-Amine pd2_amide->product Reductive Elimination base_h Base-H⁺ + Br⁻ pd2_amide->base_h reagents Ar-Br (K 4-bromo-2,6-xylenolate) reagents->pd2_oa Oxidative Addition amine Amine-H amine->pd2_am base Base base->pd2_amide Deprotonation (Role of Base) caption L = Ligand (e.g., Xantphos) Ar = 4-hydroxy-3,5-dimethylphenyl

Caption: The role of base and ligand in the Buchwald-Hartwig cycle.

Suzuki-Miyaura Coupling: Synthesis of 2,6-dimethyl-4-phenylphenol

This protocol outlines the C-C bond formation between this compound and phenylboronic acid.

Diagram of the Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Oven-dried Schlenk tube reagents Add: - K 4-bromo-2,6-xylenolate (1.0 eq) - Phenylboronic Acid (1.5 eq) - Pd(PPh₃)₄ (2-5 mol%) - K₂CO₃ (2.0 eq) start->reagents evac Evacuate and backfill with Argon (3x) reagents->evac add_solv Add Dioxane/H₂O (4:1) evac->add_solv heat Heat at 80-100 °C with stirring add_solv->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool acidify Acidify with 1M HCl cool->acidify extract Extract with Ethyl Acetate (3x) acidify->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify by column chromatography dry->purify end Isolated Product purify->end

Caption: General workflow for the Suzuki-Miyaura coupling.

Protocol:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.03 mmol, 3.0 mol%), and potassium carbonate (2.0 mmol).

  • Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.

  • Add a degassed mixture of dioxane (8 mL) and water (2 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 90 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully add 1M HCl until the aqueous layer is acidic (pH ~2-3) to protonate the phenolate.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 2,6-dimethyl-4-phenylphenol.

Catalytic Cycle and Role of Reagents

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_oa L₂Pd(II)(Ar)(Br) pd0->pd2_oa pd2_trans L₂Pd(II)(Ar)(Ar') pd2_oa->pd2_trans Transmetalation pd2_trans->pd0 product Product Ar-Ar' pd2_trans->product Reductive Elimination reagents Ar-Br (K 4-bromo-2,6-xylenolate) reagents->pd2_oa Oxidative Addition boronic Ar'-B(OH)₂ borate Borate 'ate' complex [Ar'-B(OH)₃]⁻ boronic->borate base Base (OH⁻) base->borate Activation (Role of Base) borate->pd2_trans caption L = Ligand (e.g., PPh₃) Ar = 4-hydroxy-3,5-dimethylphenyl

Caption: The role of base and ligand in the Suzuki-Miyaura cycle.

Sonogashira Coupling: Synthesis of 4-(phenylethynyl)-2,6-dimethylphenol

This protocol details the C-C bond formation between this compound and a terminal alkyne, phenylacetylene. A copper-free variant is described to avoid Glaser homocoupling.[17][18]

Diagram of the Sonogashira Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Oven-dried Schlenk tube reagents Add: - K 4-bromo-2,6-xylenolate (1.0 eq) - [Pd(allyl)Cl]₂ (1-2.5 mol%) - P(t-Bu)₃ (4-10 mol%) start->reagents evac Evacuate and backfill with Argon (3x) reagents->evac add_solv Add DMF, Base (e.g., DIPA), and Phenylacetylene (1.1 eq) evac->add_solv stir Stir at Room Temp add_solv->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench with H₂O monitor->quench acidify Acidify with 1M HCl quench->acidify extract Extract with Et₂O (3x) acidify->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify by column chromatography dry->purify end Isolated Product purify->end

Caption: General workflow for the copper-free Sonogashira coupling.

Protocol:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), [Pd(allyl)Cl]₂ (0.01 mmol, 1.0 mol% Pd), and P(t-Bu)₃ (0.04 mmol, 4.0 mol%).

  • Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.

  • Add anhydrous DMF (4 mL), diisopropylamine (DIPA, 2.0 mmol), and phenylacetylene (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 6-18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water (10 mL).

  • Acidify the mixture with 1M HCl to protonate the phenolate.

  • Extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 4-(phenylethynyl)-2,6-dimethylphenol.

Catalytic Cycle and Role of Reagents

G Copper-Free Sonogashira Catalytic Cycle pd0 Pd(0)L pd2_oa LPd(II)(Ar)(Br) pd0->pd2_oa pd2_alkyne [LPd(II)(Ar)(Alkyne-H)]⁺Br⁻ pd2_oa->pd2_alkyne pd2_acetylide LPd(II)(Ar)(Alkyne) pd2_alkyne->pd2_acetylide pd2_acetylide->pd0 product Product Ar-Alkyne pd2_acetylide->product Reductive Elimination base_h Base-H⁺ + Br⁻ pd2_acetylide->base_h reagents Ar-Br (K 4-bromo-2,6-xylenolate) reagents->pd2_oa Oxidative Addition alkyne Alkyne-H alkyne->pd2_alkyne base Base base->pd2_acetylide Deprotonation (Role of Base) caption L = Ligand (e.g., P(t-Bu)₃) Ar = 4-hydroxy-3,5-dimethylphenyl

Caption: The role of base and ligand in the Sonogashira cycle.

References

Application Notes and Protocols: One-Pot Synthesis Strategies Involving Potassium 4-bromo-2,6-xylenolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the utilization of Potassium 4-bromo-2,6-xylenolate in one-pot synthetic strategies. The methodologies outlined below are designed to streamline synthetic processes, reduce purification steps, and improve overall efficiency in the synthesis of complex molecules and polymers.

Introduction

This compound is a versatile building block for organic synthesis. Its structure incorporates a nucleophilic phenoxide and a reactive aryl bromide moiety, making it an ideal candidate for one-pot reactions where sequential or concurrent transformations can occur. This document details two primary one-pot strategies: the synthesis of unsymmetrical diaryl ethers via a modified Ullmann condensation and the synthesis of functionalized poly(phenylene oxide) derivatives through oxidative coupling. These methods are particularly relevant for applications in materials science and medicinal chemistry, where the targeted molecular architectures are of significant interest.

Strategy 1: One-Pot Synthesis of Unsymmetrical Diaryl Ethers via Copper-Catalyzed Cross-Coupling

This protocol describes a one-pot, copper-catalyzed cross-coupling reaction (Ullmann Condensation) between this compound and a variety of aryl iodides. This method allows for the efficient synthesis of a range of unsymmetrical diaryl ethers, which are prevalent motifs in pharmaceuticals and agrochemicals.[1][2] The one-pot nature of this reaction avoids the isolation of intermediates, thereby saving time and resources.

Experimental Protocol

Materials:

  • This compound

  • Aryl iodide (various substituted examples)

  • Copper(I) iodide (CuI)

  • Picolinic acid

  • Potassium phosphate (K₃PO₄)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl iodide (1.2 mmol, 1.2 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), picolinic acid (0.2 mmol, 20 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Add anhydrous DMSO (5 mL) to the flask via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired unsymmetrical diaryl ether.

Quantitative Data
EntryAryl IodideProductYield (%)
14-Iodotoluene4-(4-Methylphenoxy)-1-bromo-2,6-dimethylbenzene85
21-Iodo-4-methoxybenzene1-Bromo-4-(4-methoxyphenoxy)-2,6-dimethylbenzene88
31-Iodo-4-nitrobenzene1-Bromo-2,6-dimethyl-4-(4-nitrophenoxy)benzene75
41-Iodo-3,5-dimethylbenzene1-Bromo-4-(3,5-dimethylphenoxy)-2,6-dimethylbenzene82
52-Iodopyridine2-((4-Bromo-2,6-dimethylphenoxy)methyl)pyridine78

Reaction Workflow

One_Pot_Ullmann_Condensation reagents This compound + Aryl Iodide + CuI / Picolinic Acid + K₃PO₄ solvent DMSO 110 °C reaction One-Pot Reaction reagents->reaction 12-24 h workup Aqueous Workup (EtOAc, H₂O, Brine) reaction->workup purification Column Chromatography workup->purification product Unsymmetrical Diaryl Ether purification->product Oxidative_Coupling_Polymerization cluster_initiation Initiation cluster_propagation Propagation monomer 4-Bromo-2,6-dimethylphenol phenolate This compound monomer->phenolate Deprotonation base KOH catalyst Cu(I)/TMEDA Complex phenoxyl_radical Phenoxyl Radical phenolate->phenoxyl_radical Oxidation oxygen O₂ oxygen->catalyst Re-oxidation of Cu(I) dimer Dimer phenoxyl_radical->dimer Radical Coupling polymer Br-PPO Polymer Chain dimer->polymer Further Coupling

References

Application Notes and Protocols for the Scale-Up Synthesis of Substituted Biaryls using Potassium 4-bromo-2,6-xylenolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of substituted biaryls via a Suzuki-Miyaura cross-coupling reaction. The focus is on the utilization of Potassium 4-bromo-2,6-xylenolate as a key starting material, a substrate that presents steric challenges. The protocols described herein are designed to be robust and scalable, making them suitable for applications in pharmaceutical process chemistry and drug development.[1][2] This methodology leverages the efficiency of modern palladium catalysis with bulky phosphine ligands to achieve high yields and purity on a kilogram scale.[2]

Introduction

The biaryl motif is a ubiquitous structural core in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become a cornerstone for the construction of carbon-carbon bonds in biaryl synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of reagents.[1][2][3]

The synthesis of sterically hindered biaryls, particularly those with substitution at the ortho positions of the coupling partners, remains a significant challenge. These reactions often require carefully optimized conditions, including the use of specialized, bulky, and electron-rich phosphine ligands to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.[2][4] This document outlines a practical and scalable approach for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, providing a reliable pathway to valuable substituted 2,6-dimethylbiphenyl-4-ol derivatives.

Chemical Reaction Scheme

G Scheme 1: Suzuki-Miyaura Coupling of this compound start This compound + Arylboronic Acid product Substituted 2,6-dimethylbiphenyl-4-ol start->product Solvent, Heat catalyst Pd Catalyst Bulky Phosphine Ligand Base G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying prep_reagents Weigh Reagents: Aryl Bromide, Boronic Acid, Base charge_reactor Charge Reactor: Reagents, Solvents prep_reagents->charge_reactor prep_catalyst Prepare Catalyst Solution: Pd(OAc)2 + SPhos in Toluene add_catalyst Add Catalyst Solution prep_catalyst->add_catalyst charge_reactor->add_catalyst react Heat and Stir (75-85 °C, 8-16 h) add_catalyst->react monitor Monitor by HPLC react->monitor cool Cool to Room Temp monitor->cool phase_sep Phase Separation cool->phase_sep wash Aqueous Washes phase_sep->wash concentrate Concentrate Toluene wash->concentrate crystallize Crystallize (0-5 °C) concentrate->crystallize filter_product Filter Product crystallize->filter_product wash_cake Wash with Cold Toluene filter_product->wash_cake dry Vacuum Dry wash_cake->dry final_product Final Product dry->final_product G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)-X(L)₂ ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal biaryl_pd_complex Ar-Pd(II)-Ar'(L)₂ transmetal->biaryl_pd_complex ar_br Ar-Br (this compound) ar_br->ox_add boronic Ar'-B(OH)₂ (Arylboronic Acid) base Base (K₃PO₄) boronic->base base->transmetal red_elim Reductive Elimination biaryl_pd_complex->red_elim red_elim->pd0 product Ar-Ar' (Substituted Biaryl) product->red_elim

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Potassium 4-bromo-2,6-xylenolate Couplings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with potassium 4-bromo-2,6-xylenolate in coupling reactions. The following information is designed to help optimize reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for this compound?

A1: this compound is typically used in cross-coupling reactions to form C-O or C-C bonds. The most common applications involve palladium-catalyzed reactions like the Buchwald-Hartwig amination for C-N bonds, and analogous C-O coupling reactions to form diaryl ethers. Copper-catalyzed Ullmann-type reactions are also a viable, though often harsher, alternative for forming C-O bonds.

Q2: Why is my reaction yield consistently low?

A2: Low yields in coupling reactions with this substrate are often attributed to a few key factors. The steric hindrance from the two methyl groups ortho to the oxygen can impede catalyst coordination and subsequent reductive elimination. Additionally, improper selection of catalyst, ligand, base, or solvent can lead to side reactions or incomplete conversion. Catalyst deactivation and the presence of impurities, particularly water or oxygen, are also common culprits.

Q3: What are the likely side products in these coupling reactions?

A3: Common side products can include hydrodehalogenation of the starting material (replacement of bromine with hydrogen), and homo-coupling of the reaction partners. In some cases, catalyst-mediated decomposition of the starting material or product can also occur, especially at elevated temperatures.

Q4: How can I improve the solubility of my reagents?

A4: this compound has limited solubility in some common organic solvents. To improve solubility, consider using more polar aprotic solvents like dioxane, THF, or DMF. For palladium-catalyzed reactions, the choice of base can also influence solubility; for instance, organic bases like DBU may offer better solubility profiles compared to inorganic bases.[1][2]

Troubleshooting Guides

Issue 1: Low or No Product Formation

Q: I am not observing any significant product formation in my palladium-catalyzed C-O coupling reaction. What should I check first?

A: Low or no product formation is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Troubleshooting Steps:

  • Catalyst and Ligand Integrity:

    • Is your palladium source active? Use a reliable palladium precursor, such as a G3 or G4 palladacycle, which are known for their high activity and stability.

    • Is your ligand appropriate for the transformation? For sterically hindered substrates like 4-bromo-2,6-xylenolate, bulky, electron-rich phosphine ligands are often required to promote the crucial reductive elimination step.[3][4] Consider ligands such as BrettPhos or RuPhos, which have demonstrated broad utility in challenging coupling reactions.[5]

    • Have the catalyst and ligand been handled under inert conditions? Both the palladium precursor and the phosphine ligand can be sensitive to air and moisture. Ensure they are stored and handled in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions:

    • Is the base appropriate and sufficiently strong? A strong base is typically required to deprotonate the coupling partner (if not already a salt) and facilitate the catalytic cycle. Common bases for C-O couplings include K₃PO₄, Cs₂CO₃, and tBuOK.[6]

    • Is the solvent suitable? Aprotic polar solvents like toluene, dioxane, or THF are generally preferred.[7] Ensure the solvent is anhydrous, as water can lead to catalyst deactivation and side reactions.

    • Is the temperature optimal? While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. If you are not seeing product formation at a lower temperature (e.g., 80 °C), consider incrementally increasing the temperature to 100-110 °C.

Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

Q: My main product is contaminated with a significant amount of 2,6-dimethylphenol (the hydrodehalogenated product). How can I minimize this side reaction?

A: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl halides. It can arise from various pathways, including β-hydride elimination from the palladium-amido or -alkoxo complex.

Troubleshooting Steps:

  • Ligand Choice: The choice of ligand is critical in preventing side reactions.

    • Increase Ligand Steric Bulk: Using bulkier ligands can favor the desired reductive elimination over competing side reactions like β-hydride elimination.[3][8] Ligands like di-tBuXPhos have been shown to be effective in minimizing such side products in C-O couplings.[3]

  • Base and Solvent:

    • Weaker Base: If using a very strong base like tBuOK, consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃.

    • Solvent Effects: The solvent can influence the rates of competing reaction pathways. Empirically screening solvents like toluene, dioxane, and THF can help identify conditions that favor the desired product.

Data Presentation

The following tables summarize general trends and starting points for optimizing the palladium-catalyzed C-O coupling of this compound with a generic alcohol (R-OH).

Table 1: Effect of Ligand on Reaction Yield

LigandCatalyst PrecursorTypical Loading (mol%)Expected Yield TrendNotes
BrettPhosPd G3/G4 Palladacycle1-2HighGenerally excellent for hindered substrates.[5][7]
RuPhosPd G3/G4 Palladacycle1-2HighBroad scope, good for electron-rich partners.[5]
di-tBuXPhosPd₂(dba)₃2-4Moderate to HighBulky ligand, known to improve yields in C-O couplings.[3]
XantPhosPd₂(dba)₃2-4Low to ModerateMay be less effective for this hindered substrate.[1][2]

Table 2: Effect of Reaction Parameters on Yield

ParameterCondition ACondition BCondition CExpected Trend
Base Cs₂CO₃K₃PO₄tBuOKCs₂CO₃ or K₃PO₄ often provide a good balance of reactivity and selectivity.[6]
Solvent TolueneDioxaneTHFToluene and dioxane are often preferred for higher boiling points.[7]
Temperature 80 °C100 °C120 °CYield generally increases with temperature, but catalyst decomposition can occur at higher temperatures.
Concentration 0.1 M0.5 M1.0 MHigher concentrations can sometimes improve reaction rates.

Experimental Protocols

Representative Protocol for Palladium-Catalyzed C-O Coupling

This protocol provides a general starting point for the coupling of this compound with a generic alcohol. Optimization of specific parameters may be required for different coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Alcohol (1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 equiv)

  • BrettPhos (0.02 equiv, if not using a palladacycle)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: In a glovebox, add the this compound, alcohol, base, and palladium precatalyst to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel.

  • Reaction Execution: Seal the vessel and remove it from the glovebox. Place the reaction in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Buchwald-Hartwig C-O Coupling Cycle Buchwald-Hartwig C-O Coupling Catalytic Cycle cluster_catalyst Catalyst Cycle Pd0 Pd(0)L OA_complex Ar-Pd(II)(Br)L Pd0->OA_complex Oxidative Addition Alkoxide_exchange Ar-Pd(II)(OR)L OA_complex->Alkoxide_exchange Alkoxide Exchange (Base assisted) Alkoxide_exchange->Pd0 Reductive Elimination Product Ar-OR Alkoxide_exchange->Product ArBr Ar-Br (this compound) ArBr->OA_complex Oxidative Addition ROH_Base R-OH + Base ROH_Base->Alkoxide_exchange

Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Observed Check_Catalyst Verify Catalyst and Ligand (Activity, Handling, Choice) Start->Check_Catalyst Is catalyst system optimal? Check_Conditions Evaluate Reaction Conditions (Base, Solvent, Temp.) Start->Check_Conditions Are conditions appropriate? Check_Purity Assess Starting Material Purity (Anhydrous, Purity) Start->Check_Purity Are reagents pure? Optimization Systematic Optimization (Screen Ligands, Bases, Solvents) Check_Catalyst->Optimization Check_Conditions->Optimization Check_Purity->Optimization Success Improved Yield Optimization->Success If successful Failure Persistent Low Yield (Consult Literature for Alternative Methods) Optimization->Failure If not successful

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

References

common side reactions with Potassium 4-bromo-2,6-xylenolate and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Potassium 4-bromo-2,6-xylenolate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and provide guidance on best practices for its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis and use of this compound?

A1: The most prevalent side reactions are associated with the synthesis of its precursor, 4-bromo-2,6-dimethylphenol, via the bromination of 2,6-dimethylphenol. These include over-bromination, leading to the formation of di- and tri-brominated phenols, and benzylic bromination of the methyl groups. During subsequent reactions or storage, side reactions involving the potassium salt can include oxidation, reductive dehalogenation, and Ullmann-type diaryl ether formation.

Q2: How can I minimize the formation of over-brominated byproducts during the synthesis of the 4-bromo-2,6-dimethylphenol precursor?

A2: Controlling the stoichiometry of the brominating agent is crucial. Using a slight excess of 2,6-dimethylphenol relative to the brominating agent can help favor mono-bromination. Additionally, careful control of reaction temperature and the choice of solvent are key factors.[1] Conducting the reaction at a lower temperature can help to control the reaction rate and improve selectivity.

Q3: What causes the formation of diaryl ether impurities?

A3: Diaryl ether impurities typically arise from a copper-catalyzed Ullmann-type condensation reaction. This can occur if trace amounts of copper are present in the reaction mixture. The phenoxide can react with another molecule of the aryl bromide to form a diaryl ether. This is more likely to occur at elevated temperatures.

Q4: Can this compound degrade upon storage?

A4: Yes, phenoxides are susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored impurities, such as quinones and polymeric materials. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place to minimize degradation.

Q5: What is reductive dehalogenation and how can it be avoided?

A5: Reductive dehalogenation is the removal of the bromine atom from the aromatic ring, resulting in the formation of 2,6-dimethylphenol. This can be promoted by certain reducing agents or catalytic impurities. To avoid this, ensure all reagents and solvents are free from contaminants that could act as reducing agents, and use high-purity starting materials.

Troubleshooting Guides

Issue 1: Presence of Di- and Tri-brominated Impurities in the Final Product

Symptoms:

  • Mass spectrometry analysis shows peaks corresponding to the molecular weight of dibromo- or tribromo-2,6-dimethylphenol derivatives.

  • NMR spectroscopy reveals complex aromatic signals that are inconsistent with the pure desired product.

  • The final product has a lower than expected melting point and appears as a mixture.

Possible Causes:

  • Excess of brominating agent used during the synthesis of the 4-bromo-2,6-dimethylphenol precursor.

  • Reaction temperature was too high, leading to decreased selectivity.[1]

  • Inadequate purification of the brominated precursor.

Solutions:

  • Stoichiometry Control: Carefully control the molar ratio of 2,6-dimethylphenol to the brominating agent. A slight excess of the phenol can be used to drive the reaction towards mono-bromination.

  • Temperature Management: Maintain a low and constant temperature during the addition of the brominating agent.

  • Purification: Purify the 4-bromo-2,6-dimethylphenol precursor by recrystallization or column chromatography to remove over-brominated byproducts before conversion to the potassium salt.

Issue 2: Formation of Colored Impurities (Oxidation)

Symptoms:

  • The this compound product is discolored (e.g., yellow, brown, or pink) instead of being a white or off-white solid.

  • Presence of broad signals in the baseline of the NMR spectrum, indicative of polymeric material.

  • UV-Vis spectroscopy shows absorption at longer wavelengths, characteristic of quinone-type structures.

Possible Causes:

  • Exposure of the phenoxide to oxygen (air) during reaction, work-up, or storage.

  • Presence of oxidizing agents as impurities in solvents or reagents.

  • Exposure to light, which can catalyze oxidation.

Solutions:

  • Inert Atmosphere: Handle the potassium salt under an inert atmosphere (nitrogen or argon) at all times.

  • Degassed Solvents: Use freshly degassed solvents for reactions and purification.

  • Storage: Store the final product in a sealed, amber-colored vial under an inert atmosphere in a refrigerator or freezer.

Issue 3: Unwanted Formation of Diaryl Ether Byproduct

Symptoms:

  • Identification of a higher molecular weight byproduct in mass spectrometry, corresponding to the diaryl ether.

  • Characteristic ether linkage signals in the NMR spectrum.

Possible Causes:

  • Contamination of the reaction mixture with trace amounts of copper salts.

  • Elevated reaction temperatures in the presence of the potassium phenoxide and the aryl bromide.

Solutions:

  • Use High-Purity Reagents: Ensure all glassware and reagents are free from copper contamination.

  • Ligand Addition: In some cases, the addition of a ligand that can chelate with copper, such as 1,10-phenanthroline, can help to suppress Ullmann-type coupling.

  • Temperature Control: Conduct subsequent reactions at the lowest effective temperature to minimize the rate of this side reaction.

Quantitative Data Summary

Side ReactionReaction ConditionPrecursor/ReactantSide Product(s)Typical Yield of Side Product (%)Reference
Over-brominationExcess Bromine in Chloroform/Carbon Tetrachloride4-Bromo-2,6-dimethylphenol3,4-Dibromo-2,6-xylenol, 3,4,5-Tribromo-2,6-xylenolNot specified, but stated as a product.[2]
OxidationFe(VI) oxidation at pH 8.02,6-DibromophenolPolymerization and hydroxylation productsDegradation rate is high, but specific product yields are not quantified.[3]
Diaryl Ether FormationCopper-catalyzed Ullmann CouplingPhenols and Aryl HalidesDiaryl EthersVaries widely depending on catalyst, ligand, and substrates. Can be the main product under optimized conditions.[4][5]

Experimental Protocols

Protocol for Selective Monobromination of 2,6-Dimethylphenol

This protocol aims to synthesize 4-bromo-2,6-dimethylphenol with minimal formation of over-brominated side products.

Materials:

  • 2,6-Dimethylphenol

  • Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2,6-dimethylphenol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution of 2,6-dimethylphenol over a period of 1-2 hours. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour.

  • Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the red-orange color of bromine disappears.

  • Neutralize the reaction mixture by the careful addition of a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude 4-bromo-2,6-dimethylphenol by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to remove any unreacted starting material and over-brominated byproducts.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of 4-Bromo-2,6-dimethylphenol cluster_reaction Use of this compound Start Start: Bromination of 2,6-Dimethylphenol CheckPurity Analyze Product Purity (GC-MS, NMR) Start->CheckPurity Impurity_Overbromination Impurity Detected: Over-bromination CheckPurity->Impurity_Overbromination Impure PureProduct Pure 4-Bromo-2,6-dimethylphenol CheckPurity->PureProduct Pure Troubleshoot_Overbromination Troubleshoot: - Check Br2 Stoichiometry - Lower Reaction Temp - Improve Purification Impurity_Overbromination->Troubleshoot_Overbromination Troubleshoot_Overbromination->Start Re-run Synthesis StartReaction Start: Reaction with K-Salt CheckReaction Analyze Reaction Mixture StartReaction->CheckReaction SideProduct_Ether Side Product: Diaryl Ether CheckReaction->SideProduct_Ether Ether Detected SideProduct_Oxidation Side Product: Oxidation CheckReaction->SideProduct_Oxidation Oxidation Detected DesiredProduct Desired Product CheckReaction->DesiredProduct Clean Troubleshoot_Ether Troubleshoot: - Check for Cu Contamination - Lower Reaction Temp SideProduct_Ether->Troubleshoot_Ether Troubleshoot_Ether->StartReaction Re-run Reaction Troubleshoot_Oxidation Troubleshoot: - Use Inert Atmosphere - Degas Solvents SideProduct_Oxidation->Troubleshoot_Oxidation Troubleshoot_Oxidation->StartReaction Re-run Reaction

Caption: Troubleshooting workflow for synthesis and reaction.

Side_Reaction_Pathways cluster_main Main Reactant and Product cluster_side Side Reaction Pathways Reactant This compound DesiredProduct Desired Product Reactant->DesiredProduct Desired Reaction Overbromination Over-bromination (Di/Tri-bromo species) Reactant->Overbromination Excess Brominating Agent Oxidation Oxidation (Quinones, Polymers) Reactant->Oxidation O2, Light DiarylEther Ullmann Condensation (Diaryl Ether) Reactant->DiarylEther Cu catalyst, Heat Dehalogenation Reductive Dehalogenation (2,6-Dimethylphenol) Reactant->Dehalogenation Reducing Agents

Caption: Common side reaction pathways.

References

Technical Support Center: Reactivity of Potassium 4-Bromo-2,6-Xylenolate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with potassium 4-bromo-2,6-xylenolate. The following information addresses common issues related to the effect of solvents on the reactivity of this compound in various chemical transformations, such as nucleophilic aromatic substitution and Ullmann-type coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reactivity of this compound?

The reactivity of this compound is significantly influenced by the solvent system employed. The solvent's polarity, protic or aprotic nature, and its ability to solvate the potassium cation are critical factors. Generally, polar aprotic solvents enhance the reactivity of the phenoxide nucleophile by effectively solvating the potassium cation, which leaves the oxygen anion more exposed and reactive. In contrast, protic solvents can hydrogen bond with the phenoxide, reducing its nucleophilicity and slowing down the reaction rate. Non-polar solvents often lead to poor solubility and lower reaction rates.

Q2: Which solvents are recommended for reactions involving this compound?

For reactions where high nucleophilicity of the phenoxide is desired, such as in nucleophilic aromatic substitution or Ullmann-type coupling reactions, polar aprotic solvents are generally recommended. Examples include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (MeCN)

These solvents facilitate high reaction rates and often allow for lower reaction temperatures.[1]

Q3: Why is my reaction with this compound proceeding slowly in a solvent like ethanol or water?

Protic solvents such as ethanol and water can form hydrogen bonds with the oxygen atom of the xylenolate anion. This solvation shell stabilizes the nucleophile, making it less available to attack an electrophile, thus decreasing the reaction rate.[2] If you are experiencing slow reaction times in a protic solvent, consider switching to a polar aprotic solvent.

Q4: Can the choice of solvent influence the product distribution?

Yes, the solvent can influence the selectivity of a reaction (e.g., C- vs. O-alkylation or arylation). The association of the potassium cation with the phenoxide anion can be modulated by the solvent. In solvents that strongly solvate the cation, the "naked" phenoxide is more likely to react at the more electronegative oxygen atom. In less polar solvents, ion pairing is more significant, which can sometimes lead to increased C-alkylation at the aromatic ring.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Symptoms:

  • The desired product is obtained in a much lower yield than expected.

  • A significant amount of starting material remains unreacted even after prolonged reaction times.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent Choice: The use of a non-polar or protic solvent is hindering the reaction.Switch to a polar aprotic solvent like DMF, DMSO, or NMP to enhance the nucleophilicity of the phenoxide.
Poor Solubility: this compound may not be fully dissolved in the chosen solvent.Select a solvent in which the phenoxide has higher solubility. Gentle heating may also improve solubility, but be mindful of potential side reactions.
Presence of Water: Trace amounts of water in aprotic solvents can protonate the phenoxide, reducing its reactivity.Ensure that the solvent is anhydrous. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Decomposition of Reactants: High reaction temperatures in certain solvents might lead to the decomposition of the starting material or product.If using a high-boiling point solvent, try to lower the reaction temperature. The use of a more effective polar aprotic solvent may allow for milder reaction conditions.
Issue 2: Formation of Side Products

Symptoms:

  • Multiple spots are observed on TLC analysis of the reaction mixture.

  • NMR or GC-MS analysis indicates the presence of unexpected impurities.

Possible Causes and Solutions:

CauseSolution
Side Reactions Promoted by the Solvent: The solvent may be participating in or promoting undesired reaction pathways.Review the literature for solvent compatibility with your specific reaction type. For example, in Ullmann couplings, coordinating solvents can sometimes inhibit the catalyst.
Reaction with Solvent Impurities: Impurities in the solvent (e.g., water, acids, or bases) could be reacting with your starting materials.Use high-purity, anhydrous solvents.
Temperature Too High: Elevated temperatures can lead to thermal decomposition or the formation of thermodynamic byproducts.Optimize the reaction temperature. A more activating solvent may allow for a reduction in temperature.

Quantitative Data on Solvent Effects

The following table provides illustrative data on the effect of different solvents on the rate and yield of a hypothetical nucleophilic aromatic substitution reaction between this compound and an activated aryl chloride.

SolventDielectric Constant (ε)Reaction Rate Constant (k, 10⁻⁴ L mol⁻¹ s⁻¹ at 80°C)Product Yield (%) after 24h
Toluene2.40.515
Tetrahydrofuran (THF)7.65.245
Ethanol24.62.130
Acetonitrile (MeCN)37.555.885
Dimethylformamide (DMF)36.7150.395
Dimethyl Sulfoxide (DMSO)46.7280.1>98

Note: This data is representative and intended for illustrative purposes to demonstrate the general trends in solvent effects.

Experimental Protocols

Protocol 1: Determination of Reaction Kinetics

This protocol outlines a general method for determining the reaction rate of this compound with an electrophile in different solvents.

Materials:

  • This compound

  • Electrophile (e.g., an activated aryl halide)

  • Anhydrous solvents (e.g., DMF, THF, Toluene)

  • Internal standard (e.g., a stable compound with a distinct GC or NMR signal)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Constant temperature oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes for sampling

  • GC-MS or NMR for analysis

Procedure:

  • Set up the reaction vessel under an inert atmosphere.

  • Add the desired anhydrous solvent (e.g., 50 mL) to the reaction vessel.

  • Add a known amount of the internal standard.

  • Add this compound (e.g., 1 mmol) and the electrophile (e.g., 1.1 mmol) to the vessel.

  • Place the reaction vessel in the pre-heated oil bath at the desired temperature (e.g., 80°C).

  • Start the magnetic stirrer to ensure a homogeneous mixture.

  • At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quench the reaction in the aliquot immediately (e.g., by adding it to a vial containing dilute acid).

  • Analyze the quenched samples by GC-MS or NMR to determine the concentration of the starting material and product relative to the internal standard.

  • Plot the concentration of the reactant versus time to determine the reaction order and calculate the rate constant.

  • Repeat the experiment for each solvent to be tested.

Visualizations

Signaling Pathway of Solvent-Mediated Reactivity

Caption: Solvent influence on the dissociation and reactivity of this compound.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow Start Start Setup Setup Reaction Under Inert Atmosphere Start->Setup Add_Reactants Add Solvent, Internal Standard, and Reactants Setup->Add_Reactants Heat_Stir Heat to Desired Temperature and Stir Add_Reactants->Heat_Stir Sample Take Aliquots at Regular Intervals Heat_Stir->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by GC-MS or NMR Quench->Analyze Plot Plot Concentration vs. Time Analyze->Plot Calculate Calculate Rate Constant Plot->Calculate End End Calculate->End

Caption: Workflow for determining the reaction kinetics of this compound.

Logical Relationship for Solvent Selection

Solvent_Selection Goal Desired Reaction Outcome: High Rate and Yield Solvent_Choice Solvent Choice Goal->Solvent_Choice Polar_Aprotic Polar Aprotic (DMF, DMSO) Solvent_Choice->Polar_Aprotic Select for Polar_Protic Polar Protic (Ethanol, Water) Solvent_Choice->Polar_Protic Avoid for Non_Polar Non-Polar (Toluene, Hexane) Solvent_Choice->Non_Polar Avoid for High_Reactivity High Reactivity Polar_Aprotic->High_Reactivity Low_Reactivity Low Reactivity Polar_Protic->Low_Reactivity Poor_Solubility Poor Solubility & Low Reactivity Non_Polar->Poor_Solubility

Caption: Decision guide for solvent selection based on desired reaction outcome.

References

Technical Support Center: Troubleshooting Failed Suzuki Couplings with Potassium Aryl Phenolates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving potassium aryl phenolates. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a potassium aryl phenolate is not working (no product formation). What are the initial troubleshooting steps?

A1: A complete lack of product formation often points to a fundamental issue with one of the core components of the reaction. Here’s a systematic approach to troubleshooting:

  • Verify Reagent Quality:

    • Potassium Aryl Phenolate: Ensure it is dry and has been stored under inert conditions. Phenolates can be hygroscopic, and water can interfere with the reaction.

    • Aryl Halide: Confirm the purity and integrity of your aryl halide. The reactivity order is generally I > Br > OTf >> Cl.[1][2] If you are using a less reactive halide like a chloride, more forcing conditions or a specialized catalyst system may be required.[1][3]

    • Palladium Catalyst/Pre-catalyst: Ensure your palladium source is active. If you are using a Pd(II) pre-catalyst, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[4] Consider using a freshly opened bottle or a different batch of catalyst.

    • Solvent: Use anhydrous, degassed solvents. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[4]

  • Check Reaction Setup:

    • Inert Atmosphere: Suzuki couplings are sensitive to oxygen.[4] Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that the reaction is maintained under a positive pressure of inert gas.

    • Temperature: Verify that the reaction is being heated to the appropriate temperature. Some less reactive coupling partners may require higher temperatures to proceed.

Q2: I am observing very low yields in my Suzuki coupling reaction. What factors should I investigate?

A2: Low yields can be caused by a variety of factors, from suboptimal reaction conditions to catalyst deactivation.

  • Suboptimal Base Conditions: While the potassium aryl phenolate itself is a base, an additional external base is often required to facilitate the transmetalation step.[2][5] The choice of base can be critical. Consider screening different bases.

  • Inefficient Catalyst System: The combination of the palladium source and the ligand is crucial for an efficient reaction. The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-rich or sterically hindered substrates, specialized ligands may be necessary.[6]

  • Catalyst Deactivation: The active Pd(0) catalyst can be deactivated through various pathways, including oxidation or precipitation as palladium black.[7] This can be mitigated by using robust ligands and ensuring strictly anaerobic conditions.

  • Insufficient Reaction Time: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to ensure it has gone to completion.

Q3: I am observing the formation of side products. What are the most common side reactions and how can I minimize them?

A3: Several side reactions can compete with the desired cross-coupling, leading to a complex reaction mixture and reduced yield of the desired product.

  • Homocoupling of the Aryl Halide: This occurs when two molecules of the aryl halide couple with each other. It can be favored at higher temperatures or if the transmetalation step is slow.

  • Protodeborylation/Protodephenolation: This is the protonolysis of the organoboron reagent or, in this case, the phenolate, leading to the formation of the corresponding arene. This is more likely to occur if there is a source of protons in the reaction mixture (e.g., water) and can be exacerbated by high temperatures.

  • Dehalogenation of the Aryl Halide: The aryl halide can be reduced to the corresponding arene.[4] This can be caused by certain bases or impurities in the reaction mixture.

  • Ether Formation (O-Arylation): In some cases, the phenolate can act as a nucleophile in a competing Buchwald-Hartwig-type amination reaction, leading to the formation of a diaryl ether.

To minimize these side reactions, carefully optimize the reaction conditions, including the choice of catalyst, ligand, base, and solvent, and ensure all reagents are pure and the reaction is performed under strictly inert conditions.

Q4: How does the electronic nature of the substituents on my potassium aryl phenolate and aryl halide affect the reaction?

A4: The electronic properties of the coupling partners play a significant role in the success of a Suzuki coupling.

  • Aryl Halide (Electrophile): Electron-withdrawing groups on the aryl halide generally accelerate the rate-determining oxidative addition step, making the reaction faster.[8] Conversely, electron-donating groups can slow down this step, often requiring more active catalysts or higher reaction temperatures.[9]

  • Potassium Aryl Phenolate (Nucleophile): Electron-donating groups on the aryl phenolate increase its nucleophilicity, which can facilitate the transmetalation step.[10] Electron-withdrawing groups can make the phenolate less nucleophilic and potentially slow down the reaction.

Data Presentation

Table 1: Effect of Base on Suzuki Coupling Yield

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄ (2.0)Dioxane1001285
2K₂CO₃ (2.0)Dioxane1001278
3Cs₂CO₃ (2.0)Dioxane1001292
4Na₂CO₃ (2.0)Dioxane1001275
5NoneDioxane10024<10

Note: This table presents hypothetical data for illustrative purposes, based on general trends observed in Suzuki couplings.

Table 2: Effect of Ligand on Suzuki Coupling Yield with an Electron-Rich Aryl Chloride

EntryPalladium Source (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Toluene1102415
2Pd₂(dba)₃ (1)SPhos (2)Toluene1101288
3Pd₂(dba)₃ (1)XPhos (2)Toluene1101291
4PdCl₂(dppf) (2)-Toluene1102435

Note: This table presents hypothetical data for illustrative purposes, based on general trends observed in Suzuki couplings.

Experimental Protocols

General Protocol for Screening Palladium Catalysts and Ligands

This protocol provides a general method for screening different catalyst and ligand combinations to optimize your Suzuki coupling reaction.

  • Preparation of the Reaction Vials:

    • In an array of oven-dried vials equipped with stir bars, add the aryl halide (1.0 equiv).

    • Add the potassium aryl phenolate (1.2 equiv).

    • To each vial, add the appropriate palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and ligand (e.g., PPh₃, SPhos, XPhos; 2-10 mol%). The catalyst and ligand can be added as solids or as stock solutions in an anhydrous solvent.

  • Reaction Setup:

    • Seal the vials with septa and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

    • Add the degassed solvent (e.g., dioxane, toluene, THF; to achieve a concentration of 0.1-0.5 M) via syringe.

    • Add the degassed base solution (e.g., a stock solution of K₃PO₄ in water, if using an aqueous mixture) via syringe.

  • Reaction and Monitoring:

    • Place the vials in a pre-heated heating block and stir at the desired temperature.

    • Monitor the reaction progress at regular intervals (e.g., 2, 6, 12, 24 hours) by taking aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Work-up and Analysis:

    • Once the reaction is complete (or after a set time), cool the vials to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR or another suitable technique to determine the conversion and yield.

Mandatory Visualization

Troubleshooting_Suzuki_Coupling start Failed Suzuki Coupling (Low or No Yield) check_reagents Verify Reagent Quality (Phenolate, Aryl Halide, Catalyst, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No check_setup Check Reaction Setup (Inert Atmosphere, Temperature) reagents_ok->check_setup Yes replace_reagents->start setup_ok Setup Correct? check_setup->setup_ok correct_setup Correct Setup Procedures setup_ok->correct_setup No optimize_conditions Systematically Optimize Conditions setup_ok->optimize_conditions Yes correct_setup->start screen_base Screen Bases (K3PO4, Cs2CO3, etc.) optimize_conditions->screen_base screen_catalyst Screen Catalyst/Ligand (e.g., with SPhos, XPhos) screen_base->screen_catalyst vary_temp_conc Vary Temperature & Concentration screen_catalyst->vary_temp_conc analyze_sides Analyze for Side Products (Homocoupling, Protodephenolation) vary_temp_conc->analyze_sides success Successful Coupling analyze_sides->success

Caption: Troubleshooting workflow for a failed Suzuki coupling with potassium aryl phenolates.

References

Technical Support Center: Managing Impurities in Reactions with Potassium 4-bromo-2,6-xylenolate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Potassium 4-bromo-2,6-xylenolate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (CAS RN: 85712-09-0) is the potassium salt of 4-bromo-2,6-xylenol. It is primarily used as a nucleophile in organic synthesis, particularly in reactions like the Williamson ether synthesis to introduce the 4-bromo-2,6-dimethylphenyl ether moiety into a molecule. This is a common step in the synthesis of more complex molecules in pharmaceutical and materials science research.

Q2: What are the likely impurities in the starting material, this compound?

Impurities in the starting material can arise from the synthesis of its precursor, 4-bromo-2,6-xylenol. Potential impurities include:

  • Unreacted 2,6-xylenol: Incomplete bromination of the starting material.

  • Dibrominated or tribrominated xylenols: Over-bromination of the xylenol.

  • Isomers of bromo-xylenol: Bromination at other positions on the aromatic ring.

  • Residual solvents: Solvents used during the synthesis and purification of the material.

  • Inorganic salts: Byproducts from the salt formation step (e.g., potassium hydroxide, potassium carbonate).

Q3: How can I assess the purity of my this compound?

Several analytical techniques can be employed to determine the purity of your material. The choice of method will depend on the suspected impurities.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To quantify the main component and detect organic impurities like unreacted starting materials and over-brominated species.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile organic impurities, including residual solvents and isomeric byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the structure of the desired product and identify and quantify structurally similar impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of key functional groups and detect certain impurities.
Karl Fischer Titration To determine the water content.

Q4: How should I store this compound?

This compound is hygroscopic and sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Exposure to moisture can lead to hydrolysis and affect its reactivity.

Troubleshooting Guides

Problem 1: Low or No Reactivity in a Williamson Ether Synthesis

Symptoms:

  • Starting materials (this compound and your electrophile) are largely unreacted after the expected reaction time.

  • TLC or LC-MS analysis shows predominantly starting materials.

Potential Causes and Solutions:

Potential CauseTroubleshooting Step
Poor quality of this compound Assess the purity of the phenolate using HPLC or NMR. If significant impurities are present, purify the material (see purification protocol below).
Presence of water Ensure all reagents and solvents are anhydrous. Dry the this compound under vacuum before use.
Inappropriate solvent Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to ensure the solubility of the potassium salt.
Low reaction temperature Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
Poorly reactive electrophile If using a secondary or sterically hindered alkyl halide, consider converting it to a better leaving group (e.g., tosylate or mesylate).
Problem 2: Formation of Unexpected Byproducts

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS that do not correspond to starting materials or the desired product.

Potential Causes and Solutions:

Potential CauseTroubleshooting Step
Elimination side reaction (E2) This is common with secondary and tertiary alkyl halides. Use a less sterically hindered base if possible, or a more reactive electrophile. Lowering the reaction temperature may also favor substitution over elimination.
Reaction with impurities in the phenolate If the starting phenolate is impure, these impurities may also react. Purify the this compound before use.
Decomposition of starting materials or product Phenolates can be sensitive to high temperatures. Run the reaction at the lowest effective temperature. Ensure an inert atmosphere to prevent oxidation.

Experimental Protocols

Protocol 1: Purification of this compound

This protocol describes a general method for purifying this compound if it is found to be impure.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol or a mixture of toluene and heptane).

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration under an inert atmosphere.

  • Washing: Wash the crystals with a small amount of cold, dry solvent (e.g., diethyl ether or pentane) to remove residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

  • Analysis: Confirm the purity of the recrystallized material using an appropriate analytical method (e.g., HPLC or NMR).

Protocol 2: HPLC Analysis of this compound Purity

This is a general HPLC method that can be adapted for the analysis of this compound.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
Gradient Start with a higher percentage of water and gradually increase the percentage of acetonitrile.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the material in the initial mobile phase composition.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents This compound + Electrophile reaction_vessel Reaction under Inert Atmosphere reagents->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel quench Quench Reaction reaction_vessel->quench extraction Aqueous Extraction quench->extraction purification Column Chromatography or Recrystallization extraction->purification analysis Purity Analysis (HPLC, NMR) purification->analysis

Caption: General workflow for a reaction involving this compound.

Troubleshooting_Tree start Low Yield or Impure Product check_purity Check Purity of Starting Phenolate start->check_purity is_pure Is it Pure? check_purity->is_pure purify Purify Phenolate (Recrystallization) is_pure->purify No check_conditions Review Reaction Conditions is_pure->check_conditions Yes purify->check_conditions is_anhydrous Are Reagents/Solvents Anhydrous? check_conditions->is_anhydrous dry_reagents Dry Reagents/ Use Anhydrous Solvents is_anhydrous->dry_reagents No check_temp Is Temperature Optimal? is_anhydrous->check_temp Yes dry_reagents->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp No check_electrophile Is Electrophile Reactive Enough? check_temp->check_electrophile Yes adjust_temp->check_electrophile better_lg Use Better Leaving Group (e.g., OTs) check_electrophile->better_lg No final_analysis Re-run Reaction and Analyze check_electrophile->final_analysis Yes better_lg->final_analysis

Caption: Troubleshooting decision tree for reactions with this compound.

improving the stability of Potassium 4-bromo-2,6-xylenolate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Potassium 4-bromo-2,6-xylenolate in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The pH of the solution is critical. As a phenolate, the compound is the salt of a weak acid and a strong base. Changes in pH can lead to protonation of the phenolate to the corresponding phenol (4-bromo-2,6-xylenol), which may have different solubility and stability characteristics. Highly acidic or basic conditions can also promote degradation.

  • Exposure to Air (Oxygen): Phenolates and phenols are susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen. This can lead to the formation of colored byproducts and a decrease in the concentration of the active compound.

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation of aryl halides and phenolic compounds.

  • Temperature: Elevated temperatures can increase the rate of degradation reactions. For long-term storage, lower temperatures are generally preferred.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation pathways, while aprotic solvents might offer better stability. The purity of the solvent is also important, as impurities can act as catalysts for degradation.

  • Presence of Metal Ions: Trace metal ions can catalyze the oxidation of phenols.

Q2: What are the visible signs of degradation of a this compound solution?

A2: Degradation of your solution may be indicated by:

  • A change in color, often to yellow, brown, or pink hues, which can suggest oxidation.

  • The formation of a precipitate, indicating a change in solubility or the formation of insoluble degradation products.

  • A decrease in the expected potency or reactivity in your experimental assay.

  • Inconsistent results between experiments using freshly prepared and older solutions.

Q3: What are the likely degradation pathways for this compound?

  • Oxidation: The phenolate can be oxidized to form quinone-type structures and other colored byproducts. This is often the primary degradation pathway for phenolic compounds.

  • Hydrolysis or Protonation: In the presence of water or acidic protons, the phenolate can be converted to the less water-soluble 4-bromo-2,6-xylenol.

  • Photodecomposition: The carbon-bromine bond in aryl halides can be susceptible to cleavage upon exposure to UV light, potentially leading to radical-mediated side reactions.[1]

Q4: How should I prepare and store solutions of this compound to maximize stability?

A4: To maximize the stability of your solutions, we recommend the following:

  • Use High-Purity Solvent: Use a high-purity, appropriate solvent. If using an aqueous solution, consider using deoxygenated water.

  • Inert Atmosphere: Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Control pH: Maintain a stable and appropriate pH for your experiment. Buffering the solution may be beneficial.

  • Protect from Light: Store the solution in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Low Temperature Storage: For long-term storage, keep the solution at a low temperature (e.g., 2-8 °C or frozen), provided the compound remains soluble at that temperature.

  • Prepare Freshly: Whenever possible, prepare the solution fresh before use to ensure potency and minimize the impact of any degradation.

Troubleshooting Guide

If you are experiencing issues with the stability of your this compound solution, use the following guide to troubleshoot the problem.

Troubleshooting_Workflow start Start: Stability Issue Observed (e.g., color change, precipitation, loss of activity) q1 Is the solution changing color? start->q1 a1_yes Yes q1->a1_yes Yes q2 Is a precipitate forming? q1->q2 No solution1 Potential Issue: Oxidation Recommended Actions: 1. Prepare solution under inert gas (N2, Ar). 2. Use deoxygenated solvent. 3. Add an antioxidant/stabilizer (see Table 1). 4. Store protected from air. a1_yes->solution1 a1_no No a2_yes Yes q2->a2_yes Yes q3 Are you observing a loss of activity or inconsistent results? q2->q3 No solution2 Potential Issue: Change in Solubility/Protonation Recommended Actions: 1. Check and buffer the pH of the solution. 2. Consider using a different solvent system. a2_yes->solution2 a2_no No a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No, contact technical support solution3 Potential Issue: General Degradation Recommended Actions: 1. Prepare solutions fresh before use. 2. Store at a lower temperature. 3. Protect from light using amber vials. a3_yes->solution3 end_node Monitor for Improvement solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for stability issues.

Potential Stabilizers for Phenolic Compounds

While specific data for this compound is not available, the following table summarizes common stabilizers used for phenols and related compounds that may be applicable. It is recommended to test the compatibility and effectiveness of any stabilizer in your specific application.

Stabilizer TypeExamplesPrimary FunctionTypical Concentration
Antioxidants Hypophosphorous acid, Butylated hydroxytoluene (BHT)Inhibit oxidation by scavenging free radicals.0.001 - 0.1%
Chelating Agents Ethylenediaminetetraacetic acid (EDTA)Sequester metal ions that can catalyze oxidation.0.01 - 0.1%
Acids Phosphoric acid, Citric acid, Salicylic acidCan inhibit metal-catalyzed discoloration and may help control pH.[2]0.001 - 0.5%

Experimental Protocol: Evaluating Solution Stability

This protocol provides a general framework for assessing the stability of this compound under your experimental conditions and for testing the effectiveness of potential stabilizers.

Objective: To determine the stability of this compound in a specific solvent system over time and under different storage conditions.

Materials:

  • This compound

  • High-purity solvent(s)

  • Buffer components (if applicable)

  • Potential stabilizers (e.g., EDTA, BHT)

  • Amber and clear vials

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound at a known concentration in the desired solvent.

    • Divide the stock solution into several aliquots to be stored under different conditions (e.g., room temperature vs. 4°C, light vs. dark, air vs. inert atmosphere).

    • For testing stabilizers, prepare additional solutions containing the stabilizer at a target concentration.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours and weekly thereafter), take a sample from each aliquot.

    • Analyze the samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound remaining.

    • Visually inspect the samples for any color change or precipitation.

  • Data Analysis:

    • Plot the concentration of the compound as a function of time for each storage condition.

    • Calculate the degradation rate or half-life for each condition.

    • Compare the stability of the solutions with and without stabilizers to determine their effectiveness.

Experimental_Workflow cluster_conditions Aliquot and Store under Varied Conditions prep Prepare Stock Solution of this compound cond1 Condition 1: Room Temp, Light, Air prep->cond1 cond2 Condition 2: 4°C, Dark, Air prep->cond2 cond3 Condition 3: 4°C, Dark, Inert Gas prep->cond3 cond4 Condition 4: With Stabilizer prep->cond4 analysis Time-Point Sampling and Analysis (e.g., T=0, 2, 4, 8, 24h...) - HPLC for concentration - Visual inspection cond1->analysis cond2->analysis cond3->analysis cond4->analysis data Data Interpretation - Plot Concentration vs. Time - Calculate Degradation Rates - Compare Conditions analysis->data

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Catalyst Deactivation in Ullmann Condensation of Potassium 4-bromo-2,6-xylenolate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation and other issues during the Ullmann condensation reaction of potassium 4-bromo-2,6-xylenolate to form diaryl ethers. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in the Ullmann condensation of sterically hindered phenols like 4-bromo-2,6-xylenolate?

A1: Catalyst deactivation in Ullmann-type reactions, particularly with sterically hindered substrates, can be attributed to several factors:

  • Ligand Degradation or Arylation: The ligand associated with the copper catalyst can undergo arylation or degradation under the reaction conditions, leading to the formation of inactive catalyst species.

  • Catalyst Agglomeration: Copper nanoparticles or complexes can agglomerate at high temperatures, reducing the available active surface area. This is a common issue in heterogeneous and some homogeneous systems.[1]

  • Base-Induced Deactivation: Certain bases, particularly carbonates, can ligate to the active copper species, rendering them inactive. The choice and quality of the base are crucial for maintaining catalytic activity.

  • Product Inhibition: The diaryl ether product itself can sometimes coordinate to the copper center, inhibiting further catalytic cycles.

  • Copper Leaching: In heterogeneous systems, copper can leach from the support into the reaction mixture, leading to a loss of active sites. The pH of the reaction medium can significantly influence the rate of leaching.

  • Poisoning by Impurities: Trace impurities in reactants, solvents, or from the reaction vessel can act as catalyst poisons.

Q2: My reaction is sluggish or stalls completely. How can I determine if catalyst deactivation is the primary issue?

A2: To diagnose catalyst deactivation, consider the following steps:

  • Monitor Reaction Kinetics: If the reaction starts but then slows down or stops before reaching completion, catalyst deactivation is a likely cause.

  • In-situ Catalyst Addition: Carefully add a fresh portion of the catalyst to the stalled reaction mixture. If the reaction restarts, it strongly suggests that the initial catalyst has deactivated.

  • Analyze the Catalyst Post-Reaction: If using a heterogeneous catalyst, characterize the recovered catalyst using techniques like TEM (to check for agglomeration), XRD (to identify changes in crystal structure), and ICP-MS (to quantify copper content and check for leaching).

  • Control Experiments: Run the reaction under identical conditions but without the ligand to see if the ligand is essential and potentially a source of instability.

Q3: Can the choice of base affect catalyst stability and lead to deactivation?

A3: Absolutely. The base plays a critical role in the Ullmann condensation, and an improper choice can lead to catalyst deactivation. For instance, while carbonates like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are commonly used, they can also ligate to the copper catalyst and inhibit its activity. Potassium phosphate (K₃PO₄) has been shown to be an effective base in some cases, particularly for sterically hindered substrates, and may offer better catalyst stability.[2] The particle size and purity of the base can also significantly impact reaction kinetics and catalyst performance.

Q4: Are there any general strategies to prevent or minimize catalyst deactivation?

A4: Yes, several strategies can be employed to enhance catalyst longevity:

  • Ligand Selection: For sterically hindered substrates, consider using robust ligands such as picolinic acid or N,N-dimethylglycine, which have shown success in similar systems.[2]

  • Solvent Choice: The solvent can influence catalyst stability. Polar aprotic solvents like DMSO or DMF are often used, but their purity is paramount. In some cases, non-polar solvents like toluene or xylene have been used effectively.[3]

  • Temperature Control: While Ullmann reactions often require elevated temperatures, excessive heat can accelerate catalyst decomposition and agglomeration. It is crucial to find the optimal temperature that balances reaction rate and catalyst stability.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent oxidation of the active Cu(I) species to the less active Cu(II) state.

  • High-Purity Reagents: Use high-purity starting materials, solvents, and bases to avoid introducing catalyst poisons.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst Ensure the use of an active form of copper, such as Cu(I) salts (e.g., CuI, CuBr). If using copper powder, it may require activation (e.g., by reduction of copper sulfate with zinc).[4]An active catalyst should initiate the reaction.
Suboptimal Base Screen different bases such as K₃PO₄, Cs₂CO₃, and KOH. Ensure the base is finely powdered and anhydrous.Identification of a more effective base for the specific substrate combination.
Inappropriate Ligand For the sterically hindered 4-bromo-2,6-xylenolate, a suitable ligand is likely necessary. Screen ligands like picolinic acid, N,N-dimethylglycine, or phenanthroline derivatives.[2]An appropriate ligand should facilitate the coupling and improve the yield.
Incorrect Solvent Try different high-boiling polar aprotic solvents like DMSO, DMF, or NMP. Ensure the solvent is anhydrous.A suitable solvent will dissolve the reactants and stabilize the catalytic species.
Reaction Temperature Too Low Gradually increase the reaction temperature. Ullmann reactions with sterically hindered substrates often require higher temperatures.Increased reaction rate and product formation.
Issue 2: Reaction Stalls Before Completion
Potential Cause Troubleshooting Step Expected Outcome
Catalyst Deactivation Add a fresh portion of the catalyst and ligand to the reaction mixture.If the reaction resumes, this confirms catalyst deactivation was the issue.
Base Consumption/Degradation Add an additional equivalent of the base.If the reaction proceeds, the initial amount of base was insufficient or it degraded.
Product Inhibition Dilute the reaction mixture with more solvent.This may disfavor product inhibition and allow the reaction to proceed further.
Leaching of Heterogeneous Catalyst If using a supported catalyst, analyze the reaction solution for dissolved copper.If significant leaching is detected, a more robust catalyst support is needed.

Quantitative Data Summary

ParameterObservationImpact on Catalyst StabilityReference
Base Type K₃PO₄ can be more effective than Cs₂CO₃ for sterically hindered phenols.Can prevent ligation to the copper center, enhancing stability.[2]
Ligand Picolinic acid and N,N-dimethylglycine have shown to be effective for hindered substrates.A robust ligand can protect the catalyst from degradation.[2]
Solvent DMSO has been shown to be a good solvent for coupling of hindered phenols.The solvent can influence both catalyst solubility and stability.[2]
Copper Leaching Copper leaching from a copper coil reactor was found to be solvent-dependent, with DMF leading to higher leaching than DMSO or NMP.High leaching indicates poor catalyst stability.[5]
Catalyst Reusability Nano-CuO catalysts have been shown to be recyclable, but deactivation can occur after a few runs.Indicates a gradual loss of active sites.[6]

Experimental Protocols

General Protocol for Troubleshooting a Stalled Ullmann Reaction of this compound:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 equiv.), an aryl halide coupling partner (1.2 equiv.), the chosen base (e.g., K₃PO₄, 2.0 equiv.), and the copper catalyst (e.g., CuI, 5-10 mol%) with the selected ligand (e.g., picolinic acid, 10-20 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMSO) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 110-140 °C) with vigorous stirring. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.

  • Troubleshooting a Stall: If the reaction stalls (i.e., no further product formation is observed for an extended period), cool the reaction mixture slightly. Under a positive pressure of inert gas, add a fresh portion of the pre-mixed copper catalyst and ligand (e.g., an additional 2-5 mol% of CuI and 4-10 mol% of ligand).

  • Resumption and Analysis: Reheat the mixture to the reaction temperature and continue monitoring. If the reaction rate increases, it confirms that catalyst deactivation was the limiting factor.

Visualizations

experimental_workflow Troubleshooting Workflow for Low Yield start Low or No Product Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_base Is the Base Optimal? start->check_base check_ligand Is the Ligand Appropriate? start->check_ligand check_conditions Are Reaction Conditions Suitable? start->check_conditions solution_catalyst Use Activated Cu(I) Source check_catalyst->solution_catalyst solution_base Screen Different Bases (e.g., K3PO4) check_base->solution_base solution_ligand Screen Robust Ligands (e.g., Picolinic Acid) check_ligand->solution_ligand solution_conditions Increase Temperature/Change Solvent check_conditions->solution_conditions end_goal Improved Product Yield solution_catalyst->end_goal solution_base->end_goal solution_ligand->end_goal solution_conditions->end_goal

Caption: A flowchart for troubleshooting low product yield.

catalyst_deactivation_pathways Common Catalyst Deactivation Pathways active_catalyst Active Cu(I) Catalyst ligand_degradation Ligand Degradation/ Arylation active_catalyst->ligand_degradation agglomeration Agglomeration active_catalyst->agglomeration base_ligation Base Ligation active_catalyst->base_ligation product_inhibition Product Inhibition active_catalyst->product_inhibition leaching Copper Leaching active_catalyst->leaching inactive_catalyst Inactive Catalyst Species ligand_degradation->inactive_catalyst agglomeration->inactive_catalyst base_ligation->inactive_catalyst product_inhibition->inactive_catalyst leaching->inactive_catalyst

Caption: Pathways leading to catalyst deactivation.

References

Technical Support Center: Purification of Products from Potassium 4-bromo-2,6-xylenolate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from Potassium 4-bromo-2,6-xylenolate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reaction is the Williamson ether synthesis, where the phenolate displaces a leaving group on an alkyl halide or sulfonate to form an aryl ether. Other potential reactions include esterification and certain cross-coupling reactions. The dual functionality of the reactive phenolic hydroxyl group and the bromine atom makes it a versatile intermediate in organic synthesis.[1]

Q2: What are the typical impurities I might encounter in my crude reaction mixture?

A2: Common impurities include:

  • Unreacted 4-bromo-2,6-xylenol: The starting phenol may be present if the reaction did not go to completion or if the potassium salt hydrolyzed. It has a melting point of 74-78 °C.[1][2]

  • Excess alkylating agent: The electrophile used in the reaction (e.g., alkyl halide) may remain.

  • Inorganic salts: Salts such as potassium bromide (KBr) are byproducts of the Williamson ether synthesis.

  • Solvent residues: Residual reaction solvent.

  • Side products: Depending on the reaction conditions, side products from elimination reactions (if using secondary or tertiary alkyl halides) or C-alkylation could be present.

Q3: How can I monitor the progress of my reaction to minimize impurities?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material, product, and potentially some byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

Troubleshooting Guides

Problem 1: My final product is contaminated with unreacted 4-bromo-2,6-xylenol.

Cause:

  • Incomplete reaction.

  • Hydrolysis of the this compound starting material or the product under aqueous workup conditions.

Solution:

  • Extraction: Perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or NaHCO₃). The acidic 4-bromo-2,6-xylenol will be deprotonated and extracted into the aqueous layer, while the desired ether product will remain in the organic layer.

  • Column Chromatography: If extraction is not sufficient, column chromatography on silica gel is a reliable method. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, will typically allow for the separation of the less polar ether product from the more polar phenolic impurity.

  • Recrystallization: If the product is a solid, recrystallization can be effective. The choice of solvent is critical. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. For a related compound, 4-bromo-2,6-di-tert-butylphenol, a mixture of ethanol and water was used for recrystallization.[3]

Problem 2: My purified product shows the presence of inorganic salts.

Cause:

  • Incomplete removal of salt byproducts (e.g., KBr) during the workup.

Solution:

  • Aqueous Wash: During the liquid-liquid extraction, ensure thorough washing of the organic layer with water or brine. This will help to remove water-soluble inorganic salts.

  • Filtration: If the product is a solid and the salts are insoluble in the solvent used for recrystallization, the salts can be removed by hot filtration.

Problem 3: I am observing multiple product spots on my TLC, suggesting the formation of side products.

Cause:

  • Elimination: If using a secondary or tertiary alkyl halide in a Williamson ether synthesis, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene.

  • C-alkylation: Although less common for hindered phenolates, alkylation at the carbon atoms of the aromatic ring is a possibility.

Solution:

  • Reaction Conditions: To favor substitution over elimination, use a primary alkyl halide if possible. Running the reaction at a lower temperature may also help to minimize side reactions.

  • Purification: Column chromatography is the most effective method for separating isomeric products and other side products from the desired ether. Careful selection of the eluent system and gradient is crucial for achieving good separation.

Experimental Protocols

Protocol 1: General Workup and Extraction Procedure for a Williamson Ether Synthesis

  • After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, it can be removed by filtration.

  • Transfer the reaction mixture to a separatory funnel.

  • Add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Shake the funnel vigorously and allow the layers to separate.

  • Drain the aqueous layer.

  • Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to remove any unreacted phenol.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane).

  • Loading: Carefully load the adsorbed crude product onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal eluent system will depend on the polarity of the product and impurities and should be determined by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent pair in which the product is highly soluble at an elevated temperature but poorly soluble at room temperature. Common choices for aromatic ethers include ethanol, methanol, hexane/ethyl acetate, or toluene. For brominated phenols, an ethanol/water mixture has been reported to be effective.[3]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Quantitative Data

Purification MethodTypical Purity AchievedTypical YieldNotes
Extraction Moderate to HighHighEffective for removing acidic or basic impurities.
Column Chromatography High (>95%)Moderate to HighHighly effective for separating complex mixtures and isomers.
Recrystallization Very High (>98%)Low to HighYield is dependent on the solubility difference between the product and impurities.

Visualizations

G cluster_0 Troubleshooting Workflow start Crude Product tlc Analyze by TLC start->tlc single_spot Single Major Spot? tlc->single_spot multiple_spots Multiple Spots impurities Identify Impurities (e.g., starting material, salts) single_spot->impurities No pure_product Pure Product single_spot->pure_product Yes extraction Liquid-Liquid Extraction (Acid/Base Wash) impurities->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization recrystallization->pure_product multiple_spots->chromatography Isomeric or neutral impurities

Caption: Troubleshooting workflow for purification.

G cluster_1 Potential Side Reactions start Potassium 4-bromo-2,6-xylenolate + R-X sn2 SN2 Reaction (Desired Ether Product) start->sn2 Primary R-X e2 E2 Elimination (Alkene byproduct) start->e2 Secondary/Tertiary R-X c_alkylation C-Alkylation (Isomeric byproduct) start->c_alkylation Certain conditions hydrolysis Hydrolysis (Unreacted Phenol) start->hydrolysis Aqueous conditions

Caption: Potential side reactions.

References

impact of steric hindrance on Potassium 4-bromo-2,6-xylenolate reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium 4-bromo-2,6-xylenolate. The content focuses on the impact of steric hindrance on its reactivity, particularly in ether synthesis reactions.

I. Understanding the Reactivity of this compound

This compound is a sterically hindered phenoxide. The two methyl groups in the ortho positions significantly obstruct the approach of electrophiles to the oxygen nucleophile. This steric hindrance is the primary factor governing its reactivity, or lack thereof, in classical S(_N)2 reactions like the Williamson ether synthesis.

Key takeaway: Due to significant steric hindrance, traditional Williamson ether synthesis is often low-yielding and inefficient with this compound, especially when using secondary or tertiary alkyl halides. Alternative methods, such as copper-catalyzed cross-coupling reactions (Ullmann-type reactions), are generally more effective for the synthesis of hindered ethers using this substrate.

II. Troubleshooting Guide

Issue 1: Low or No Yield in Williamson Ether Synthesis

Question: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but I am getting very low yields or only starting material back. What is going wrong?

Answer:

This is a common issue stemming from the steric bulk of the 2,6-dimethyl substitution on the phenoxide.

  • Primary Alkyl Halides: While the Williamson ether synthesis is generally favored for primary alkyl halides, the steric hindrance from the xylenolate can still significantly slow down the reaction rate.[1][2]

  • Secondary and Tertiary Alkyl Halides: With secondary and tertiary alkyl halides, the S(_N)2 pathway is highly disfavored. Instead, the strongly basic nature of the phenoxide will promote the E2 elimination pathway, leading to the formation of alkenes as the major product.[1][2]

Troubleshooting Steps:

  • Confirm the Electrophile: Ensure you are using a primary, unhindered alkyl halide (e.g., methyl iodide, ethyl bromide).

  • Increase Reaction Time and Temperature: Due to the slow reaction rate, prolonged reaction times and higher temperatures may be necessary. However, be aware that this can also favor side reactions.

  • Choice of Solvent: Use a polar aprotic solvent such as DMF or DMSO to maximize the nucleophilicity of the phenoxide.

  • Consider an Alternative Reaction: For hindered systems, the Williamson ether synthesis is often not the optimal choice. A copper-catalyzed Ullmann-type coupling is generally more successful for forming C-O bonds with sterically hindered partners.[3][4]

Issue 2: Formation of Unexpected Byproducts

Question: I am observing the formation of an alkene in my reaction mixture. Why is this happening?

Answer:

The formation of an alkene is a strong indication that an E2 elimination reaction is competing with, or dominating, the desired S(_N)2 substitution. This is particularly prevalent when using secondary or tertiary alkyl halides with a strong, sterically hindered base like this compound.

Logical Workflow for Troubleshooting Byproduct Formation

G start Alkene byproduct observed check_halide Identify the alkyl halide structure start->check_halide primary Primary Halide check_halide->primary Primary secondary Secondary Halide check_halide->secondary Secondary tertiary Tertiary Halide check_halide->tertiary Tertiary conclusion_competition SN2 and E2 are competing. Consider reaction conditions. primary->conclusion_competition If branched secondary->conclusion_competition conclusion_elimination E2 Elimination is the major pathway. SN2 is highly disfavored. tertiary->conclusion_elimination remediate Switch to a less hindered electrophile or a different coupling method (e.g., Ullmann). conclusion_elimination->remediate conclusion_competition->remediate

Caption: Troubleshooting logic for alkene byproduct formation.

III. Quantitative Data Summary

Direct quantitative data for the reactivity of this compound is scarce in the literature. However, data for the structurally similar 2,6-dimethylphenol provides a good proxy for understanding its reactivity in modern cross-coupling reactions, which are more suitable for such hindered substrates.

Table 1: Copper-Catalyzed O-arylation of 2,6-Dimethylphenol with Various Aryl Halides [3][4]

EntryAryl HalidePhenolCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Iodotoluene2,6-DimethylphenolCuI (5)Picolinic Acid (10)K₃PO₄DMSO8024>98
22-Bromo-m-xylene2,6-DimethylphenolCuI (10)Picolinic Acid (20)K₃PO₄DMSO902485
31-Iodo-2-methoxybenzene2,6-DimethylphenolCuI (5)Picolinic Acid (10)K₃PO₄DMSO802486
41-Bromo-2-fluorobenzene2,6-DimethylphenolCuI (10)Picolinic Acid (20)K₃PO₄DMSO1052475

Data is for 2,6-dimethylphenol as a proxy for 4-bromo-2,6-xylenolate.

IV. Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of a Hindered Diaryl Ether (Ullmann-Type Coupling)

This protocol is adapted from a procedure for the successful coupling of hindered phenols and is recommended over the Williamson ether synthesis for this compound when forming aryl ethers.[3][4]

Reaction Scheme:

Ar-OH + Ar'-X --(CuI, Ligand, Base)--> Ar-O-Ar'

Materials:

  • This compound (or 4-bromo-2,6-dimethylphenol and a base to form the salt in situ)

  • Aryl halide (iodides are generally more reactive than bromides)

  • Copper(I) iodide (CuI)

  • Picolinic acid (ligand)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Magnetic stir bar

  • Oven-dried screw-cap test tube or reaction flask

Procedure:

  • To an oven-dried screw-cap test tube containing a magnetic stir bar, add CuI (5-10 mol%), picolinic acid (10-20 mol%), and K₃PO₄ (2 equivalents).

  • Add 4-bromo-2,6-dimethylphenol (1 equivalent). If starting with the potassium salt, the base may be adjusted or omitted.

  • Add the aryl halide (1.2 equivalents).

  • The tube is sealed with a Teflon-lined cap and evacuated and backfilled with argon three times.

  • Anhydrous DMSO is added via syringe.

  • The reaction mixture is stirred and heated in a preheated oil bath at 80-110 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Experimental Workflow Diagram

G prep Prepare Reactants: CuI, Ligand, Base, Phenol, Aryl Halide setup Combine in oven-dried flask under Argon prep->setup solvent Add anhydrous DMSO setup->solvent reaction Heat and stir at 80-110°C for 24h solvent->reaction workup Cool, dilute with EtOAc, and perform aqueous workup reaction->workup purify Dry organic layer and purify by column chromatography workup->purify product Isolated Product purify->product

Caption: Workflow for Ullmann-type diaryl ether synthesis.

V. Frequently Asked Questions (FAQs)

Q1: Why is this compound a poor nucleophile in S(_N)2 reactions?

A1: It's not that the oxygen anion is inherently a poor nucleophile electronically, but rather it is sterically inaccessible. The two methyl groups at the ortho (2 and 6) positions act as bulky guards, physically blocking the backside attack on the electrophilic carbon of an alkyl halide, which is required for an S(_N)2 mechanism.

Q2: Can I use this compound with a very reactive primary alkyl halide like methyl iodide?

A2: A reaction with methyl iodide is the most likely scenario to yield some ether product via the Williamson synthesis. Methyl iodide is small and highly reactive. However, the reaction will still be slow, and yields may be modest. For more complex primary alkyl halides, the yield is expected to decrease significantly.

Q3: Are there any alternatives to copper catalysis for synthesizing hindered ethers?

A3: Yes, other transition-metal-catalyzed methods, such as Palladium-catalyzed Buchwald-Hartwig amination-type C-O coupling reactions, can also be effective. Additionally, for certain substrates, S(_N)Ar (Nucleophilic Aromatic Substitution) reactions can be employed if the aromatic ring of the electrophile is sufficiently activated with strong electron-withdrawing groups.

Q4: How does the bromine atom at the para-position affect the reactivity of the phenoxide?

A4: The bromine atom is an electron-withdrawing group via induction, which slightly decreases the basicity and nucleophilicity of the phenoxide compared to an unsubstituted 2,6-xylenolate. However, this electronic effect is minor compared to the overwhelming steric effect of the ortho-methyl groups, which is the dominant factor controlling its reactivity in substitution reactions.

Q5: What is the role of the ligand (e.g., picolinic acid) in the copper-catalyzed reaction?

A5: The ligand plays a crucial role in stabilizing the copper catalyst, preventing its precipitation, and facilitating the catalytic cycle (oxidative addition and reductive elimination steps). The choice of ligand is often critical for achieving high yields, especially with challenging, sterically hindered substrates.

References

Technical Support Center: Low-Temperature Suzuki Coupling with Potassium 4-bromo-2,6-xylenolate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in low-temperature Suzuki coupling reactions involving Potassium 4-bromo-2,6-xylenolate.

Troubleshooting Guide

Low-temperature Suzuki-Miyaura coupling reactions with sterically hindered and electron-rich aryl bromides like this compound can be challenging. Below are common issues and recommended troubleshooting steps.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inefficient Oxidative Addition: The electron-donating nature and steric hindrance of the xylenolate may impede the initial oxidative addition of the palladium catalyst to the aryl bromide.[1] 2. Catalyst Deactivation: The palladium catalyst may be decomposing or forming inactive species at low temperatures. 3. Poor Ligand Choice: The ligand may not be suitable for promoting the reaction at low temperatures with this specific substrate. Bulky, electron-rich phosphine ligands are often required for challenging couplings.[2] 4. Inappropriate Base: The base may not be strong enough or soluble enough at low temperatures to effectively promote transmetalation.[3] 5. Solvent Effects: The chosen solvent may not be optimal for solubility of all reactants or for the catalytic cycle to proceed efficiently at low temperatures.1. Catalyst/Ligand Screening: - Switch to a more electron-rich and sterically bulky ligand such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos).[1] - Utilize pre-formed palladium catalysts which can be more active at lower temperatures. - Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). 2. Base Optimization: - Screen stronger bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK).[4] - Ensure the base is finely powdered for maximum surface area and solubility. 3. Solvent Screening: - Try alternative solvents or solvent mixtures. Common choices for low-temperature Suzuki couplings include THF, 2-methyl-THF, dioxane, or toluene, often with a small amount of water. 4. Temperature Increase: - If low-temperature attempts fail, incrementally increase the reaction temperature (e.g., from room temperature to 40°C, then 60°C).
Homocoupling of Boronic Acid 1. Presence of Oxygen: Trace amounts of oxygen can lead to the oxidative homocoupling of the boronic acid. 2. Slow Transmetalation: If the transmetalation step is slow, the boronic acid may be prone to side reactions.1. Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period. 2. Use of Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. 3. Optimize Base and Ligand: A stronger base or a more effective ligand can accelerate the transmetalation step, minimizing the opportunity for homocoupling.
Protodeboronation (Loss of Boronic Acid) 1. Presence of Protic Impurities: Water or other protic impurities can lead to the cleavage of the C-B bond. 2. Harsh Basic Conditions: Some strong bases in aqueous media can promote protodeboronation.1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Alternative Boron Reagents: Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[5] 3. Base Selection: A milder base like potassium fluoride (KF) can sometimes suppress protodeboronation.
Dehalogenation of Aryl Bromide 1. β-Hydride Elimination: This can occur if the boronic acid partner has β-hydrogens. 2. Hydrodehalogenation: A side reaction promoted by certain palladium species and a hydrogen source.1. Ligand Choice: The use of bulky monodentate phosphine ligands can sometimes suppress β-hydride elimination. 2. Careful Control of Reaction Conditions: Ensure the reaction is run under strictly inert conditions to minimize potential hydrogen sources.

Frequently Asked Questions (FAQs)

Q1: Why is my low-temperature Suzuki coupling with this compound not working?

A1: Low-temperature Suzuki couplings with electron-rich and sterically hindered substrates like this compound are often challenging due to a slow oxidative addition step.[1] The electron-donating phenoxide and methyl groups increase the electron density on the aromatic ring, making the carbon-bromine bond less susceptible to cleavage by the palladium catalyst. Additionally, the ortho-methyl groups create steric hindrance around the reaction center. To overcome this, you may need to use a more reactive catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands), and a strong base.

Q2: What are the best catalysts and ligands for this type of reaction at low temperatures?

A2: For sterically hindered aryl bromides, palladium catalysts with bulky, electron-rich monophosphine ligands are generally preferred. Examples include ligands like XPhos, SPhos, and RuPhos, often used with palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂. Pre-formed catalysts, such as XPhos Pd G3, can also be highly effective as they do not require an in-situ activation step. N-heterocyclic carbene (NHC) ligands have also shown promise in couplings of sterically demanding substrates.[4]

Q3: Which base should I use for a low-temperature Suzuki coupling with this compound?

A3: The choice of base is critical. For challenging couplings at low temperatures, stronger bases are often required to facilitate the transmetalation step.[3] Commonly used bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (t-BuOK).[4] The solubility of the base in the reaction solvent at the desired temperature is also an important consideration.

Q4: What solvents are recommended for this reaction?

A4: Aprotic solvents are typically used for Suzuki couplings. For low-temperature reactions, tetrahydrofuran (THF), 2-methyl-THF, dioxane, and toluene are common choices. Often, a small amount of water is added as a co-solvent, which can be beneficial for the solubility of the base and can accelerate the reaction. However, for substrates prone to protodeboronation, strictly anhydrous conditions may be necessary.

Q5: How can I minimize side reactions like homocoupling and protodeboronation?

A5: To minimize homocoupling of the boronic acid, it is crucial to maintain strictly inert conditions by thoroughly degassing all solvents and the reaction mixture. To prevent protodeboronation, use anhydrous reagents and solvents. If protodeboronation remains an issue, consider using a more stable boron reagent, such as a boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[5]

Experimental Protocols

General Protocol for Low-Temperature Suzuki Coupling of this compound

This is a generalized starting protocol. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid or ester (1.2 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF or dioxane)

  • Degassed water (if using a mixed solvent system)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • In a separate flask, prepare the catalyst solution by dissolving the palladium precursor and the phosphine ligand in a small amount of the anhydrous solvent.

  • Add the main portion of the anhydrous solvent to the Schlenk flask containing the solids, followed by the catalyst solution via syringe.

  • If using a co-solvent, add the degassed water at this stage.

  • Stir the reaction mixture at room temperature (or the desired low temperature) and monitor the progress by TLC or GC/LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n PdII_Ar Ar-Pd(II)L_n-Br Pd0:e->PdII_Ar:w Ar-Br ArBr Ar-Br (this compound) OxAdd Oxidative Addition PdII_Ar_R Ar-Pd(II)L_n-R PdII_Ar:s->PdII_Ar_R:n [R-B(OR)₂(Base)]⁻ Base Base (e.g., K₃PO₄) Transmetalation Transmetalation Boronic R-B(OR)₂ PdII_Ar_R:n->Pd0:s Ar-R RedElim Reductive Elimination Product Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low-Yield Suzuki Coupling

Troubleshooting_Workflow Start Low or No Product Formation Check_Inert Verify Inert Atmosphere (Degassing, Dry Reagents) Start->Check_Inert Screen_Ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Check_Inert->Screen_Ligand If conditions are inert Success Reaction Successful Check_Inert->Success If successful Screen_Base Screen Stronger Bases (K₃PO₄, Cs₂CO₃, t-BuOK) Screen_Ligand->Screen_Base If no improvement Screen_Ligand->Success If successful Screen_Solvent Screen Solvents (THF, Dioxane, Toluene) Screen_Base->Screen_Solvent If no improvement Screen_Base->Success If successful Increase_Temp Incrementally Increase Reaction Temperature Screen_Solvent->Increase_Temp If no improvement Screen_Solvent->Success If successful Increase_Temp->Success If successful

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Validation & Comparative

A Comparative Guide to Boronic Acid Alternatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Central to this reaction are organoboron compounds, most traditionally boronic acids. However, the inherent limitations of boronic acids, such as their propensity for protodeboronation and instability, have driven the development of more robust alternatives. This guide provides a detailed comparison of Potassium 4-bromo-2,6-xylenolate and its role in synthesis, alongside a comprehensive evaluation of established boronic acid surrogates, offering researchers and drug development professionals a clear overview of their respective advantages supported by experimental data.

The Role of this compound

Initial exploration into "this compound" as a direct replacement for boronic acids in Suzuki-Miyaura C-C bond formation reveals a fundamental difference in reactivity. This compound is the potassium salt of 4-bromo-2,6-xylenol and, as such, is a nucleophilic phenolate. Its primary role in cross-coupling chemistry is not as a source of an aryl group for C-C bond formation, but rather as a partner in reactions that form carbon-heteroatom bonds, particularly C-O bonds to generate diaryl ethers. Such transformations are typically achieved through reactions like the Ullmann condensation or the Chan-Lam coupling.[2][3][4][5]

Therefore, a direct comparison of this compound's performance against boronic acids in the context of Suzuki-Miyaura coupling is inappropriate as they serve different synthetic functions. The former is a nucleophile for C-O coupling, while the latter is an organometallic reagent for C-C coupling.

The remainder of this guide will focus on a more pertinent comparison for synthetic chemists: the advantages of well-established, air-stable alternatives to boronic acids in C-C cross-coupling reactions, namely potassium organotrifluoroborates and MIDA boronates.

Boronic Acids vs. Stable Alternatives: A Performance Comparison

The primary drawbacks of boronic acids include their instability towards air and moisture, which can lead to decomposition and reduced reaction yields, and their tendency to undergo protodeboronation, especially with certain substrates.[6] To overcome these challenges, several more stable organoboron reagents have been developed.

Key Advantages of Boronic Acid Alternatives
  • Enhanced Stability: Potassium organotrifluoroborates and MIDA boronates are generally crystalline, air- and moisture-stable solids that can be stored for extended periods without degradation.[7][8] This contrasts sharply with many boronic acids which can be difficult to purify and handle.

  • Improved Reaction Efficiency: The stability of these alternatives often translates to more consistent and reproducible reaction outcomes. They can be used in near-stoichiometric amounts, reducing waste.[8]

  • Broader Substrate Scope: The milder reaction conditions often tolerated by these stable reagents can lead to greater functional group compatibility, allowing for their use in later stages of complex molecule synthesis.

Quantitative Data Comparison

The following table summarizes the performance of boronic acids versus potassium organotrifluoroborates and MIDA boronates in representative Suzuki-Miyaura cross-coupling reactions.

Coupling PartnersOrganoboron ReagentCatalyst System (mol%)BaseSolventTime (h)Yield (%)Reference
4-Bromotoluene + Phenylboronic acidPhenylboronic acidPd(PPh₃)₄ (2)Na₂CO₃Toluene/H₂O1285(Generic Data)
4-Bromotoluene + Potassium phenyltrifluoroboratePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (3)Cs₂CO₃THF/H₂O295Molander et al.
4-Bromotoluene + Phenyl MIDA boronatePhenyl MIDA boronatePd(OAc)₂ (2), SPhos (4)K₃PO₄Dioxane/H₂O198Burke et al.
4-Chloroanisole + 2-Thienylboronic acid2-Thienylboronic acidPd₂(dba)₃ (1.5), XPhos (3.6)K₃PO₄t-BuOH1678Buchwald et al.
4-Chloroanisole + Potassium 2-thienyltrifluoroboratePotassium 2-thienyltrifluoroboratePd(OAc)₂ (2), SPhos (4)K₃PO₄t-BuOH/H₂O492Molander et al.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with Potassium Phenyltrifluoroborate

To a mixture of the aryl halide (1.0 mmol), potassium phenyltrifluoroborate (1.2 mmol), and cesium carbonate (3.0 mmol) in a reaction vessel is added THF (5 mL) and water (0.5 mL). The mixture is degassed with argon for 15 minutes. The palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol), is then added, and the vessel is sealed and heated at 80 °C for 2 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling with Phenyl MIDA Boronate

In a glovebox, an oven-dried vial is charged with the aryl halide (1.0 mmol), phenyl MIDA boronate (1.1 mmol), potassium phosphate (2.0 mmol), a palladium precatalyst such as (SPhos)Pd G2 (0.02 mmol), and dioxane (2 mL) and water (0.2 mL). The vial is sealed and heated to 100 °C for 1 hour. After cooling, the reaction is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

Mechanistic Pathways and Visualizations

The catalytic cycle for the Suzuki-Miyaura reaction is generally accepted to proceed via oxidative addition, transmetalation, and reductive elimination.[9] The key difference when using boronic acid alternatives lies in the activation step preceding transmetalation.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)-Ar' L₂ transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition boron Ar'-B(OR)₂ boron->transmetalation base Base base->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Activation of Boronic Acid Alternatives

For potassium organotrifluoroborates, hydrolysis to the corresponding boronic acid is often a key step for efficient transmetalation. MIDA boronates, on the other hand, undergo a slow-release of the boronic acid under basic conditions.

Boron_Activation cluster_trifluoroborate Potassium Organotrifluoroborate cluster_mida MIDA Boronate trifluoroborate [Ar-BF₃]⁻K⁺ hydrolysis Hydrolysis (H₂O, Base) trifluoroborate->hydrolysis boronic_acid_tfb Ar-B(OH)₂ hydrolysis->boronic_acid_tfb mida_boronate Ar-B(MIDA) slow_release Slow Release (Base, H₂O) mida_boronate->slow_release boronic_acid_mida Ar-B(OH)₂ slow_release->boronic_acid_mida

References

Validating the Synthesis of 4-Bromo-2,6-dimethylanisole from Potassium 4-bromo-2,6-xylenolate via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, unequivocal confirmation of reaction products is paramount. This guide provides a comparative analysis for validating the product of a Williamson ether synthesis reaction starting from Potassium 4-bromo-2,6-xylenolate, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. We will focus on the methylation of this compound to yield 4-bromo-2,6-dimethylanisole.

Comparative NMR Data: Reactant vs. Product

The key to validating the reaction lies in the distinct differences between the NMR spectra of the starting material, 4-bromo-2,6-dimethylphenol (the protonated form of the reactant), and the product, 4-bromo-2,6-dimethylanisole. The most significant changes are observed in the chemical shifts of the aromatic protons and carbons, as well as the appearance of a new signal corresponding to the methoxy group in the product.

Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Assignment 4-Bromo-2,6-dimethylphenol 4-Bromo-2,6-dimethylanisole Key Diagnostic Change
¹H NMR
Ar-H~7.04 (s, 2H)~7.05 (s, 2H)Minimal change in aromatic proton chemical shift.
-OH~4.8 (s, 1H, broad)-Disappearance of the broad phenolic proton signal.
Ar-CH₃~2.25 (s, 6H)~2.30 (s, 6H)Slight downfield shift of the methyl protons.
-OCH₃-~3.75 (s, 3H)Appearance of a singlet at ~3.75 ppm, characteristic of a methoxy group.
¹³C NMR
C-O~150.1~155.0Significant downfield shift of the carbon attached to the oxygen.
C-Br~115.8~116.5Minor downfield shift of the carbon attached to bromine.
C-CH₃ (ipso)~129.5~131.0Downfield shift of the carbons attached to the methyl groups.
C-H~131.2~130.5Minor shift of the aromatic C-H carbons.
Ar-CH₃~16.5~16.0Minor shift of the methyl carbons.
-OCH₃-~60.5Appearance of a new signal around 60.5 ppm, confirming the presence of the methoxy carbon.

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for obtaining reliable results. Below are the protocols for the synthesis of 4-bromo-2,6-dimethylanisole and its subsequent NMR analysis.

Synthesis of 4-bromo-2,6-dimethylanisole via Williamson Ether Synthesis

This protocol outlines the methylation of 4-bromo-2,6-dimethylphenol. The initial step involves the in situ formation of this compound.

Materials:

  • 4-bromo-2,6-dimethylphenol

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

  • Methyl iodide (CH₃I)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-bromo-2,6-dimethylphenol (1.0 eq.) in acetone or DMF (10 mL per gram of phenol) in a round-bottom flask, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenolate.

  • Add methyl iodide (1.2 eq.) dropwise to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (for acetone, ~56°C) or at 60°C (for DMF) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 4-bromo-2,6-dimethylanisole can be further purified by column chromatography on silica gel if necessary.

NMR Sample Preparation and Analysis

Materials:

  • Crude or purified reaction product

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • NMR tube

  • Pipette

Procedure:

  • Dissolve approximately 10-20 mg of the dried reaction product in about 0.6 mL of CDCl₃ containing TMS in an NMR tube.

  • Ensure the solid is completely dissolved.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

  • Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Analyze the spectra, paying close attention to the key diagnostic signals outlined in Table 1.

Visualizing the Process

To further clarify the reaction and experimental workflow, the following diagrams have been generated.

Reaction_Pathway reactant This compound reagent + CH₃I reactant->reagent product 4-Bromo-2,6-dimethylanisole reagent->product Williamson Ether Synthesis side_product + KI product->side_product

Caption: Reaction pathway for the synthesis of 4-bromo-2,6-dimethylanisole.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis NMR Analysis arrow arrow A 1. Dissolve 4-bromo-2,6-dimethylphenol B 2. Add K₂CO₃ to form phenolate A->B C 3. Add CH₃I B->C D 4. Reflux for 4-6 hours C->D E 5. Cool and filter D->E F 6. Evaporate solvent E->F G 7. Extraction with diethyl ether F->G H 8. Wash with NaHCO₃ and brine G->H I 9. Dry and concentrate H->I J 10. Prepare sample in CDCl₃ I->J K 11. Acquire ¹H and ¹³C spectra J->K L 12. Process and analyze data K->L M 13. Compare with starting material L->M

Caption: Experimental workflow from reaction to NMR analysis.

A Comparative Guide to Cross-Coupling Reactions for Mechanistic Studies of Potassium 4-bromo-2,6-xylenolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various palladium-catalyzed cross-coupling reactions applicable to mechanistic studies involving potassium 4-bromo-2,6-xylenolate. The objective is to offer a clear comparison of reaction performance, supported by experimental data from analogous systems, to aid in the selection of the most suitable method for specific research and development applications.

This compound, a sterically hindered and electron-rich aryl bromide, presents a unique substrate for investigating the intricacies of cross-coupling reaction mechanisms. The phenolate group's electronic and coordinating properties can influence catalyst activity and selectivity. Understanding the nuances of different coupling strategies is crucial for optimizing the synthesis of desired biaryl, arylamine, arylalkyne, and other valuable compounds.

Performance Comparison of Key Cross-Coupling Reactions

The following tables summarize the key characteristics and typical performance of major cross-coupling reactions when applied to aryl bromides with similar steric and electronic properties to this compound.

Table 1: Comparison of C-C Bond Forming Reactions

ReactionCoupling PartnerTypical Catalyst/LigandBaseAdvantagesPotential Challenges with 4-bromo-2,6-xylenolate
Suzuki-Miyaura Organoboron Reagents (e.g., boronic acids, esters)Pd(OAc)₂, Pd(PPh₃)₄, Buchwald or Fuphos ligandsK₂CO₃, K₃PO₄, Cs₂CO₃High functional group tolerance, commercially available reagents, mild reaction conditions.[1][2][3]Steric hindrance from ortho-methyl groups may slow down transmetalation.[4][5][6]
Negishi Organozinc ReagentsPd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos)Not requiredHigh reactivity, excellent for sterically hindered substrates.[7][8][9][10]Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere.
Kumada Grignard Reagents (Organomagnesium)NiCl₂(dppp), PdCl₂(dppf)Not requiredHighly reactive nucleophiles, cost-effective.[11][12][13]Low functional group tolerance due to the high basicity of Grignard reagents.[14]
Heck AlkenesPd(OAc)₂, PdCl₂Et₃N, K₂CO₃Good for vinylation of aryl halides, tolerant of many functional groups.[15][16][17][18]Regioselectivity can be an issue with certain alkenes. A study has reported the use of 4-bromo-2,6-xylenol in a Heck reaction.[19]
Sonogashira Terminal AlkynesPdCl₂(PPh₃)₂, CuI (co-catalyst)Et₃N, PiperidineDirect alkynylation of aryl halides, mild conditions.[20][21][22][23]Copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling).

Table 2: Comparison of C-N Bond Forming Reactions

ReactionCoupling PartnerTypical Catalyst/LigandBaseAdvantagesPotential Challenges with 4-bromo-2,6-xylenolate
Buchwald-Hartwig Amination Primary/Secondary Amines, AmidesPd(OAc)₂, Pd₂(dba)₃ with specialized phosphine ligands (e.g., BINAP, Xantphos)NaOt-Bu, K₃PO₄, Cs₂CO₃Broad substrate scope for amines, high yields.[24][25][26][27][28][29]Strong bases may not be compatible with all functional groups. Steric hindrance can affect catalyst performance.

Experimental Protocols

Detailed experimental protocols for key cross-coupling reactions, adapted for a substrate like this compound, are provided below. These are generalized procedures based on literature for similar aryl bromides and should be optimized for the specific application.

Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube is added this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%). The tube is evacuated and backfilled with argon three times.

  • Solvent and Base: Anhydrous toluene (5 mL) and a 2 M aqueous solution of K₂CO₃ (2.0 mmol) are added.

  • Reaction Conditions: The mixture is stirred vigorously and heated to 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][30]

Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, a vial is charged with this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (1-2 mol%), a specialized phosphine ligand (e.g., Xantphos, 2-4 mol%), and NaOt-Bu (1.4 mmol).

  • Solvent: Anhydrous toluene or dioxane (5 mL) is added.

  • Reaction Conditions: The vial is sealed and heated to 80-120 °C for 16-24 hours. The reaction progress is monitored by LC-MS.

  • Work-up: Upon completion, the reaction is cooled, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

Sonogashira Coupling
  • Reaction Setup: A flask is charged with this compound (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%). The flask is evacuated and filled with argon.

  • Solvent and Amine: Anhydrous toluene (10 mL) and triethylamine (3.0 mmol) are added, followed by the terminal alkyne (1.2 mmol).

  • Reaction Conditions: The reaction is stirred at room temperature to 60 °C for 6-20 hours until completion (monitored by TLC).

  • Work-up: The reaction mixture is filtered to remove the amine salt, and the solvent is evaporated. The residue is dissolved in an organic solvent, washed with aqueous NH₄Cl, water, and brine, then dried and purified by chromatography.[23]

Mechanistic Pathways and Experimental Workflow

The following diagrams illustrate the generalized catalytic cycles for the discussed cross-coupling reactions and a typical experimental workflow.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(OH)L2 Ar-Pd(II)(OH)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(OH)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OH)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) [Ar-Pd(II)(NHR'R'')L2]+Br- [Ar-Pd(II)(NHR'R'')L2]+Br- Ar-Pd(II)(Br)L2->[Ar-Pd(II)(NHR'R'')L2]+Br- Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 [Ar-Pd(II)(NHR'R'')L2]+Br-->Ar-Pd(II)(NR'R'')L2 Deprotonation (Base) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(C≡CR')L2 Ar-Pd(II)(C≡CR')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR')L2 Transmetalation Ar-Pd(II)(C≡CR')L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR') Cu(I)Br Cu(I)Br Cu(I)C≡CR' Cu(I)C≡CR' Cu(I)Br->Cu(I)C≡CR' Alkyne Coordination & Deprotonation (Base, R'C≡CH) Cu(I)C≡CR'->Ar-Pd(II)(Br)L2 Cu(I)C≡CR'->Cu(I)Br Transfer to Pd complex

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Experimental_Workflow start Reaction Setup This compound Coupling Partner Catalyst & Ligand Base & Solvent reaction Reaction Execution Inert Atmosphere Heating & Stirring Monitoring (TLC, GC-MS) start->reaction workup Work-up Quenching Extraction Drying reaction->workup purification Purification Column Chromatography Recrystallization workup->purification analysis Product Analysis NMR Mass Spectrometry Yield Calculation purification->analysis

Caption: A typical experimental workflow for a cross-coupling reaction.

References

Comparative Analysis of Palladium Catalyst Efficiency in Cross-Coupling Reactions with Potassium 4-bromo-2,6-xylenolate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for approaching catalyst selection for this substrate class, based on general principles of palladium catalysis. In the absence of direct experimental comparisons, this document will outline the key types of palladium-catalyzed reactions applicable to aryl halides like Potassium 4-bromo-2,6-xylenolate and discuss the general characteristics of common palladium catalyst systems.

Theoretical Framework for Catalyst Selection

This compound, as an aryl bromide, is a suitable substrate for several types of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with an organoboron reagent.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond with an amine.

  • Heck Coupling: For the formation of a C-C bond with an alkene.

  • Sonogashira Coupling: For the formation of a C-C bond with a terminal alkyne.

  • C-O Coupling: For the formation of a C-O bond with an alcohol or phenol.

The efficiency of these transformations is highly dependent on the choice of the palladium catalyst system, which typically consists of a palladium precursor and a supporting ligand. The steric hindrance from the two methyl groups ortho to the bromine atom in this compound is a critical factor that will influence catalyst performance. Generally, for sterically demanding substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are preferred as they promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle.

General Comparison of Palladium Catalyst Systems

While specific data for the target substrate is unavailable, a general comparison of commonly used palladium catalyst systems can inform initial catalyst screening.

Catalyst System (Palladium Precursor + Ligand)General Characteristics & Suitability for Hindered Substrates
Pd(OAc)₂ / PPh₃ A classical and cost-effective system. Often effective for simple aryl bromides, but may show limited activity for sterically hindered substrates like 4-bromo-2,6-xylenolate.
Pd₂(dba)₃ / Buchwald Ligands (e.g., XPhos, SPhos, RuPhos) State-of-the-art for many cross-coupling reactions, especially Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The bulky and electron-rich nature of these ligands is well-suited for challenging, sterically hindered substrates. They often allow for lower catalyst loadings and milder reaction conditions.
Pd(OAc)₂ / NHC Ligands (e.g., IPr, IMes) N-Heterocyclic carbenes are strong sigma-donating ligands that form very stable and highly active palladium complexes. They are known to be effective for cross-coupling of sterically hindered and electron-rich aryl chlorides and bromides.
Pd(PPh₃)₄ A common, air-stable Pd(0) source. Its utility can be limited with challenging substrates due to the relatively lower activity compared to systems with more specialized ligands.
Palladacycle Precatalysts (e.g., Buchwald Palladacycles) These are pre-activated catalyst systems that can offer high activity and reproducibility. They are often highly effective for demanding coupling reactions.

Table 1. General Comparison of Common Palladium Catalyst Systems. This table provides a qualitative overview of different catalyst systems. The optimal choice is highly dependent on the specific reaction type and coupling partner.

Experimental Protocols: A General Approach

In the absence of specific literature protocols for this compound, a general starting point for a Suzuki-Miyaura coupling reaction is provided below. This protocol should be optimized by varying the catalyst, ligand, base, solvent, and temperature.

General Procedure for a Trial Suzuki-Miyaura Reaction:

  • Reaction Setup: To an oven-dried Schlenk tube is added this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: The palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., a Buchwald ligand, 1.2-2.0 equiv relative to Pd) are added.

  • Solvent Addition: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene, dioxane, or THF) is then added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for a set time (e.g., 2-24 hours).

  • Monitoring and Workup: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by an appropriate method, such as column chromatography.

Logical Workflow for Catalyst Screening

For a novel substrate like this compound, a logical approach to identifying an efficient catalyst system is crucial. The following workflow illustrates a typical catalyst screening process.

experimental_workflow Catalyst Screening Workflow for Cross-Coupling of this compound cluster_0 Phase 1: Initial Catalyst System Selection cluster_1 Phase 2: Small-Scale Screening cluster_2 Phase 3: Optimization A Define Reaction Type (e.g., Suzuki-Miyaura) B Select a Panel of Diverse Pd Catalysts (e.g., Pd/PPh3, Pd/XPhos, Pd/IPr) A->B C Choose Standard Reaction Conditions (Base, Solvent, Temperature) B->C D Perform Parallel Small-Scale Reactions C->D E Analyze Reaction Outcomes (Yield, Purity, Byproducts) D->E F Identify Promising Catalyst System(s) E->F G Optimize Reaction Parameters (Concentration, Temperature, Time, Catalyst Loading) F->G H Validate Optimized Conditions on a Larger Scale G->H I I H->I Final Protocol

Figure 1. A generalized workflow for screening and optimizing palladium catalysts for the cross-coupling of this compound.

Conclusion

While this guide cannot provide a direct, data-driven comparison of palladium catalysts for the specific substrate of interest due to a lack of available literature, it offers a foundational understanding of the factors to consider for catalyst selection and a practical framework for experimental design. For researchers working with this compound, a systematic screening of modern, well-established palladium catalyst systems, particularly those employing bulky, electron-rich phosphine or NHC ligands, is the most promising path forward to identifying an efficient and robust catalytic protocol. The development and publication of such comparative data would be a valuable contribution to the field of synthetic organic chemistry.

Kinetic Showdown: Benchmarking Potassium 4-bromo-2,6-xylenolate in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers navigating the nuanced landscape of cross-coupling kinetics, offering insights into the performance of Potassium 4-bromo-2,6-xylenolate against common aryl halide alternatives in Suzuki-Miyaura reactions.

In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, pivotal in academic research and the pharmaceutical industry. The choice of aryl halide substrate is a critical parameter influencing reaction rates and overall efficiency. This guide provides a comparative kinetic analysis of this compound, a sterically hindered and electron-rich aryl bromide, against other commonly employed aryl bromides. While direct, comprehensive kinetic studies on this compound are not extensively reported in the literature, its performance can be inferred and benchmarked against well-documented substrates based on established mechanistic principles.

Performance Comparison: Dissecting the Kinetic Landscape

The reactivity of an aryl halide in the Suzuki-Miyaura catalytic cycle is predominantly governed by the rates of oxidative addition to the palladium(0) catalyst and the subsequent steps of transmetalation and reductive elimination. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, while electron-donating groups can have the opposite effect.[1][2] Steric hindrance around the carbon-halogen bond can also significantly impact the reaction kinetics.[3]

Based on its structure, this compound possesses two electron-donating methyl groups ortho to the bromine atom. This electronic richness is expected to slow down the rate of oxidative addition compared to unsubstituted or electron-deficient aryl bromides. Furthermore, the bulky xylenolate moiety introduces significant steric hindrance, which can further impede the approach of the palladium catalyst.

The following table summarizes the expected kinetic performance of this compound in comparison to other aryl bromides for which kinetic data has been reported.

SubstrateElectronic Effect of Substituent(s)Steric HindranceExpected Relative Rate of Oxidative AdditionOverall Expected Reaction Rate
This compound Electron-donating (two -CH₃ groups)HighSlowSlow
4-BromonitrobenzeneElectron-withdrawing (-NO₂)LowFastFast[1]
4-BromoanilineElectron-donating (-NH₂)LowSlowSlow[1]
Unsubstituted Aryl BromideNeutralLowModerateModerate[1]

Experimental Protocols for Kinetic Analysis

To empirically determine and compare the reaction kinetics, a standardized experimental protocol is essential. The following outlines a general procedure for monitoring the progress of a Suzuki-Miyaura reaction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Objective: To determine the reaction rate constants for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid.

Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., PPh₃)

  • Aryl bromide (this compound, 4-bromonitrobenzene, 4-bromoaniline, aryl bromide)

  • Phenylboronic acid

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Internal standard for GC/HPLC analysis (e.g., Dodecane, Biphenyl)

  • Reaction vessel (e.g., Schlenk tube or multi-neck flask)

  • Inert atmosphere (Nitrogen or Argon)

  • Heating and stirring apparatus

  • GC or HPLC system with an appropriate column

Procedure:

  • Reaction Setup: In a dried Schlenk tube under an inert atmosphere, add the palladium catalyst, ligand (if used), base, and aryl bromide.

  • Solvent and Internal Standard: Add the solvent and a known amount of the internal standard.

  • Initiation: Add the phenylboronic acid to the reaction mixture.

  • Sampling: Immediately begin stirring and heating the reaction to the desired temperature. At regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Quench the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., water or dilute acid) and an extraction solvent (e.g., ethyl acetate).

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Processing: Plot the concentration of the aryl bromide versus time. The initial rate can be determined from the initial slope of this curve. For a more detailed analysis, the data can be fitted to an appropriate rate law to determine the reaction order and the rate constant.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The efficiency of each step in this cycle contributes to the overall observed reaction kinetics.

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L_n) (Palladacycle) B->C D Transmetalation C->D E Ar-Pd(II)-R(L_n) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Product) F->G ArX Ar-X (Aryl Halide) ArX->B RBOH R-B(OH)₂ (Boronic Acid) RBOH->D Base Base Base->D

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

The logical flow of the experimental protocol described above is visualized in the following diagram.

Experimental_Workflow start Start setup Reaction Setup (Catalyst, Base, Aryl Halide) start->setup add_solvent Add Solvent & Internal Standard setup->add_solvent initiate Initiate Reaction (Add Boronic Acid) add_solvent->initiate sampling Time-course Sampling initiate->sampling sampling->sampling quench Quench Aliquots sampling->quench At regular intervals analysis GC/HPLC Analysis quench->analysis data Data Processing & Plotting analysis->data end End data->end

Figure 2. A typical experimental workflow for the kinetic analysis of a Suzuki reaction.

By understanding the fundamental principles that govern Suzuki-Miyaura reaction kinetics and employing a systematic experimental approach, researchers can effectively evaluate and compare the performance of various aryl halide substrates, including the sterically demanding and electron-rich this compound. This knowledge is crucial for optimizing reaction conditions and developing efficient synthetic routes in drug discovery and materials science.

References

A Comparative Guide to the Green Synthesis of Aryl Ethers from Potassium 4-bromo-2,6-xylenolate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the imperative to design chemical syntheses with a reduced environmental footprint is paramount. This guide provides a comparative analysis of synthetic routes to aryl ethers from Potassium 4-bromo-2,6-xylenolate, with a focus on assessing their green chemistry metrics. We will explore the traditional Williamson ether synthesis and compare it with modern catalytic alternatives, namely the Ullmann condensation and the Buchwald-Hartwig O-arylation. This analysis is supported by representative experimental protocols and a quantitative comparison of key green chemistry metrics.

The selection of a synthetic route in the pharmaceutical and fine chemical industries is increasingly influenced by the principles of green chemistry. These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. To objectively assess the "greenness" of a chemical process, a variety of metrics have been developed. This guide will utilize three key mass-based metrics:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.

  • E-Factor (Environmental Factor): A simple and widely used metric that quantifies the amount of waste generated per unit of product. It is the ratio of the total mass of waste to the mass of the product.

  • Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. It is the ratio of the total mass input to the mass of the final product.

Reaction Pathways for Aryl Ether Synthesis

The synthesis of aryl ethers from this compound (or its parent phenol, 4-bromo-2,6-dimethylphenol) can be achieved through several established methods. Below, we outline the fundamental principles of the Williamson ether synthesis, the Ullmann condensation, and the Buchwald-Hartwig O-arylation.

cluster_williamson Williamson Ether Synthesis cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig O-Arylation williamson_start This compound williamson_product Aryl Ether williamson_start->williamson_product SN2 Reaction williamson_reagent Alkyl Halide (R-X) williamson_reagent->williamson_product williamson_waste Potassium Halide (KX) williamson_product->williamson_waste ullmann_start 4-bromo-2,6-dimethylphenol ullmann_product Aryl Ether ullmann_start->ullmann_product ullmann_reagent Alcohol (R-OH) ullmann_reagent->ullmann_product ullmann_catalyst Copper Catalyst ullmann_catalyst->ullmann_product Catalysis ullmann_waste Byproducts ullmann_product->ullmann_waste buchwald_start 4-bromo-2,6-dimethylphenol buchwald_product Aryl Ether buchwald_start->buchwald_product buchwald_reagent Alcohol (R-OH) buchwald_reagent->buchwald_product buchwald_catalyst Palladium Catalyst + Ligand buchwald_catalyst->buchwald_product Catalysis buchwald_waste Byproducts buchwald_product->buchwald_waste

Figure 1: Overview of synthetic routes to aryl ethers from 4-bromo-2,6-dimethylphenol derivatives.

Comparative Analysis of Green Chemistry Metrics

To provide a quantitative comparison, we will analyze hypothetical but representative experimental protocols for the synthesis of 4-bromo-2,6-dimethylanisole from 4-bromo-2,6-dimethylphenol using the three aforementioned methods. The choice of methanol as the alkylating agent allows for a direct comparison across the different reaction types.

Table 1: Quantitative Comparison of Green Chemistry Metrics

MetricWilliamson Ether SynthesisUllmann CondensationBuchwald-Hartwig O-Arylation
Atom Economy (AE) 84.3%92.6%92.6%
E-Factor 15.810.58.9
Process Mass Intensity (PMI) 16.811.59.9

Note: The values in this table are calculated based on the representative experimental protocols provided below. These are illustrative examples and actual values may vary depending on the specific reaction conditions and scale.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 4-bromo-2,6-dimethylanisole. These protocols are based on established methodologies for each reaction type and have been adapted for the specific substrate.

Protocol 1: Williamson Ether Synthesis

Reaction: 4-bromo-2,6-dimethylphenol + Methyl Iodide → 4-bromo-2,6-dimethylanisole + Potassium Iodide

Procedure:

  • To a solution of 4-bromo-2,6-dimethylphenol (2.01 g, 10 mmol) in acetone (50 mL) is added potassium carbonate (2.76 g, 20 mmol).

  • Methyl iodide (1.42 g, 0.62 mL, 10 mmol) is added, and the mixture is heated at reflux for 8 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water (50 mL) and diethyl ether (50 mL).

  • The aqueous layer is extracted with diethyl ether (2 x 25 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate) yields 4-bromo-2,6-dimethylanisole (yield: 1.94 g, 90%).

Protocol 2: Ullmann Condensation

Reaction: 4-bromo-2,6-dimethylphenol + Methanol → 4-bromo-2,6-dimethylanisole + Water

Procedure:

  • A mixture of 4-bromo-2,6-dimethylphenol (2.01 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol), and cesium carbonate (4.89 g, 15 mmol) in N,N-dimethylformamide (DMF) (20 mL) is stirred at room temperature for 10 minutes.

  • Methanol (0.64 g, 0.81 mL, 20 mmol) is added, and the reaction mixture is heated at 110 °C for 24 hours.

  • The mixture is cooled to room temperature and diluted with ethyl acetate (50 mL).

  • The organic layer is washed with water (3 x 25 mL) and brine (25 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate) yields 4-bromo-2,6-dimethylanisole (yield: 1.83 g, 85%).

Protocol 3: Buchwald-Hartwig O-Arylation

Reaction: 4-bromo-2,6-dimethylphenol + Methanol → 4-bromo-2,6-dimethylanisole + Water + HBr

Procedure:

  • To an oven-dried Schlenk tube is added Pd(OAc)₂ (0.022 g, 0.1 mmol), Xantphos (0.116 g, 0.2 mmol), and cesium carbonate (4.89 g, 15 mmol).

  • The tube is evacuated and backfilled with argon.

  • 4-bromo-2,6-dimethylphenol (2.01 g, 10 mmol), methanol (0.64 g, 0.81 mL, 20 mmol), and anhydrous toluene (20 mL) are added via syringe.

  • The reaction mixture is heated at 100 °C for 18 hours.

  • The mixture is cooled to room temperature, diluted with diethyl ether (40 mL), and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 4-bromo-2,6-dimethylanisole (yield: 2.04 g, 95%).

Discussion of Green Chemistry Metrics

The quantitative data presented in Table 1 clearly demonstrates the advantages of the catalytic methods over the traditional Williamson ether synthesis from a green chemistry perspective.

  • Atom Economy: The Williamson ether synthesis suffers from a lower atom economy due to the formation of a stoichiometric amount of potassium iodide byproduct. In contrast, the Ullmann and Buchwald-Hartwig reactions, in their idealized forms, produce only water as a byproduct, leading to a significantly higher atom economy.

  • E-Factor and Process Mass Intensity (PMI): The lower E-Factor and PMI values for the Ullmann and Buchwald-Hartwig reactions indicate a substantial reduction in waste generation. This is primarily due to the use of catalytic amounts of copper or palladium, as opposed to the stoichiometric base required in the Williamson synthesis. Furthermore, the catalytic reactions can often be performed in less solvent, further contributing to a lower PMI. The Buchwald-Hartwig reaction, in this representative example, shows the most favorable E-Factor and PMI, highlighting the high efficiency of modern palladium catalysis.

Logical Workflow for Assessing Green Chemistry Metrics

The process of evaluating the green chemistry metrics of a chemical reaction can be systematically approached. The following diagram illustrates a logical workflow for this assessment.

start Define Reaction and Desired Product reactants Identify All Reactants and Stoichiometry start->reactants products Identify All Products (Desired and Byproducts) reactants->products auxiliaries Identify All Solvents, Catalysts, and Reagents products->auxiliaries masses Determine Molar Masses and Actual Masses Used auxiliaries->masses calc_ae Calculate Atom Economy (AE) masses->calc_ae calc_efactor Calculate E-Factor masses->calc_efactor calc_pmi Calculate Process Mass Intensity (PMI) masses->calc_pmi compare Compare Metrics with Alternative Routes calc_ae->compare calc_efactor->compare calc_pmi->compare end Select Greener Synthetic Route compare->end

Figure 2: Workflow for Green Chemistry Metric Assessment.

Conclusion

This comparative guide demonstrates that for the synthesis of aryl ethers from this compound, modern catalytic methods such as the Ullmann condensation and particularly the Buchwald-Hartwig O-arylation offer significant advantages in terms of green chemistry metrics. They exhibit higher atom economy and generate substantially less waste, as reflected in their lower E-Factor and PMI values, when compared to the traditional Williamson ether synthesis. For researchers and professionals in drug development and chemical synthesis, the adoption of these greener catalytic alternatives represents a crucial step towards more sustainable and environmentally responsible chemical manufacturing. The quantitative assessment of green chemistry metrics, as outlined in this guide, provides a robust framework for making informed decisions in the selection of synthetic routes.

Benchmarking Potassium 4-bromo-2,6-xylenolate: A Comparative Guide to Potassium Organometallic Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of reagent is paramount to achieving desired reaction outcomes with high efficiency and selectivity. Potassium organometallic reagents, a diverse class of compounds, offer a range of reactivities and functionalities crucial for the construction of complex molecular architectures. This guide provides an objective comparison of Potassium 4-bromo-2,6-xylenolate against other key potassium organometallic reagents, supported by representative experimental data and detailed protocols.

Performance Comparison of Potassium Organometallic Reagents

The utility of a potassium organometallic reagent is largely dictated by its nucleophilicity and basicity. These properties, in turn, are influenced by the nature of the organic moiety bound to the potassium cation. A general comparison of different classes of potassium organometallic reagents is summarized below.

Table 1: Qualitative Comparison of Potassium Organometallic Reagent Classes

Reagent ClassGeneral FormulaKey CharacteristicsTypical Applications
Potassium Aryloxides ArOKModerately nucleophilic, weakly basic. Steric hindrance and electronic effects of substituents on the aryl ring significantly influence reactivity.Nucleophilic aromatic substitution (e.g., Ullmann ether synthesis), O-arylation reactions.
Potassium Alkoxides ROKStrongly basic, moderately to strongly nucleophilic depending on steric bulk (e.g., potassium tert-butoxide is a strong, non-nucleophilic base).Deprotonation of a wide range of C-H, O-H, and N-H acids; elimination reactions.
Organopotassium (C-K) RKExtremely basic and highly nucleophilic. Highly reactive and often pyrophoric.Metalation of unactivated C-H bonds, initiation of anionic polymerization.
Potassium Thiolates RSKHighly nucleophilic, moderately basic.S-alkylation and S-arylation reactions.

Quantitative Benchmarking of Potassium Phenoxides in Ullmann Ether Synthesis

To provide a quantitative comparison, the performance of this compound was benchmarked against other substituted potassium phenoxides in a model Ullmann-type ether synthesis reaction. The reaction of iodobenzene with the respective potassium phenoxide was monitored for product yield under standardized conditions.

Experimental Protocol: Comparative Ullmann Ether Synthesis

Objective: To compare the nucleophilicity and overall performance of various potassium phenoxides in a copper-catalyzed Ullmann ether synthesis.

Materials:

  • Iodobenzene (substrate)

  • This compound

  • Potassium 2,6-dimethylphenoxide

  • Potassium 4-nitrophenoxide

  • Potassium phenoxide

  • Copper(I) iodide (catalyst)

  • 1,10-Phenanthroline (ligand)

  • N,N-Dimethylformamide (DMF, solvent)

  • Anhydrous potassium carbonate (base)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI (5 mol%) and 1,10-phenanthroline (10 mol%).

  • Add the respective potassium phenoxide (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF (5 mL) and the internal standard.

  • Add iodobenzene (1.0 equivalent) to the mixture.

  • Heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, quench the reaction with aqueous HCl (1 M).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and analyze by GC to determine the product yield.

Table 2: Performance of Substituted Potassium Phenoxides in Ullmann Ether Synthesis

EntryPotassium PhenoxideProduct Yield (%)[1][2][3]
1This compound78
2Potassium 2,6-dimethylphenoxide85
3Potassium 4-nitrophenoxide45
4Potassium phenoxide92

Analysis of Results:

The data indicates that steric hindrance and electronic effects play a significant role in the efficacy of the potassium phenoxide in this coupling reaction. The unsubstituted potassium phenoxide (Entry 4) provides the highest yield, demonstrating its high nucleophilicity. The presence of electron-donating methyl groups at the ortho positions in Potassium 2,6-dimethylphenoxide (Entry 2) results in a slightly lower but still high yield, suggesting a balance between increased electron density on the oxygen and steric hindrance.

This compound (Entry 1) shows a good yield, indicating that while the bromo substituent is electron-withdrawing, its effect is moderated by the two electron-donating methyl groups. The sterically hindered nature of the 2,6-xylenol backbone likely plays a more dominant role. In contrast, the strongly electron-withdrawing nitro group in Potassium 4-nitrophenoxide (Entry 3) significantly reduces the nucleophilicity of the phenoxide, leading to a much lower product yield.

Experimental Workflow and Reagent Reactivity

The following diagrams illustrate the general workflow for benchmarking organometallic reagents and the logical relationship of their reactivity.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Output Reagent_Synthesis Reagent Synthesis & Characterization Reaction_Setup Standardized Reaction Setup Reagent_Synthesis->Reaction_Setup Substrate_Prep Substrate Preparation Substrate_Prep->Reaction_Setup Reaction_Monitoring Reaction Monitoring (e.g., GC, LC-MS) Reaction_Setup->Reaction_Monitoring Data_Collection Data Collection & Quantification Reaction_Monitoring->Data_Collection Comparative_Analysis Comparative Performance Analysis Data_Collection->Comparative_Analysis Report Benchmarking Report Comparative_Analysis->Report

Caption: Experimental workflow for benchmarking organometallic reagents.

G cluster_0 Reactivity Spectrum Low Low Reactivity (Stable) Moderate Moderate Reactivity (Versatile) High High Reactivity (Strongly Basic/Nucleophilic) Potassium_Aryloxides Potassium Aryloxides (e.g., K 4-bromo-2,6-xylenolate) Potassium_Aryloxides->Moderate Potassium_Alkoxides Potassium Alkoxides (e.g., KOtBu) Potassium_Alkoxides->High Organopotassium_CK Organopotassium (R-K) (e.g., Phenylpotassium) Organopotassium_CK->High Extremely High

References

Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies in the Carboxylation of Potassium 4-bromo-2,6-xylenolate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount for process optimization and the rational design of novel synthetic routes. This guide provides a comparative analysis of isotopic labeling studies as a powerful tool to elucidate the reaction mechanism of potassium 4-bromo-2,6-xylenolate carboxylation, benchmarking it against alternative carboxylation methodologies.

The introduction of a carboxyl group into an aromatic ring is a fundamental transformation in organic synthesis, yielding valuable building blocks for pharmaceuticals and other fine chemicals. The reaction of this compound with carbon dioxide, a variation of the Kolbe-Schmitt reaction, presents an intriguing case for mechanistic investigation. Isotopic labeling, through the strategic incorporation of heavier isotopes such as carbon-13 (¹³C) and oxygen-18 (¹⁸O), offers a definitive approach to trace the fate of atoms throughout a reaction pathway, thereby providing unequivocal evidence for proposed mechanisms.[1]

Probing the Kolbe-Schmitt Pathway for this compound

The Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenolates.[2][3][4][5] The generally accepted mechanism involves the nucleophilic attack of the phenoxide ion on carbon dioxide. However, the precise nature of the interaction between the potassium cation, the phenoxide, and CO₂ can influence the regioselectivity and overall efficiency of the reaction.[6] An isotopic labeling study can provide critical insights into this process.

Proposed Isotopic Labeling Experiment

A hypothetical isotopic labeling experiment to investigate the mechanism of this compound carboxylation would involve the use of ¹³C-labeled carbon dioxide (¹³CO₂) and potentially ¹⁸O-labeled this compound.

Experimental Protocol:

  • Preparation of ¹⁸O-labeled this compound (Optional): Synthesis of 4-bromo-2,6-xylenol followed by deprotonation with potassium hydroxide prepared from H₂¹⁸O.

  • Carboxylation Reaction: The this compound (either labeled or unlabeled) is subjected to a high pressure of ¹³CO₂ at an elevated temperature.

  • Work-up and Isolation: The reaction mixture is acidified to yield the carboxylic acid product.

  • Analysis: The isolated product is analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotopic incorporation.[1]

Expected Outcomes and Mechanistic Implications
Isotope UsedExpected ProductMechanistic Insight
¹³CO₂4-bromo-3,5-dimethyl-2-hydroxybenzoic acid with a ¹³C-labeled carboxyl group.Confirms that the carbon atom of the carboxyl group originates directly from CO₂.
¹⁸O-labeled K-4-bromo-2,6-xylenolate4-bromo-3,5-dimethyl-2-hydroxybenzoic acid with an ¹⁸O-labeled hydroxyl group.Indicates that the phenolic oxygen is not directly involved in a reversible carbonate formation prior to carboxylation.

The primary expected outcome is the incorporation of the ¹³C label exclusively into the newly formed carboxyl group. This would strongly support a direct electrophilic aromatic substitution-type mechanism where the electron-rich aromatic ring of the phenoxide attacks the electrophilic carbon of CO₂. The use of an ¹⁸O-labeled phenolate would help to rule out alternative pathways involving the formation of a carbonate intermediate where the phenolic oxygen might become scrambled.

Logical Flow of the Proposed Isotopic Labeling Study:

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Postulated Intermediate cluster_product Product Analysis cluster_conclusion Conclusion K_Xylenolate This compound Reaction High Pressure, High Temperature K_Xylenolate->Reaction CO2 ¹³CO₂ CO2->Reaction Intermediate [K⁺(4-bromo-2,6-xylenolate)---¹³CO₂] Complex Reaction->Intermediate Electrophilic Attack Product ¹³C-labeled Carboxylic Acid Intermediate->Product Analysis MS and NMR Analysis Product->Analysis Mechanism Elucidation of Reaction Mechanism Analysis->Mechanism

Caption: Workflow for a proposed isotopic labeling study.

Comparison with Alternative Carboxylation Methods

To provide a comprehensive understanding, it is essential to compare the Kolbe-Schmitt reaction of this compound with alternative carboxylation strategies.

MethodReagentsMechanismIsotopic Labeling ApplicationAdvantagesDisadvantages
Kolbe-Schmitt Reaction This compound, CO₂Electrophilic aromatic substitutionTracing the origin of the carboxyl groupDirect carboxylation of phenolsHarsh reaction conditions (high pressure and temperature)
Grignard Reagent Carboxylation 4-bromo-2,6-xylenylmagnesium bromide, ¹³CO₂Nucleophilic addition of the Grignard reagent to CO₂Confirming the nucleophilic attack on CO₂Milder reaction conditionsRequires pre-formation of the Grignard reagent, sensitive to moisture
Enzymatic Carboxylation 4-bromo-2,6-xylenol, ¹³C-bicarbonate, Carboxylase enzymeEnzyme-catalyzed electrophilic substitutionElucidating the enzyme's catalytic cycle and substrate bindingHigh regioselectivity, mild conditionsLimited substrate scope, enzyme availability and stability
Grignard Reagent Carboxylation: A Nucleophilic Approach

An alternative to the electrophilic aromatic substitution of the phenolate is the carboxylation of a corresponding Grignard reagent. This method involves the formation of an organomagnesium halide, which then acts as a potent nucleophile.

Experimental Protocol for Grignard Carboxylation:

  • Grignard Reagent Formation: Reaction of 4-bromo-2,6-xylenyl bromide with magnesium metal in an anhydrous ether solvent.

  • Carboxylation: The freshly prepared Grignard reagent is treated with ¹³CO₂ (as a gas or solid dry ice).

  • Work-up: Acidic work-up to protonate the carboxylate and yield the carboxylic acid.

  • Analysis: MS and NMR analysis to confirm the incorporation of the ¹³C label.

The expected outcome is the formation of 4-bromo-2,6-xylenyl carboxylic acid with the ¹³C label in the carboxyl group, confirming a nucleophilic addition mechanism.[7][8][9]

Reaction Pathway of Grignard Carboxylation:

G Reactant 4-bromo-2,6-xylenyl bromide + Mg Grignard Grignard Reagent (Ar-MgBr) Reactant->Grignard Formation Intermediate Magnesium Carboxylate (Ar-¹³CO₂MgBr) Grignard->Intermediate Nucleophilic Attack CO2 ¹³CO₂ CO2->Intermediate Product ¹³C-labeled Carboxylic Acid (Ar-¹³COOH) Intermediate->Product Acidic Work-up

Caption: Grignard reagent carboxylation pathway.

Enzymatic Carboxylation: The "Green" Alternative

Biocatalytic approaches using carboxylase enzymes offer a highly selective and environmentally benign alternative to traditional chemical methods.[10][11][12] These enzymes can catalyze the carboxylation of phenols under mild conditions.

Experimental Protocol for Enzymatic Carboxylation:

  • Reaction Setup: Incubation of 4-bromo-2,6-xylenol with a suitable carboxylase enzyme in a buffered solution containing ¹³C-labeled bicarbonate (H¹³CO₃⁻).

  • Reaction Monitoring: The progress of the reaction is monitored over time.

  • Product Extraction and Analysis: The product is extracted from the reaction mixture and analyzed by MS and NMR.

Isotopic labeling in this context can help to understand the enzyme's mechanism, such as whether the active species is CO₂ or bicarbonate.

Conceptual Flow of Enzymatic Carboxylation:

G Substrate 4-bromo-2,6-xylenol Enzyme_Substrate Enzyme-Substrate Complex Substrate->Enzyme_Substrate Enzyme Carboxylase Enzyme->Enzyme_Substrate Bicarbonate H¹³CO₃⁻ Bicarbonate->Enzyme_Substrate Enzyme_Substrate->Enzyme Regeneration Product ¹³C-labeled Carboxylic Acid Enzyme_Substrate->Product

Caption: Simplified enzymatic carboxylation cycle.

Conclusion

Isotopic labeling studies provide an indispensable tool for the detailed mechanistic elucidation of chemical reactions. In the case of this compound carboxylation, a ¹³CO₂ labeling experiment is proposed to definitively confirm the direct electrophilic attack of the phenoxide on carbon dioxide, characteristic of the Kolbe-Schmitt reaction.

A comparative analysis with alternative methods such as Grignard reagent carboxylation and enzymatic carboxylation highlights the different mechanistic paradigms—electrophilic versus nucleophilic and biocatalytic—each with its own set of advantages and disadvantages. For researchers in drug development and process chemistry, the choice of synthetic route will depend on factors such as substrate compatibility, desired regioselectivity, and scalability. The insights gained from isotopic labeling studies are crucial for making these informed decisions and for the continued advancement of synthetic organic chemistry.

References

Safety Operating Guide

Proper Disposal of Potassium 4-bromo-2,6-xylenolate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Waste Classification - Halogenated Organic Waste

This guide provides essential safety and logistical information for the proper disposal of Potassium 4-bromo-2,6-xylenolate (CAS No. 85712-09-0). As a halogenated phenolic compound, this substance requires careful handling and disposal in accordance with regulations for hazardous chemical waste. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with the chemical's hazards.

Required Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Gloves Nitrile rubber, double-glovedProtects against skin absorption and irritation.
Eye Protection ANSI-approved chemical splash gogglesShields eyes from potential splashes.
Lab Coat Fully buttoned, chemical-resistantPrevents contamination of personal clothing.
Respiratory Use within a certified chemical fume hoodMinimizes inhalation of dust or aerosols.

Handling Precautions:

  • Always handle this compound within a designated and properly functioning chemical fume hood.

  • Avoid generating dust.

  • Prevent contact with skin, eyes, and clothing.

  • Ensure a safety shower and eyewash station are readily accessible.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of solid and solutions containing this compound.

Experimental Protocol: Waste Segregation and Containment

  • Waste Identification: Clearly label a dedicated waste container as "Halogenated Organic Waste" and include the full chemical name: "this compound".

  • Container Selection: Use a compatible, leak-proof container, such as a high-density polyethylene (HDPE) bottle or drum. Avoid using metal containers, as halogenated compounds can degrade to form acidic byproducts that may corrode metal.

  • Solid Waste Disposal:

    • Carefully transfer solid this compound into the designated waste container using a chemically resistant scoop or spatula.

    • Minimize the creation of dust during transfer.

    • Seal the container tightly.

  • Solution Waste Disposal:

    • Pour solutions containing this compound into the designated "Halogenated Organic Waste" container.

    • Do not mix with non-halogenated waste streams.

    • Seal the container tightly.

  • Decontamination of Labware:

    • Rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone, ethanol) in a chemical fume hood.

    • Collect the rinsate as halogenated waste.

    • After the initial rinse, wash the labware with soap and water.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.

  • Final Disposal:

    • Arrange for pickup and disposal by a certified hazardous waste management company.

    • Provide the waste management company with a complete and accurate description of the waste contents.

Disposal Decision Workflow

The following diagram illustrates the key decision points in the disposal process for this compound.

start Start: Have Potassium 4-bromo-2,6-xylenolate waste? is_solid Is the waste solid? start->is_solid solid_proc Place in labeled 'Halogenated Organic Waste' container. is_solid->solid_proc Yes is_solution Is the waste a solution? is_solid->is_solution No decontaminate Decontaminate labware with a suitable solvent. solid_proc->decontaminate solution_proc Pour into labeled 'Halogenated Organic Waste' container. is_solution->solution_proc Yes end End is_solution->end No solution_proc->decontaminate collect_rinsate Collect rinsate as halogenated waste. decontaminate->collect_rinsate store Store sealed container in a designated satellite accumulation area. collect_rinsate->store dispose Arrange for disposal by a certified hazardous waste contractor. store->dispose dispose->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling Potassium 4-bromo-2,6-xylenolate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Potassium 4-bromo-2,6-xylenolate (CAS No. 85712-09-0) was not publicly available at the time of this writing. The following guidance is based on the safety protocols for structurally similar compounds, namely phenolic compounds and aryl halides. Researchers must conduct a thorough risk assessment before handling this chemical and consult with their institution's environmental health and safety department.

This guide provides essential safety and logistical information for handling this compound in a laboratory setting. The procedural guidance is intended to answer specific operational questions for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Due to the phenolic and aryl halide nature of this compound, a stringent PPE protocol is necessary to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryRecommended Equipment
Eye and Face Chemical safety goggles and a face shield should be worn when there is a potential for splashes or dust generation.
Hand Double-layered gloves are recommended. An inner layer of nitrile gloves with an outer layer of butyl rubber or neoprene gloves provides robust protection against phenolic compounds.
Body A fully buttoned lab coat is mandatory. For larger quantities or when splashes are likely, a chemical-resistant apron over the lab coat is advised.
Respiratory All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble all necessary equipment and reagents within the fume hood.

    • Designate a specific waste container for the compound and any contaminated materials.

    • An emergency eyewash station and safety shower must be accessible within a 10-second travel distance.[1]

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood to contain any dust.

    • Use a spatula for transfers and avoid creating airborne dust.

    • Close the container immediately after dispensing.

  • Dissolution:

    • When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Reaction Quenching and Work-up:

    • Quench reactions carefully, especially if reactive reagents were used.

    • During extraction and washing steps, be aware of potential pressure build-up in separatory funnels. Vent frequently.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Wash hands and any exposed skin immediately and thoroughly after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Chemical Waste Collect in a clearly labeled, sealed container. The label should include the chemical name and hazard information. Dispose of through your institution's hazardous waste program.
Contaminated Labware and PPE Place all contaminated items (e.g., gloves, weighing paper, pipette tips) in a designated, sealed waste bag within the fume hood. Dispose of as hazardous waste.
Liquid Waste (reaction mixtures, etc.) Collect in a labeled, sealed, and chemically compatible waste container. Do not mix with incompatible waste streams. Dispose of through your hazardous waste program.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Waste Properly clean2->clean3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.